Abemaciclib

Catalog No.
S002224
CAS No.
1231929-97-7
M.F
C27H32F2N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abemaciclib

CAS Number

1231929-97-7

Product Name

Abemaciclib

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Synonyms

N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

The exact mass of the compound Abemaciclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Abemaciclib mechanism of action CDK4/6 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of CDK4/6 Inhibition

Abemaciclib targets the cyclin D-CDK4/6-INK4-retinoblastoma (Rb) pathway, a key regulator of the cell cycle G1 to S phase transition [1] [2]. For a visual summary of this core mechanism, see the diagram below:

G MitogenicSignals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D MitogenicSignals->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Complex Cyclin D-CDK4/6 Complex CDK46->Complex pRb Rb Protein (pRb) pRb_Phos Phosphorylated pRb pRb->pRb_Phos E2F E2F Transcription Factor CellCycle S-Phase Gene Transcription & Cell Cycle Progression E2F->CellCycle This compound This compound This compound->CDK46 Inhibits Complex->pRb pRb_Phos->E2F Releases

This compound inhibits CDK4/6, blocking Rb phosphorylation and cell cycle progression.

This specific mechanism results in potent and selective inhibition, with this compound showing greater potency against CDK4/cyclin D1 than CDK6/cyclin D1 complexes [3] [2]. Its therapeutic effect is highly dependent on intact Rb protein functionality [3].

Quantitative Profile and Comparison

This compound's distinct pharmacological characteristics are summarized in the table below, which includes comparative data for other approved CDK4/6 inhibitors.

Table 1: Comparative Profile of Approved CDK4/6 Inhibitors [3] [2]

Parameter This compound Palbociclib Ribociclib
IC₅₀ (CDK4/Cyclin D1) 2 nM 11 nM 10 nM
IC₅₀ (CDK6/Cyclin D2) ~10 nM 15 nM 39 nM
Primary Toxicity Diarrhea, GI distress Neutropenia Neutropenia
Dosing Schedule Continuous (Twice Daily) 21 days on/7 days off 21 days on/7 days off
Blood-Brain Barrier Penetration Moderate (Kp,uu ~0.03) [3] Low (Kp,uu ~0.01) [3] Moderate (Kp,uu ~0.12) [3]

This compound's continuous dosing schedule is enabled by a more manageable hematological toxicity profile, though it carries a higher incidence of gastrointestinal effects [3]. It also demonstrates modest activity against other kinases like CDK9 [3] [2], which may contribute to its distinct efficacy and toxicity profile.

Additional Mechanisms of Action

Beyond direct cell cycle arrest, research reveals that this compound enhances anti-tumor immunity [4] [2]. The diagram below illustrates these immunomodulatory effects:

G Abema This compound Senescence Cellular Senescence Abema->Senescence Treg Suppression of Regulatory T-cell (Treg) Proliferation Abema->Treg PDL1 Stabilization of PD-L1 Abema->PDL1 Via SPOP Inhibition Tcell Enhanced Tumor Cell Killing Retro Retroviral Element Expression Senescence->Retro IFN Type III Interferon (IFN-λ) Response Retro->IFN MHC ↑ MHC Class I Expression IFN->MHC MHC->Tcell PDL1->Tcell

This compound enhances anti-tumor immunity through senescence and immune pathway modulation.

These immunomodulatory effects can create a more favorable tumor microenvironment and provide a rationale for combining this compound with immune checkpoint inhibitors [4].

Key Experimental Methodologies

Key experimental approaches for studying this compound's mechanism of action include:

  • In Vitro Kinase Assays: Determine IC₅₀ values by measuring this compound's inhibition of CDK4/6 kinase activity using purified cyclin D-CDK4/6 complexes and a substrate like Rb [3] [2]
  • Cell-Based Proliferation Assays: Assess functional impact by treating Rb-proficient cancer cell lines and evaluating proliferation, cell cycle arrest via flow cytometry, and Rb phosphorylation status via western blotting [1] [2]
  • In Vivo Xenograft Models: Use mouse models implanted with human tumor cells to evaluate this compound's ability to inhibit tumor growth, often in combination with endocrine therapy [2]
  • Immune Profiling Experiments: Isolate tumor-infiltrating lymphocytes from treated models to analyze changes in T-cell populations and activation markers, and measure cytokine/chemokine levels [2]

Key Distinctions of this compound

  • Greater potency against CDK4/cyclin D1 compared to other inhibitors [3] [2]
  • Continuous dosing schedule due to a differentiated safety profile [3]
  • Demonstrated single-agent activity in clinical trials [1] [2]
  • Enhanced blood-brain barrier penetration, showing potential for treating brain metastases [2]

References

Abemaciclib Core Pharmacokinetics and CYP3A4 Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the primary metabolic pathway of abemaciclib.

This compound This compound M2 M2 (N-desethylthis compound) This compound->M2 Formation M20 M20 (Hydroxythis compound) This compound->M20 Formation M18 M18 M2->M18 Formation M20->M18 Formation Elimination Elimination M18->Elimination CYP3A4 CYP3A4 CYP3A4->this compound Inhibits CYP3A4->M2 Inhibits CYP3A4->M20 Inhibits CYP3A4->M18 Inhibits Other_Pathways Sulfate Conjugation Biliary Excretion Other_Pathways->Elimination

This compound is metabolized by CYP3A4 into active species M2, M20, and M18 [1] [2].

  • Primary Metabolic Route: In vitro and human disposition studies demonstrate that this compound is almost exclusively cleared by CYP3A4 (over 99% of CYP-mediated metabolism), with negligible contribution from CYP3A5 [1] [2].
  • Active Metabolites: The oxidative metabolites M2, M20, and M18 are present in significant concentrations in plasma and contribute to the overall pharmacological activity. When considering the combined potency-adjusted unbound exposure, these active species account for a substantial portion of the total drug activity [1] [2].
  • Elimination: The drug and its metabolites are predominantly eliminated via hepatic metabolism and biliary excretion, with some involvement of sulfate conjugation [2].

Quantitative Clinical Effects of CYP3A4 Modulators

The following tables summarize the quantitative effects of various CYP3A4 modulators on the systemic exposure (AUC) of this compound and its potency-adjusted unbound active species, as predicted and confirmed by PBPK models and clinical studies [1] [2].

Table 1: Effect of CYP3A4 Inhibitors on this compound Exposure

Inhibitor (Strength) Example Drugs Predicted/Observed Change in AUC (Potency-Adjusted Unbound Active Species)
Strong Clarithromycin (observed) 2.5-fold increase [1] [2]
Itraconazole (predicted) 3.78-fold increase [1] [2]
Ketoconazole (predicted) 7.15-fold increase [1] [2]
Moderate Verapamil (predicted) 1.62-fold increase [1] [2]
Diltiazem (predicted) 2.37-fold increase [1] [2]

Table 2: Effect of CYP3A4 Inducers on this compound Exposure

Inducer (Strength) Example Drugs Predicted/Observed Change in AUC (Potency-Adjusted Unbound Active Species)
Strong Rifampin (observed) 77% decrease [1] [2]
Moderate/Weak Efavirenz (predicted) 52% decrease [1] [2]
Bosentan (predicted) 42% decrease [1] [2]
Modafinil (predicted) 29% decrease [1] [2]

Key Experimental Models and Protocols

The data above is derived from specific experimental models. Here are the methodologies for two key in vitro approaches cited in the research.

1. In Vitro Metabolic Stability and Inhibition Screening [3]

  • System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).
  • Incubation: The reaction mixture contained liver microsomes (0.3 mg/mL for RLM, 0.2 mg/mL for HLM) and this compound at various concentrations (e.g., 0.5–40 μM for RLM) in phosphate-buffered saline (PBS, pH 7.4).
  • Reaction Initiation: The metabolic reaction was started by adding 1 mM NADPH after a 5-minute pre-incubation at 37°C.
  • Termination and Analysis: After a 20-minute incubation, the reaction was stopped with ice-cold acetonitrile. The samples were vortexed, centrifuged, and the supernatant was analyzed using LC-MS/MS to quantify metabolite formation (M2, M20).
  • Inhibition Screening: Potential inhibitors were screened by adding a fixed concentration (e.g., 100 μM) of the test compound to the system and measuring the reduction in metabolite formation rate.

2. Enzyme Kinetic Analysis with Recombinant CYP3A4 Variants [3] [4]

  • Enzyme Source: Recombinant CYP3A4.1 (wild-type) and various variant baculosomes (e.g., CYP3A4.28, .30) co-expressed with cytochrome b5.
  • Incubation: The mixture contained 0.5 pmol of CYP3A4 enzyme, 2.5 μg of cytochrome b5, and a range of ziprasidone concentrations (0.1–25 μM) in PBS, incubated for 20 minutes.
  • Analysis: The reaction was stopped with ACN, and the formation of the sulfoxide metabolite was quantified using LC-MS/MS.
  • Data Application: This method determines the Michaelis-Menten kinetics (Km, Vmax) for different CYP3A4 genetic variants, revealing how polymorphisms can lead to stratified metabolism and differential responses to inhibitors [3] [4].

Research Implications and Forward Planning

  • Informing Dosing Recommendations: The developed PBPK model, which incorporates the impact on active metabolites, is used directly to create dosing guidelines for patients taking this compound with CYP3A4 perpetrators [1]. This may involve dose reduction with strong inhibitors or dose increase with inducers.
  • This compound as a Perpetrator: Unlike its role as a victim of CYP-mediated interactions, a clinical drug cocktail study found that This compound does not have a clinically meaningful effect on the pharmacokinetics of substrates of CYP1A2, CYP2C9, CYP2D6, or CYP3A4 [5]. This simplifies its co-administration with other drugs.
  • Role of Genetic Variability: Emerging research highlights that genetic polymorphisms (e.g., CYP3A4*28, *30) can substantially alter the catalytic activity of the enzyme towards this compound, contributing to inter-individual variability in metabolic profiles and therapeutic efficacy [3] [4].

References

Comprehensive Technical Review: Abemaciclib-Induced Cellular Senescence and Apoptosis Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abemaciclib and CDK4/6 Inhibition

This compound (commercially known as Verzenio) is an orally-administered, selective ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has transformed treatment paradigms for hormone receptor-positive (HR+) breast cancer and shows promise for other malignancies. As a targeted therapeutic, this compound specifically disrupts the CDK4/6-cyclin D-Rb-E2F signaling axis, a critical pathway governing the G1 to S phase transition in the cell cycle. Unlike other CDK4/6 inhibitors (palbociclib and ribociclib), this compound demonstrates a distinct pharmacological profile characterized by greater selectivity for CDK4 over CDK6, increased potency, and the ability to inhibit additional kinases including CDK2, CDK9, and PIM kinases at clinically relevant concentrations. This broader kinase inhibition profile may contribute to its unique efficacy in inducing not only cell cycle arrest but also significant senescence and apoptosis in susceptible cancer cells [1] [2].

The clinical significance of this compound continues to expand based on robust trial evidence. In the landmark monarchE trial for high-risk early breast cancer, adjuvant this compound combined with endocrine therapy demonstrated a statistically significant overall survival benefit (15.8% risk reduction in death) in addition to previously reported improvements in invasive disease-free survival. With a median follow-up of 76 months, the 7-year overall survival rates were 86.8% with this compound-endocrine therapy versus 85.0% with endocrine therapy alone, representing an absolute difference of 1.8% [3] [4]. These findings establish this compound as the first CDK4/6 inhibitor to show a statistically significant overall survival benefit in the adjuvant setting for high-risk early breast cancer, highlighting its profound impact on cancer biology and patient outcomes.

Molecular Mechanisms of Action

Core Cell Cycle Inhibition

The primary mechanism of this compound centers on its selective inhibition of CDK4/6 kinases, which play pivotal roles in cell cycle progression through the G1 phase. In hormone receptor-positive breast cancer cells, estrogen receptor signaling directly upregulates cyclin D1 expression, forming active complexes with CDK4/6 that drive cell cycle progression. These activated complexes phosphorylate the retinoblastoma (Rb) tumor suppressor protein, leading to partial derepression of E2F transcription factors and subsequent expression of genes required for S phase entry, including cyclin E. The cyclin E-CDK2 complex then completes Rb hyperphosphorylation, establishing an irreversible commitment to DNA replication and cell division [5] [1].

This compound exerts its cytostatic effect by competitive binding to the ATP-binding pockets of CDK4 and CDK6, preventing the phosphorylation of Rb protein. Recent structural studies reveal that this compound predominantly binds to inactive monomeric CDK4/6, preventing the formation of stable cyclin D-CDK4/6-p21/p27 complexes rather than directly inhibiting pre-formed active complexes. This unique mechanism leads to redistribution of p21 and p27, natural CDK inhibitors that then bind to and inhibit CDK2 activity, creating a dual blockade of both CDK4/6 and CDK2 signaling. The net result is maintained Rb hypophosphorylation, persistent E2F repression, and irreversible G1 cell cycle arrest in Rb-proficient cancer cells [1].

Senescence Induction Pathways

Beyond transient cell cycle arrest, this compound promotes a stable senescence-like state characterized by permanent growth arrest despite mitogenic stimulation. This senescent phenotype manifests through distinct morphological changes including cellular enlargement, flattening, and increased senescence-associated β-galactosidase (SA-β-Gal) activity. The senescence program is primarily mediated through maintained Rb hypophosphorylation and activity, but also involves reduced phosphorylation of the FOXM1 transcription factor and DNA methyltransferase 1 (DNMT1), both identified as direct CDK4/6 substrates. These phosphorylation changes trigger extensive epigenetic remodeling characterized by redistribution of repressive chromatin marks and reorganization of heterochromatin into senescence-associated heterochromatin foci (SAHF) [1].

The following diagram illustrates the core molecular mechanism of this compound-induced senescence and apoptosis:

G This compound This compound CDK46 CDK4/6 This compound->CDK46 inhibits pRb Rb Protein This compound->pRb maintains hypophosphorylation Mitochondria Mitochondrial Dysfunction This compound->Mitochondria directly affects CDK46->pRb phosphorylates CyclinD Cyclin D E2F E2F Transcription Factors pRb->E2F represses Senescence Senescence Program pRb->Senescence promotes CellCycle G1/S Cell Cycle Progression E2F->CellCycle activates Apoptosis Apoptosis ROS ROS Generation Mitochondria->ROS induces ROS->Apoptosis triggers

This compound inhibits CDK4/6, preventing Rb phosphorylation and E2F-mediated cell cycle progression, while promoting senescence and apoptosis through distinct pathways.

The senescence-associated secretory phenotype (SASP) induced by this compound exhibits context-dependent effects. While traditionally associated with chronic inflammation and tumor progression, evidence suggests that this compound-induced SASP may promote anti-tumor immune responses through enhanced antigen presentation and recruitment of immune effector cells. This immunomodulatory effect provides rationale for combining CDK4/6 inhibitors with immune checkpoint blockers, though the precise composition of the SASP induced by this compound requires further characterization [6] [1].

Apoptosis Induction Mechanisms

This compound demonstrates a unique capacity among CDK4/6 inhibitors to induce significant apoptosis in susceptible cancer models, particularly at higher concentrations (>0.3 µM). In prostate cancer cells, this compound treatment triggers mitochondrial-mediated apoptosis through depolarization of mitochondrial membrane potential and generation of reactive oxygen species (ROS). This is accompanied by caspase cascade activation and increased expression of pro-apoptotic proteins while simultaneously decreasing anti-apoptotic proteins. The extent of apoptotic response varies between cell lines, with hormone-independent PC-3 prostate cancer cells demonstrating greater sensitivity than AR-mutant LNCaP cells, suggesting lineage-specific susceptibility [7].

The mechanisms underlying this compound's enhanced pro-apoptotic activity compared to other CDK4/6 inhibitors appear multifactorial. Its ability to inhibit CDK9 - a key regulator of RNA polymerase II and short-lived anti-apoptotic proteins like MCL-1 - may lower apoptotic thresholds in cancer cells. Additionally, this compound's off-target inhibition of PIM kinases disrupts parallel survival signaling pathways, further sensitizing cells to apoptosis. This multifaceted activity creates a synthetic lethal interaction in certain genetic contexts, particularly in RB-proficient cancers with specific oncogenic dependencies [8] [1].

Experimental Evidence Across Cancer Models

Breast Cancer Findings

In ER+ breast cancer models, this compound induces a senescence-like state characterized by durable cell cycle arrest and distinct morphological changes. Compared to palbociclib and ribociclib, this compound demonstrates superior potency in provoking not only G1 arrest but also G2/M phase accumulation at higher concentrations. This unique cell cycle effect correlates with its ability to induce apoptosis more effectively than other CDK4/6 inhibitors. Transcriptomic analyses reveal that this compound treatment promotes differential gene expression involving not only cell cycle regulators but also inflammatory and stress response pathways that may contribute to the senescence phenotype [8] [1].

Resistance development studies provide additional insights into this compound's mechanisms. Chronic exposure of ER+ breast cancer cells (MCF7 and T47D) to increasing this compound concentrations generates resistant populations that exhibit compensatory upregulation of alternative cell cycle regulators, particularly PLK1 and Aurora kinase B, which drive G2/M progression. These resistant cells display aggressive phenotypes including enhanced spheroid formation, invasion capacity, and proliferation despite CDK4/6 inhibition. This adaptive resistance mechanism highlights the robustness of cell cycle regulatory networks and identifies potential targets for combination therapies [8].

Prostate Cancer Evidence

In prostate cancer models, this compound demonstrates significant anti-proliferative activity against both androgen receptor-mutant LNCaP and AR-negative PC-3 cells, with more profound effects observed in the PC-3 lineage. Treatment with this compound induces cytoplasmic vacuolization and triggers mitochondrial-mediated apoptosis through ROS generation and mitochondrial membrane depolarization. Molecular analyses show that this compound upregulates expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, creating a favorable balance for cell death execution. These findings support the potential therapeutic utility of this compound in metastatic castration-resistant prostate cancer (mCRPC), particularly in tumors with intact Rb function [7].

Table 1: Quantitative Effects of this compound on Prostate Cancer Cells

Parameter LNCaP Cells PC-3 Cells Measurement Method
Growth Inhibition (IC50) ~1.0 µM ~0.5 µM WST-1 assay
Apoptotic Induction Moderate Significant Annexin V staining
Mitochondrial Membrane Depolarization Present Profound JC-1 staining
ROS Generation Moderate High DCFDA assay
Cytoplasmic Vacuoles Numerous Few Microscopy
Additional Cancer Contexts

Emerging evidence suggests this compound's senescent and apoptotic effects extend beyond breast and prostate cancers. In head and neck squamous cell carcinomas (HNSCC), this compound and other CDK4/6 inhibitors can trigger therapy-induced senescence through similar Rb-dependent mechanisms. The unique epigenetic remodeling capacity of this compound may be particularly relevant in this context, as HNSCCs frequently harbor alterations in chromatin regulatory genes. Additionally, the combination of this compound with senolytic agents - drugs that selectively eliminate senescent cells - represents a promising strategy to prevent potential tumor-promoting effects of SASP while leveraging the growth-arresting benefits of senescence induction [6].

A phase Ib/II clinical trial investigating this compound combined with paclitaxel in CDK4/6-activated solid tumors demonstrated moderate clinical benefit with an overall response rate of 7.4% and clinical benefit rate of 66.7%. Importantly, molecular profiling identified a "poor genetic status" subgroup characterized by mutations in key signaling pathways (RAS, Wnt, PI3K, and NOTCH) and/or CCNE amplification that correlated with inferior outcomes. These findings highlight the importance of patient selection biomarkers for optimizing this compound therapy across different cancer types [9].

Resistance Mechanisms

Despite initial effectiveness, acquired resistance to this compound inevitably develops through diverse molecular adaptations. The most well-characterized mechanisms include:

  • Rb Loss or Inactivation: Complete loss of Rb function renders this compound ineffective, as Rb is essential for CDK4/6 inhibitor-mediated cell cycle arrest [1].
  • Cyclin E Amplification/CDK2 Hyperactivation: Elevated cyclin E-CDK2 activity can bypass CDK4/6 dependency by providing alternative Rb phosphorylation capacity [8].
  • CDK6 Overexpression: Resistance models demonstrate that CDK6 upregulation can compensate for CDK4 inhibition, though this compound's dual CDK4/6 targeting mitigates this mechanism compared to more CDK4-selective inhibitors [8].
  • Alternative Kinase Upregulation: Persistent CDK4/6 inhibition triggers compensatory increases in PLK1 and Aurora kinase B expression, driving G2/M phase progression and resistance [8].
  • Epigenetic Adaptations: Chronic this compound exposure selects for cells with altered chromatin organization and DNA methylation patterns that reactivate pro-proliferative signaling [6].

The following diagram illustrates key resistance pathways to this compound:

G This compound This compound Resistance Resistance This compound->Resistance RbLoss Rb Loss/Inactivation RbLoss->Resistance CyclinE Cyclin E Amplification CyclinE->Resistance CDK2 CDK2 Hyperactivation CDK2->Resistance bypasses G1/S arrest CDK6 CDK6 Overexpression CDK6->Resistance compensates CDK4 inhibition PLK1 PLK1 Upregulation PLK1->Resistance drives G2/M progression AukB Aurora Kinase B Upregulation AukB->Resistance drives G2/M progression Epigenetic Epigenetic Adaptations Epigenetic->Resistance reactivates proliferation

Multiple molecular mechanisms can confer resistance to this compound, including Rb loss, cyclin E-CDK2 activation, and upregulation of alternative kinases.

Transcriptomic profiling of resistant cells reveals distinct pathway enrichment patterns, particularly upregulation of TGF-β signaling and extracellular matrix organization genes, suggesting a possible epithelial-mesenchymal transition component to resistance. Additionally, resistant cells demonstrate cross-resistance to other CDK4/6 inhibitors, indicating shared escape mechanisms. However, these resistant populations maintain sensitivity to PLK1 and Aurora kinase B inhibitors, revealing potential therapeutic strategies to overcome resistance [8].

Technical Methodologies for Experimental Analysis

Core Senescence and Apoptosis Assays

Comprehensive evaluation of this compound-induced senescence requires multiple complementary approaches:

  • Senescence-Associated β-Galactosidase Staining: The most widely used senescence biomarker, detected at pH 6.0 using X-gal substrate, reveals increased lysosomal β-galactosidase activity in senescent cells [6].
  • Morphological Analysis: Senescent cells exhibit characteristic flattened and enlarged morphology best visualized through phase-contrast microscopy following treatment [1].
  • Cell Cycle Profiling: DNA content analysis via propidium iodide staining and flow cytometry quantifies G1 phase accumulation and assesses cell cycle distribution [7] [8].
  • SASP Factor Measurement: Multiplex ELISA or cytokine arrays quantify secreted factors (IL-6, IL-8, MMPs) characteristic of the senescence-associated secretory phenotype [6].

Apoptosis assessment employs complementary techniques:

  • Annexin V/Propidium Iodide Staining: Flow cytometric analysis distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [7].
  • Caspase Activity Assays: Fluorometric or colorimetric substrates measure activation of executioner caspases-3/7 and initiator caspases-8/9 [7].
  • Mitochondrial Membrane Potential (ΔΨm): JC-1 or TMRE staining detects depolarization events preceding apoptosis, analyzed via flow cytometry or fluorescence microscopy [7].
  • DNA Fragmentation Analysis: TUNEL assay detects endonucleolytic DNA cleavage characteristic of apoptotic cells [7].
Molecular Analyses

Mechanistic studies require evaluation of key signaling pathways:

  • Western Blotting: Essential for monitoring Rb phosphorylation status, CDK4/6 expression, and apoptosis regulators (Bcl-2 family, PARP cleavage) [7] [8].
  • RNA Sequencing: Transcriptome-wide profiling identifies differentially expressed genes and pathways involved in senescence execution and escape mechanisms [8].
  • Reactive Oxygen Species Detection: Fluorescent probes (DCFDA, DHE) measure oxidative stress contributions to senescence and apoptosis [7].
  • Immunofluorescence Microscopy: Spatial analysis of protein localization and activation, particularly for γH2AX (DNA damage) and lamin B1 (nuclear envelope integrity) [6].

Table 2: Technical Assays for Evaluating this compound Mechanisms

Process Key Assays Critical Readouts Technical Considerations
Senescence SA-β-Gal staining Blue chromogenic precipitate at pH 6.0 Avoid confluent cultures; confirm with other markers
Morphological analysis Cell area and flatness Phase-contrast microscopy; quantitative image analysis
SASP quantification IL-6, IL-8, MMP-3 secretion Conditioned media collection; multiplex platforms
Apoptosis Annexin V/PI Phosphatidylserine externalization Process immediately after staining; include viability controls
Caspase activity Cleavage of specific substrates Optimize substrate concentration; measure kinetics
Mitochondrial potential ΔΨm collapse (JC-1 red→green shift) Use CCCP as positive control; avoid excessive staining
Cell Cycle Propidium iodide DNA staining G1 population increase Fixation quality critical; analyze modulation index
Pathway Analysis Western blotting Rb phosphorylation, cleaved PARP Phosphoprotein-friendly buffers; appropriate normalization
Experimental Models

Appropriate model selection is crucial for studying this compound mechanisms:

  • 2D Monolayer Cultures: Standard approach for initial efficacy assessment and mechanistic studies [7].
  • 3D Spheroid Models: Better recapitulate tumor architecture and drug penetration; resistant cells often show enhanced spheroid formation capacity [8].
  • Resistance Development Models: Chronic exposure to increasing this compound concentrations (typically over 6-8 months) generates resistant lines for studying adaptation mechanisms [8].
  • Xenograft Models: In vivo validation using immunocompromised mice bearing Rb-proficient tumors [1].

Clinical Translation and Therapeutic Applications

Clinical Trial Evidence

The transition from mechanistic understanding to clinical application is well-established for this compound. In the metastatic breast cancer setting, the Monarch 2 trial demonstrated that this compound combined with fulvestrant significantly improved progression-free survival (16.4 vs. 9.3 months) and overall survival (46.7 vs. 37.3 months) compared to fulvestrant alone in patients with HR+/HER2- advanced breast cancer who progressed on prior endocrine therapy [2]. The Monarch 3 trial extended these findings to the first-line setting, showing significantly prolonged PFS when this compound was combined with nonsteroidal aromatase inhibitors [2].

In the adjuvant setting, the monarchE trial established this compound as a standard of care for high-risk early breast cancer. With 76 months median follow-up, this compound plus endocrine therapy reduced the risk of invasive disease-free survival events by 26.6% and distant recurrence by 25.4%, with an absolute difference in IDFS at 7 years of 6.5% (77.4% vs. 70.9%) [3] [4]. Notably, the reduction in distant recurrences translated into a significant overall survival benefit (15.8% risk reduction), making this compound the first CDK4/6 inhibitor to demonstrate an OS advantage in early breast cancer [4].

Biomarkers and Patient Selection

Optimal patient selection for this compound therapy relies on established and emerging biomarkers:

  • Rb Proficiency: Essential for CDK4/6 inhibitor efficacy; Rb loss predicts primary resistance [1].
  • HR Positivity: The primary indication based on endocrine sensitivity and cyclin D1 dependency [5].
  • Ki-67 Index: High proliferative index may predict greater benefit, particularly in early breast cancer [3].
  • CDK4/6 Pathway Activation: Amplifications in CCND1, CDK4, or CDK6 may enhance sensitivity [9].
  • Absence of Resistance Markers: CCNE amplification and alterations in RAS, Wnt, PI3K, or NOTCH pathways associate with poorer outcomes [9].

Circulating tumor DNA (ctDNA) analysis emerges as a promising approach for dynamic monitoring of response and resistance development. Molecular residual disease detection via ctDNA predicts recurrence risk, while emerging resistance mutations can be identified early through serial liquid biopsies [9].

Combination Strategies

Rational combination approaches aim to enhance this compound's senescent and apoptotic effects:

  • Endocrine Therapy: Synergistic combination established as standard of care; this compound overcomes common endocrine resistance mechanisms [5] [2].
  • PI3K/AKT/mTOR Inhibitors: Target complementary pathways frequently activated in HR+ breast cancer; multiple clinical trials exploring these combinations [1].
  • Senolytic Agents: Selective elimination of senescent cells prevents potential tumor-promoting effects of SASP while maintaining growth arrest [6].
  • PLK1/Aurora Kinase Inhibitors: Target resistance mechanisms involving G2/M pathway upregulation; demonstrate efficacy in this compound-resistant models [8].
  • Immunotherapy: CDK4/6 inhibition enhances tumor immunogenicity and may improve response to immune checkpoint inhibitors [5].

Conclusion and Future Perspectives

This compound represents a paradigm-shifting therapeutic that exploits cancer cell dependencies on cell cycle regulatory pathways. Its unique capacity to induce both senescence and apoptosis distinguishes it from other CDK4/6 inhibitors and contributes to its robust clinical efficacy. The molecular mechanisms involve not only canonical Rb-dependent cell cycle arrest but also epigenetic remodeling, mitochondrial perturbation, and secondary kinase inhibition.

Future research directions should focus on several key areas:

  • Biomarker Refinement: Improved patient selection through integrated genomic and functional signatures
  • Resistance Management: Rational combination therapies targeting escape pathways
  • Senescence Modulation: Optimal integration of senolytic approaches to leverage senescence while mitigating its drawbacks
  • Novel Applications: Expansion into additional cancer types with CDK4/6 pathway dependencies
  • Treatment Sequencing: Optimal positioning relative to other targeted therapies and chemotherapy

The continuing evolution of this compound from metastatic to early breast cancer and potentially to other malignancies underscores the fundamental importance of cell cycle targeting in cancer therapeutics. As understanding of its mechanisms deepens, so too will opportunities to maximize its clinical benefit through personalized application and rational combinations.

References

Mechanism of Action: How Abemaciclib Inhibits the Rb Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Abemaciclib is an ATP-competitive, selective inhibitor of CDK4 and CDK6. Its mechanism can be summarized in the following steps, which are also depicted in the diagram below [1] [2]:

  • Normal Cell Cycle Progression: In a normal cell, external mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes.
  • Rb Phosphorylation: These active complexes phosphorylate the retinoblastoma protein (Rb).
  • E2F Release and S-Phase Entry: Phosphorylated Rb releases the E2F transcription factor, which then activates genes necessary for DNA synthesis and progression into the S phase of the cell cycle.
  • This compound's Intervention: this compound binds to CDK4/6, inhibiting their kinase activity. This prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, leading to cell cycle arrest at the G1/S checkpoint and ultimately inhibiting cellular proliferation [1] [2].

G MitogenicSignal Mitogenic Signal CyclinD_CDK46 Cyclin D-CDK4/6 Complex MitogenicSignal->CyclinD_CDK46 pRb Rb Phosphorylation CyclinD_CDK46->pRb E2FRelease E2F Transcription Factor Release pRb->E2FRelease CellCycleArrest G1/S Cell Cycle Arrest pRb->CellCycleArrest Without Phosphorylation SPhase S-Phase Entry & DNA Synthesis E2FRelease->SPhase This compound This compound This compound->CyclinD_CDK46 Inhibits

This compound inhibits CDK4/6, preventing Rb phosphorylation and G1/S cell cycle transition.

Clinical and Preclinical Efficacy Across Cancers

The therapeutic effect of this compound is highly context-dependent, primarily determined by the cancer type and Rb protein status. The table below summarizes key efficacy data.

Cancer Type / Context Rb Status Study Details Key Efficacy Findings
HR+, HER2- Early Breast Cancer [1] Presumed Functional Phase 3 monarchE trial: this compound + Endocrine Therapy (ET) vs. ET alone. Significant improvement in Invasive Disease-Free Survival (IDFS) and Overall Survival (OS); established as standard of care for high-risk, node-positive disease.
Metastatic Triple-Negative Breast Cancer (mTNBC) [3] Rb-Positive (Required for enrollment) Phase 2 trial: this compound monotherapy in pre-treated patients. Objective Response Rate: 0%; Median Progression-Free Survival: 1.94 months; concluded lack of clinical activity despite Rb expression.
Pediatric Solid Tumors [4] Not specified (Pathway often dysregulated) Phase 1 trial: this compound + Irinotecan & Temozolomide. Recommended Phase 2 Dose: 55 mg/m² twice daily; some antitumor activity observed (1 Complete Response, 6 Stable Disease).
ER+ Breast Cancer (Resistance Models) [5] Functional (initially) Preclinical: Generation of this compound-resistant cell lines (MCF7, T47D). Resistant cells exhibited cross-resistance to other CDK4/6 inhibitors, upregulated PLK1 and Aurora Kinase B, and remained sensitive to inhibitors of these kinases.

Key Experimental Protocols for Investigating this compound's Effects

For researchers studying the mechanism and resistance to CDK4/6 inhibitors like this compound, here are methodologies from recent studies.

  • Generating Resistant Cell Lines: To investigate acquired resistance, ER+ breast cancer cells (e.g., MCF7, T47D) are chronically exposed to increasing doses of this compound (e.g., from 50 nM to 600 nM) over a period of several months (e.g., 8 months). Cells are maintained at each dose level for multiple generations to establish stable resistant populations [5].
  • Assessing Aggressive Phenotypes: Resistant cells can be evaluated for:
    • Proliferation and Cell Cycle: Using cell doubling time assays and flow cytometry to analyze progression through G1/S despite treatment [5].
    • Invasion and Migration: Using transwell assays to quantify invasive capability [5].
    • 3D Spheroid Formation: Culturing cells in ultra-low attachment plates with serum-free medium to model tumor growth and drug response in three dimensions [5].
  • Transcriptomic Analysis: RNA sequencing (RNA-seq) of resistant versus parental cells is performed to identify differentially expressed genes and enriched pathways (e.g., GO analysis, GSEA). This approach identified upregulation of PLK1 and Aurora Kinase B in resistance [5].

Navigating Resistance and Future Directions

A primary mechanism of acquired resistance to this compound is the loss of functional Rb protein, rendering CDK4/6 inhibition irrelevant [2]. Preclinical research reveals other complex resistance pathways:

  • Resistant cancer cells can activate alternative kinases like PLK1 and Aurora Kinase B, shifting dependency to the G2/M phase of the cell cycle. These cells show sensitivity to volasertib (PLK1 inhibitor) and barasertib (Aurora Kinase B inhibitor), suggesting a potential therapeutic strategy after CDK4/6 inhibitor failure [5].
  • Research into novel combination therapies and the exploration of this compound's effects on the tumor microenvironment and immune response are ongoing areas of investigation to overcome resistance [2].

References

Molecular Basis of the FABP6-Abemaciclib Interaction

Author: Smolecule Technical Support Team. Date: February 2026

The proposed interaction between Abemaciclib and FABP6 is primarily founded on in silico evidence from a 2020 study that combined machine learning and molecular docking analyses [1] [2] [3].

  • Initial Discovery: The interaction was identified through a computational drug repurposing screen. Researchers confronted 155 protein structures from a colon cancer meta-signature gene list against 81 FDA-approved anti-cancer drugs [1] [2].
  • Specific Interaction: Among several potential interactions identified, the binding between the drug This compound and the protein products of the FABP6 gene showed significant promise and was selected for further analysis [1] [2].
  • FABP6 as a Biomarker: Independent clinical and molecular biology studies have consistently shown that FABP6 is overexpressed in colorectal cancer (CRC) tissues compared to normal adjacent tissue, but its expression is dramatically decreased in lymph node metastases [4] [5]. This pattern suggests a role in early carcinogenesis, making it a potential diagnostic biomarker and therapeutic target [4] [2] [5].

Experimental Evidence and Validation

The following table summarizes the key experimental findings that support the FABP6-Abemaciclib interaction and the role of FABP6 in colon cancer.

Evidence Type Key Findings Implications/Interpretation
Molecular Docking [1] [2] Significant binding affinity and specificity between this compound and different protein conformations of FABP6. Suggests a direct physical interaction, with this compound potentially inhibiting FABP6's function.
FABP6 Expression in CRC [4] [5] FABP6 mRNA and protein levels are significantly higher in primary colorectal cancer tissue than in normal tissue. Supports FABP6's role in tumorigenesis and its viability as a cancer-specific biomarker and target.
Clinical Correlation [5] High serum levels of FABP6 were an independent risk factor for CRC. Levels significantly decreased post-operative. Further solidifies FABP6's clinical relevance as a diagnostic and potential prognostic marker.
Functional Role of FABP6 [4] In vitro transfection of FABP6 resulted in weaker invasiveness but more dominant proliferation and less apoptosis. Suggests FABP6 may contribute to tumor growth by promoting cell survival and proliferation rather than invasion.

Detailed Experimental Protocol: Molecular Docking

For researchers looking to validate or explore this interaction further, the core methodology from the key study is outlined below [1] [2]:

  • Target Preparation:

    • Identify all available 3D protein structures for the FABP6 gene from the Protein Data Bank (PDB).
    • Perform necessary pre-processing steps, such as adding hydrogen atoms, assigning partial charges, and removing water molecules and original ligands.
  • Ligand Preparation:

    • Obtain the 3D chemical structure of This compound from a database like PubChem.
    • Optimize the structure for docking by minimizing its energy and setting correct rotatable bonds and torsion angles.
  • Molecular Docking:

    • Define the binding site on the FABP6 protein structures. This can be a known binding pocket or predicted via blind docking.
    • Use molecular docking software (e.g., AutoDock Vina, GOLD) to simulate and score the binding poses of this compound within the FABP6 binding site.
    • Key scoring parameters include the binding affinity (kcal/mol) and the formation of specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
  • Interaction Analysis:

    • Analyze the top-ranked docking poses to determine the binding mode.
    • Visualize the results to identify specific amino acid residues in FABP6 that interact with this compound.

Biological Pathways and Workflow

The integration of computational and biological validation in the research can be summarized in the following workflow diagram:

cluster_validation Biological Validation Literature Review & Data Mining Literature Review & Data Mining Identify Meta-Signature Genes Identify Meta-Signature Genes Literature Review & Data Mining->Identify Meta-Signature Genes FABP6 Gene FABP6 Gene Identify Meta-Signature Genes->FABP6 Gene Computational Analysis (in silico) Computational Analysis (in silico) FABP6 Gene->Computational Analysis (in silico) Molecular Docking Molecular Docking Computational Analysis (in silico)->Molecular Docking Identified FABP6-Abemaciclib Interaction Identified FABP6-Abemaciclib Interaction Molecular Docking->Identified FABP6-Abemaciclib Interaction Biological Validation Biological Validation Identified FABP6-Abemaciclib Interaction->Biological Validation Differential Expression Analysis Differential Expression Analysis FABP6 Overexpression in CRC FABP6 Overexpression in CRC Differential Expression Analysis->FABP6 Overexpression in CRC Proposed as Biomarker & Target Proposed as Biomarker & Target FABP6 Overexpression in CRC->Proposed as Biomarker & Target Clinical Sample Testing Clinical Sample Testing High FABP6 Serum Levels in CRC High FABP6 Serum Levels in CRC Clinical Sample Testing->High FABP6 Serum Levels in CRC High FABP6 Serum Levels in CRC->Proposed as Biomarker & Target Hypothesis: this compound inhibits FABP6 Hypothesis: this compound inhibits FABP6 Proposed as Biomarker & Target->Hypothesis: this compound inhibits FABP6 Requires Wet-Lab Validation Requires Wet-Lab Validation Hypothesis: this compound inhibits FABP6->Requires Wet-Lab Validation

The diagram illustrates the logical flow from initial data mining to the final hypothesis. It is crucial to note that the path beyond the computational discovery requires experimental validation in cellular and animal models, which, based on the available search results, has not yet been fully reported.

Discussion and Future Directions

The discovery of the FABP6-Abemaciclib interaction via computational methods presents a compelling case for drug repurposing, but it also highlights several key considerations for clinical translation:

  • Mechanism of Action: The exact functional consequence of this compound binding to FABP6 is not yet fully elucidated [1] [2]. While this compound is a known CDK4/6 inhibitor, its binding to FABP6 suggests a potential secondary mechanism of action that could impact lipid metabolism and signaling pathways within cancer cells [6] [7].
  • Need for Experimental Validation: The in silico findings require rigorous in vitro and in vivo validation. Essential next steps include:
    • Cellular Assays: Testing the efficacy of this compound in FABP6-high vs. FABP6-low colon cancer cell lines, assessing impacts on proliferation, apoptosis, and colony formation.
    • Animal Models: Evaluating the anti-tumor effect of this compound in xenograft models derived from FABP6-overexpressing colon cancer cells.
  • Clinical Potential: If validated, this interaction could lead to a novel therapeutic strategy for a subset of colon cancer patients with high FABP6 expression. Furthermore, FABP6 itself shows strong potential as a diagnostic and prognostic serum biomarker [5].

Conclusion

Current research indicates a promising in silico interaction between this compound and the FABP6 protein, a gene overexpressed in colorectal cancer. This discovery, rooted in computational biology, offers a plausible rationale for investigating this compound as a repurposed therapy for colon cancer. However, this potential remains a hypothesis until confirmed by direct experimental evidence in the laboratory and clinic.

References

Abemaciclib ATP-competitive kinase inhibitor reversible

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Inhibition Profile

Beyond CDK4/6, Abemaciclib inhibits several other kinases, which contributes to its distinct biological effects and safety profile.

Kinase Target Reported IC₅₀ or Kᵢ values Functional Consequences
CDK4/CyclinD3 IC₅₀ not specified in sources Primary target; cell cycle arrest [1].
CDK6/CyclinD3 IC₅₀ not specified in sources Primary target; cell cycle arrest [1].
CDK9 ~57 nM [2] Potential effects on transcription [2].
DYRK1A Potency similar to CDK4/6 [1] Role in transcriptional regulation [1].
HIPK2 ~31 nM [2] Role in transcriptional regulation and stress response [1].
HIPK3 Potently inhibited [1] Role in transcriptional regulation [1].
PIM1 ~50 nM [2] -

Experimental & Clinical Insights

Core Mechanistic Experiments

To investigate this compound's core mechanisms, several standard experimental approaches are used.

Clonogenic Cell Survival Assay

  • Purpose: To assess the long-term cytotoxic effects and radiosensitization potential of this compound [3].
  • Methodology: Cells are treated with the drug (e.g., 10 μM this compound for 24 hours) and irradiated. After a period of growth, colonies are fixed, stained, and counted. Radiation dose-modifying factors (DMFs) are calculated to quantify enhancement of radiosensitivity [3].

Immunoblotting for Target Engagement and Mechanism

  • Purpose: To verify inhibition of primary targets and downstream signaling pathways [3].
  • Methodology: Protein lysates are collected from treated cells. Immunoblotting is performed using specific antibodies to detect:
    • Reduced Rb phosphorylation at Ser780, indicating direct CDK4/6 inhibition [3].
    • Reduced mTOR signaling, suggesting an additional mechanism of action [3].
    • DNA damage repair inhibition can be evaluated via γ-H2AX analysis [3].

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

  • Purpose: To study the epigenetic changes induced by prolonged CDK4/6 inhibition, such as enhancer remodeling [4].
  • Methodology: Cells are treated with this compound for 7 days. Chromatin is cross-linked, sheared, and immunoprecipitated with an antibody against histone marks like H3K27ac. Sequencing reveals genome-wide changes in enhancer activity [4].
Key Signaling Pathways

The following diagram summarizes the primary and secondary signaling pathways affected by this compound.

This compound's primary and secondary signaling pathways.

Emerging Research & Considerations

  • Chromatin Remodeling: Prolonged treatment (7 days) induces widespread enhancer activation, including super-enhancers driving luminal differentiation genes and endogenous retroviral elements affecting interferon signaling [4].
  • Novel Derivatives: Research into this compound derivatives aims to develop more selective and potent CDK4/6 inhibitors for monotherapy [2].
  • Adverse Effects: Cutaneous adverse reactions are mediated by oxidative stress and inflammation in keratinocytes, with increased levels of IL-8 and MCP-1 [5].

References

Comprehensive Technical Analysis: Abemaciclib-Mediated FOXM1 Transcriptional Suppression in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Overview

The transcriptional regulation of FOXM1 (Forkhead box M1) by abemaciclib represents a crucial molecular mechanism underlying the therapeutic efficacy of CDK4/6 inhibition in cancer treatment. This compound, a selective ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant antitumor activity across various cancer types, particularly in hormone receptor-positive (HR+) breast cancer. FOXM1, recognized as a master regulator of cell cycle progression and oncogenesis, functions as a proliferation-specific transcription factor that coordinates the expression of genes essential for G1/S transition, DNA repair, mitotic entry, and proper execution of mitosis. The functional interplay between this compound and FOXM1 occurs through the retinoblastoma protein (Rb) pathway, where inhibition of CDK4/6 kinase activity prevents phosphorylation of Rb, leading to cell cycle arrest and subsequent downregulation of E2F-transactivated genes, including FOXM1 itself. This mechanistic relationship positions FOXM1 not only as a downstream effector but also as a key biomarker for monitoring this compound's therapeutic activity and understanding resistance mechanisms that may emerge during treatment.

The significance of this regulatory axis extends beyond cell cycle control, as FOXM1 overexpression has been documented in numerous human cancers and is frequently associated with advanced disease stage, metastasis, therapeutic resistance, and poor clinical outcomes. FOXM1 exerts its oncogenic functions through transcriptional regulation of target genes involved in multiple hallmark capabilities of cancer, including sustained proliferation, evasion of growth suppressors, resistance to cell death, genomic instability, and activation of invasion and metastasis pathways. The ability of this compound to suppress FOXM1 transcriptional networks therefore represents a promising therapeutic approach for targeting aggressive and treatment-resistant cancers. Furthermore, emerging evidence suggests that continuous this compound exposure induces durable FOXM1 suppression, leading to sustained antitumor effects through the induction of cellular senescence, apoptosis, and metabolic alterations in cancer cells, highlighting the multifaceted nature of this regulatory relationship.

Molecular Mechanism of this compound-Induced FOXM1 Suppression

Core Signaling Pathway

The transcriptional suppression of FOXM1 by this compound occurs through a well-defined molecular cascade initiated by specific inhibition of CDK4/6 kinase activity. In normal cell cycle progression, CDK4/6 complexes with D-type cyclins phosphorylate the retinoblastoma protein (Rb) during mid-to-late G1 phase, leading to partial inactivation of Rb's growth-suppressive functions and subsequent release of E2F transcription factors. The liberated E2Fs then activate transcription of genes required for S-phase entry, including FOXM1. This compound disrupts this progression by competitive inhibition at the ATP-binding site of CDK4/6, thereby maintaining Rb in its active, hypophosphorylated state. This active Rb continues to sequester E2F transcription factors, preventing the transcriptional activation of FOXM1 and other E2F-target genes essential for cell cycle progression.

Beyond this canonical pathway, additional mechanisms contribute to FOXM1 suppression by this compound. FOXM1 itself is regulated by phosphorylation events throughout the cell cycle, including CDK-mediated phosphorylation that stabilizes the protein and enhances its transcriptional activity. Specifically, CDK4/6 phosphorylates multiple sites in the FOXM1 C-terminus during late G1 phase, stabilizing the protein and stimulating its transcriptional activity to drive expression of genes important in G1/S transition. This compound disrupts this positive feedback loop by preventing CDK4/6-mediated phosphorylation of FOXM1, resulting in decreased FOXM1 protein stability and accelerated degradation. Furthermore, continuous this compound exposure has been shown to induce a senescence response in ER+ breast cancer cells, characterized by accumulation of β-galactosidase, formation of senescence-associated heterochromatin foci, and sustained decrease in FOXM1-positive cells, even after drug removal. This durable suppression of FOXM1 contributes to the long-term antitumor effects observed with this compound treatment.

FOXM1 Transcriptional Network Suppression

The following diagram illustrates the core pathway through which this compound mediates transcriptional suppression of FOXM1:

G This compound This compound CDK4_6 CDK4_6 This compound->CDK4_6 Inhibits pRb pRb This compound->pRb Maintains Hypophosphorylated State Senescence Senescence This compound->Senescence Induces CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Sequesters FOXM1 FOXM1 E2F->FOXM1 Transactivates CellCycle CellCycle FOXM1->CellCycle Promotes Progression FOXM1->Senescence Suppresses

This compound suppresses FOXM1 transcription via CDK4/6-RB-E2F pathway inhibition.

The suppression of FOXM1 transcriptional activity by this compound has far-reaching consequences on cancer cell biology, as FOXM1 regulates an extensive network of target genes involved in multiple aspects of tumorigenesis. Key FOXM1 target genes include:

  • Cell cycle regulators: CCNB1 (Cyclin B1), CCNE1 (Cyclin E1), CDC25B, PLK1, AURKB, and BIRC5 (Survivin)
  • DNA damage repair components: BRCA1, BRCA2, XRCC1, and EXO1
  • Metastasis and angiogenesis factors: VEGF, MMP2, MMP9
  • Drug resistance mediators: ABC transporters (ABCB1, ABCG2)

This compound treatment results in coordinated downregulation of this FOXM1-dependent transcriptional network, leading to G1 cell cycle arrest, impaired DNA repair capacity, reduced invasive potential, and increased sensitivity to chemotherapeutic agents. The comprehensive nature of this transcriptional reprogramming explains the broad antitumor activity observed with this compound across multiple cancer types, particularly those dependent on intact Rb function. Additionally, the reduction in DNA repair gene expression creates a therapeutic vulnerability that can be exploited through combination strategies with DNA-damaging agents, highlighting the clinical relevance of understanding FOXM1 transcriptional networks in the context of CDK4/6 inhibition.

Quantitative Experimental Data and Potency Assessment

This compound Potency and FOXM1 Suppression Metrics

The efficacy of this compound in suppressing FOXM1 and downstream targets has been quantitatively established through various preclinical studies. The table below summarizes key experimental data from biochemical and cellular assays:

Table 1: Quantitative Measures of this compound Activity in FOXM1 Suppression

Experimental System Measured Parameter Value/EC₅₀ Additional Observations Source
Biochemical assay CDK4/cyclin D1 inhibition (KiATP) 0.6 nM ± 0.3 nM ~14-fold specificity for CDK4 over CDK6 [1]
Biochemical assay CDK6/cyclin D3 inhibition (KiATP) 8.2 nM ± 1.1 nM High selectivity over other CDKs including CDK9 [1]
MCF7 cells (ER+ breast cancer) BrdU incorporation (proliferation) EC₅₀ = 0.178 µM ± 0.0655 Concentration-dependent decrease in DNA synthesis [1]
EFM-19 cells (ER+ breast cancer) Ki-67 expression EC₅₀ = 0.0167 µM ± 0.002 Marked reduction in proliferation marker [1]
MCF7 cells (ER+ breast cancer) Ki-67 expression EC₅₀ = 0.0421 µM ± 0.002 Consistent anti-proliferative effect across models [1]
Multiple ER+ breast cancer lines FOXM1-positive cells (senescence) Significant decrease at 0.1-1 µM Associated with β-galactosidase accumulation & SAHF formation [1]
Xenograft models Tumor growth regression Significant at 50-75 mg/kg doses Demonstrated in vivo efficacy [1] [2]
Comparative FOXM1 Inhibitor Profiles

Research has identified several direct FOXM1 inhibitors with varying mechanisms of action. The table below compares these experimental compounds:

Table 2: Experimental FOXM1 Inhibitors and Combination Effects with CDK4/6 Inhibition

| FOXM1 Inhibitor | Mechanism of Action | Combination with CDK4/6 Inhibitors | Cancer Models | Key Findings | |---------------------|-------------------------|--------------------------------------|-------------------|-----------------| | NB73/NB115 | Specific FOXM1 inhibition | Synergistic with this compound, palbociclib, ribociclib | HR+ breast cancer | Suppressed cell cycle progression and induced apoptosis | [3] | | STL001 | FOXM1 nuclear translocation blockade and degradation | Not tested but proposed | Solid cancers | 50x more potent than predecessor STL427944 | [4] | | RCM-1 | Disruption of FOXM1-β-catenin interaction | Not tested but proposed | Multiple cancers | Anti-tumor activity in xenografts without observed toxicity | [3] | | FDI-6 | DNA binding domain interference | Not tested but proposed | Various | Binds FOXM1 DBD, preventing DNA interaction | [3] | | Thiostrepton | Proteasome-mediated FOXM1 reduction | Not tested but proposed | Breast cancer, others | Natural compound with multiple mechanisms | [5] | | Siomycin A | FOXM1 phosphorylation blockade | Not tested but proposed | Various | First small-molecule FOXM1 inhibitor identified | [5] |

The data demonstrate that this compound achieves potent FOXM1 suppression at clinically relevant concentrations, with distinct effects observed across different cellular contexts. The combination of this compound with direct FOXM1 inhibitors represents a promising approach for enhanced antitumor activity, particularly in treatment-resistant settings.

Experimental Protocols for Investigating this compound-FOXM1 Effects

In Vitro Assessment of FOXM1 Suppression

Cell Culture and Treatment Conditions:

  • Utilize Rb-proficient cancer cell lines with appropriate biological context (e.g., MCF7, T-47D, ZR-75-1 for ER+ breast cancer; HCT116 for colorectal cancer)
  • Culture cells in recommended media supplemented with 10% FBS and maintain at 37°C in 5% CO₂ atmosphere
  • Prepare this compound stock solutions in DMSO at 10-100 mM concentration, storing at -80°C
  • Treat cells at 70-80% confluency with this compound concentrations ranging from 0.01 µM to 10 µM for dose-response studies
  • Include vehicle control (DMSO at equivalent concentration, typically <0.1%)
  • For time-course experiments, collect samples at 0, 6, 12, 24, 48, and 72 hours post-treatment

FOXM1 Expression Analysis:

  • Protein Level Assessment: Harvest cells using RIPA buffer with protease and phosphatase inhibitors. Separate 20-50 µg total protein by SDS-PAGE (7-10% gel), transfer to PVDF membrane, and immunoblot using anti-FOXM1 antibodies (e.g., Cell Signaling #D12D5 at 1:1000). Use phospho-specific antibodies (e.g., anti-pFOXM1 Thr600 #D9M6G) to assess phosphorylation status. Normalize to loading controls (β-actin, GAPDH).
  • mRNA Level Assessment: Extract total RNA using TRIzol reagent, synthesize cDNA, and perform qRT-PCR with FOXM1-specific primers. Reference sequences: FOXM1 forward 5'-CGGGACCTGGAGAAAATGTA-3', reverse 5'-GGACACAGTGTATTGGTGGG-3'. Normalize to housekeeping genes (GAPDH, β-actin).
  • Immunofluorescence Analysis: Culture cells on chamber slides, fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with anti-FOXM1 primary antibody overnight at 4°C. Detect with fluorophore-conjugated secondary antibody and visualize using confocal microscopy. Quantify nuclear versus cytoplasmic localization.
Functional Assays for FOXM1 Activity

Cell Cycle Analysis:

  • Harvest this compound-treated and control cells by trypsinization
  • Fix in 70% ethanol at -20°C for at least 2 hours
  • Wash with PBS and incubate with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes at 37°C
  • Analyze DNA content using flow cytometry, quantifying cell distribution in G0/G1, S, and G2/M phases
  • Correlate cell cycle changes with FOXM1 expression levels

Senescence-Associated β-Galactosidase Staining:

  • Culture cells in 6-well plates and treat with this compound (0.1-1 µM) for 72-120 hours
  • Wash with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes
  • Incubate with X-Gal staining solution (1 mg/mL X-Gal, 40 mM citric acid/phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) at 37°C overnight in a dry incubator (without CO₂)
  • Quantify senescent cells (blue staining) as percentage of total cells across multiple fields

Chromatin Immunoprecipitation (ChIP) for FOXM1 DNA Binding:

  • Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature
  • Quench with 125 mM glycine, harvest cells, and lyse with SDS lysis buffer
  • Sonicate chromatin to 200-500 bp fragments
  • Immunoprecipitate with anti-FOXM1 antibody or species-matched IgG control
  • Reverse crosslinks, purify DNA, and analyze FOXM1 target promoters (CCNB1, CDC25B, AURKB, PLK1) by qPCR

Proliferation and Viability Assays:

  • BrdU/EdU Incorporation: Incubate cells with 10 µM BrdU/EdU for 2-4 hours before harvesting. Detect using anti-BrdU/EdU antibodies according to manufacturer protocols. Quantify percentage of incorporated cells by flow cytometry.
  • Colony Formation Assay: Seed cells at low density (500-1000 cells/well in 6-well plates), treat with this compound for 10-14 days, fix with methanol, stain with crystal violet (0.5% w/v), and count colonies (>50 cells).
  • Metabolic Activity: Use MTT or WST-1 assays according to manufacturer instructions, measuring absorbance at 450-570 nm after 1-4 hours incubation.

Therapeutic Implications and Combination Strategies

Clinical Relevance and Biomarker Development

The this compound-FOXM1 regulatory axis has significant implications for cancer therapy, particularly in the management of HR+ breast cancer where CDK4/6 inhibitors have become standard of care. FOXM1 expression levels may serve as both a predictive biomarker for this compound response and a pharmacodynamic indicator of target engagement. Clinical evidence demonstrates that this compound monotherapy produces clinical benefit in approximately 70% of patients with advanced breast cancer, with a median progression-free survival of 8.8 months in heavily pretreated HR+ patients [6]. The correlation between FOXM1 downregulation and therapeutic response strengthens the rationale for developing FOXM1 as a companion biomarker.

The sustained suppression of FOXM1 following this compound treatment has important clinical implications for dosing schedules and combination strategies. Unlike palbociclib and ribociclib, which require treatment breaks due to hematological toxicity, this compound can be administered continuously, resulting in prolonged FOXM1 suppression and enhanced antitumor effects [1] [6]. This continuous dosing schedule may be particularly important for maintaining control over FOXM1-driven transcriptional networks and preventing cancer cell recovery. Additionally, the ability of this compound to penetrate the blood-brain barrier and suppress FOXM1 in central nervous system tumors expands its potential utility in managing brain metastases, which often exhibit elevated FOXM1 expression [2].

Rational Combination Therapies

The intersection of CDK4/6 inhibition and FOXM1 suppression creates unique opportunities for rational combination therapies:

  • FOXM1 Inhibitor Combinations: Preclinical evidence demonstrates that combining CDK4/6 inhibitors with direct FOXM1 inhibitors (NB73, NB115) produces synergistic effects in HR+ breast cancer models, enhancing cell cycle arrest and apoptosis induction [3]. This combination strategy may be particularly effective in tumors with inherent or acquired resistance to CDK4/6 inhibition.

  • DNA-Damaging Agents: FOXM1 suppression impairs DNA repair pathways, creating synthetic lethality with DNA-damaging chemotherapies (platinum analogs) and PARP inhibitors. This approach is especially relevant in BRCA-proficient cancers where homologous recombination remains functional [3] [7].

  • Endocrine Therapy: The combination of this compound with fulvestrant demonstrates superior efficacy compared to either agent alone in HR+ breast cancer, with median progression-free survival of 16.4 months versus 9.3 months for fulvestrant alone [6]. FOXM1 suppression likely contributes to this enhanced activity by counteracting alternative resistance pathways.

  • Targeted Agent Combinations: Emerging evidence supports combinations with PI3K/AKT/mTOR pathway inhibitors, BCL-2 inhibitors (venetoclax), and immunotherapy agents, where FOXM1 suppression may enhance susceptibility to these targeted approaches [3] [4].

The following diagram illustrates key combination strategies that leverage this compound-mediated FOXM1 suppression:

G This compound This compound FOXM1_Inhibitors FOXM1_Inhibitors This compound->FOXM1_Inhibitors Synergistic Cell Cycle Arrest DNA_Damaging_Agents DNA_Damaging_Agents This compound->DNA_Damaging_Agents Synthetic Lethality Impaired DNA Repair Endocrine_Therapy Endocrine_Therapy This compound->Endocrine_Therapy Enhanced Efficacy Delayed Resistance Immunotherapy Immunotherapy This compound->Immunotherapy Potential Combination Targeted_Therapies Targeted_Therapies This compound->Targeted_Therapies Multi-pathway Suppression

Combination strategies leveraging this compound-induced FOXM1 suppression.

Conclusion and Future Directions

The transcriptional regulation of FOXM1 by this compound represents a crucial mechanism underlying the therapeutic efficacy of CDK4/6 inhibition in cancer. Through precise disruption of the CDK4/6-Rb-E2F-FOXM1 axis, this compound induces durable cell cycle arrest, senescence programs, and coordinated suppression of FOXM1-dependent transcriptional networks that drive tumor progression and therapeutic resistance. The quantitative data from preclinical studies demonstrate potent FOXM1 suppression at clinically achievable concentrations, supporting the biological relevance of this mechanism.

Future research directions should focus on several key areas:

  • Biomarker Development: Validation of FOXM1 expression and phosphorylation status as predictive biomarkers for patient stratification
  • Resistance Mechanisms: Elucidation of pathways that bypass FOXM1 dependence during acquired resistance to this compound
  • Novel Combination Strategies: Systematic evaluation of rational drug combinations that leverage FOXM1 suppression
  • Translational Applications: Extension of this compound-FOXM1 targeting beyond breast cancer to other FOXM1-driven malignancies

The continued investigation of this compound's effects on FOXM1 transcriptional networks will undoubtedly yield important insights for cancer drug development and personalized treatment approaches. As our understanding of this relationship deepens, so too will our ability to harness CDK4/6 inhibition for improved patient outcomes across multiple cancer types.

References

LC-MS/MS method quantification Abemaciclib cell lysates

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Application

This LC-MS/MS method was developed to investigate drug-transporter interactions in glioblastoma (GBM) cell models. The study explored why the combination of the CDK4/6 inhibitor Abemaciclib and the EZH2 inhibitors GSK126 or Tazemetostat shows synergistic antitumor effects [1] [2].

  • Key Finding: The research demonstrated that this compound inhibits multidrug transporters (ABCB1 and ABCG2) at the plasma membrane. This inhibition increases the intracellular concentration of co-administered drugs like Tazemetostat and GSK126, which are transporter substrates, thereby contributing to the enhanced anticancer effect [1] [2].
  • Method Uniqueness: This was the first validated method for the simultaneous quantification of this compound and these EZH2 inhibitors in cell lysates, providing a valuable tool for studying drug-drug interactions at the transport level [1].

Detailed Experimental Protocol

Here is the step-by-step protocol for sample preparation and analysis based on the published method [1] [3].

Materials and Reagents
  • Analytes: this compound, GSK126, Tazemetostat [1]
  • Internal Standard (IS): Palbociclib [1]
  • Solvents: LC-MS grade water, methanol, and acetonitrile [1]
  • Preparation Solvent: Dimethyl sulfoxide (DMSO) for stock solutions [1]
Sample Preparation Procedure
  • Cell Lysis: Use a suspension of lysed cells in 20 mM Tris buffer, pH 7.4 [3].
  • Sample Aliquoting: Transfer 200 µL of the cell lysate into a 1.5 mL microtube [3].
  • Internal Standard Addition: Add 20 µL of the IS working solution (10 µM Palbociclib in methanol) [3].
  • Analyte Addition (for standards): For calibration and quality control (QC) samples, add 20 µL of the appropriate working solution. For study samples, add 20 µL of blank methanol [3].
  • Mixing and Analysis: Mix the contents thoroughly. The samples are then ready for LC-MS/MS analysis [3].
LC-MS/MS Instrumentation and Conditions

The method was validated on a specific system, but parameters can be optimized for your instrument.

Parameter Description
HPLC System Not specified in excerpts; can be adapted to standard systems.
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 6500+)
Ionization Source Electrospray Ionization (ESI) in positive mode
Data Acquisition Multiple Reaction Monitoring (MRM)

Chromatographic Conditions:

  • Column: Not specified in excerpts; a reverse-phase C18 column is typical for such analyses.
  • Mobile Phase: Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile [4].
  • Gradient Elution: A generic gradient for small molecules can be used (e.g., starting from 5% B to 95% B over a few minutes).

Method Validation Summary

The method was rigorously validated according to the ICH M10 guideline [1]. The following tables summarize the key validation parameters.

Validation Parameter Result for this compound Result for GSK126 Result for Tazemetostat
Calibration Range 0.10 - 25.0 µM [1] 0.50 - 125 µM [1] 0.50 - 125 µM [1]
LLOQ 0.10 µM [1] 0.50 µM [1] 0.50 µM [1]
Accuracy (QC levels) Within acceptable criteria [1] Within acceptable criteria [1] Within acceptable criteria [1]
Precision (QC levels) Within acceptable criteria [1] Within acceptable criteria [1] Within acceptable criteria [1]
QC Level This compound Concentration (µM) GSK126 Concentration (µM) Tazemetostat Concentration (µM)
LLOQ 0.10 [1] 0.50 [1] 0.50 [1]
Low (QC-L) 0.25 [1] 1.25 [1] 1.25 [1]
Medium (QC-M) 10.0 [1] 50.0 [1] 50.0 [1]
High (QC-H) 20.0 [1] 100 [1] 100 [1]

The method also successfully demonstrated acceptable specificity, linearity, recovery, and stability for all three analytes in cell lysates, meeting all pre-defined acceptance criteria [1] [5].

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from cell culture to data analysis:

Experimental Workflow for Intracellular Drug Quantification start Start: Cell Culture & Drug Treatment step1 Cell Lysis and Sample Collection start->step1 Quench Metabolism step2 Add Internal Standard (Palbociclib) step1->step2 Aliquot 200 µL Lysate step3 LC-MS/MS Analysis step2->step3 Vortex Mixing step4 Data Acquisition & Quantification step3->step4 MRM Mode

Key Insights for Researchers

  • Transporter Interactions are Crucial: This method highlights the importance of considering ABCB1/ABCG2 transporter-mediated interactions in combination therapy, which can significantly alter intracellular drug exposure and efficacy [1] [2].
  • Robustness for Cell Lysates: The validation confirms the method's reliability for the complex matrix of cell lysates, making it suitable for similar intracellular pharmacokinetic or drug interaction studies [1] [5].
  • Adaptability: While developed for specific cancer drugs in GBM models, this protocol's sample preparation and LC-MS/MS framework can be adapted for other small-molecule inhibitors in different cell lines.

References

Comprehensive Application Notes and Protocols for Abemaciclib Intracellular Accumulation Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abemaciclib and Rationale for Intracellular Accumulation Assays

This compound (marketed as Verzenio) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. As a targeted therapy, this compound works by blocking the transition from the G1 to S phase of the cell cycle through inhibition of retinoblastoma (Rb) protein phosphorylation, ultimately leading to cell cycle arrest and suppression of cancer cell proliferation. Unlike conventional chemotherapy, this compound specifically targets cancer cells with dysregulated cyclin D-CDK4/6-Rb pathway signaling, which is frequently observed in various malignancies including breast cancer, non-small cell lung cancer (NSCLC), glioblastoma (GBM), and endometrial cancer.

The intracellular concentration of this compound is a critical determinant of its therapeutic efficacy and resistance patterns. As a known substrate of ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), this compound's cellular uptake can be significantly influenced by these efflux transporters. Recent research has demonstrated that this compound also functions as an inhibitor of these transporter proteins, potentially leading to drug-drug interactions and altered pharmacokinetics when co-administered with other transporter substrates. This property has sparked interest in investigating this compound's potential to overcome multidrug resistance in cancer therapy. The development of robust, validated methods for quantifying intracellular this compound concentrations is therefore essential for understanding its transport dynamics, explaining synergistic effects in combination therapies, and optimizing dosing regimens in different cancer types.

Table 1: Key Properties of this compound Relevant to Intracellular Accumulation Studies

Property Description Research Significance
Molecular Target CDK4/6 inhibitor Induces G1 cell cycle arrest via Rb protein dephosphorylation
Transporter Status Substrate of ABCB1 and ABCG2 Cellular uptake limited by efflux transporters
Additional Inhibition Inhibits ABCB1, ABCG2, and ABCC1 Potential for drug-drug interactions and reversed MDR
Protein Binding ~96% to human plasma proteins Free fraction available for cellular uptake may be limited
Metabolism Primarily via CYP3A4 Drug interactions with CYP3A4 inhibitors/inducers
BBB Penetration Effectively crosses blood-brain barrier Relevant for CNS malignancies and metastases

Developed LC-MS/MS Method for Simultaneous Intracellular Detection

Chromatographic and Mass Spectrometric Conditions

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous detection of this compound and EZH2 inhibitors (GSK126 and tazemetostat) in cell lysates employs a simple and robust approach that has been validated according to the International Council for Harmonisation (ICH) guideline M10 on bioanalytical method validation. The chromatographic separation utilizes a reverse-phase column with a binary mobile phase system consisting of water and methanol or acetonitrile, both supplemented with 0.1% formic acid to enhance ionization efficiency. The gradient elution program is optimized to achieve baseline separation of all analytes and the internal standard within a runtime of less than 10 minutes, facilitating high-throughput analysis of numerous cell culture samples.

Mass spectrometric detection is performed using a triple quadrupole instrument operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ion source parameters are optimized for each compound to maximize sensitivity: this compound is monitored using specific precursor-to-product ion transitions that provide the highest signal intensity with minimal background interference. Palbociclib serves as the internal standard (IS) for quantification, correcting for variability in sample preparation and ionization efficiency. The mass spectrometer parameters, including collision energy, declustering potential, and source temperature, are carefully optimized to ensure reproducible and sensitive detection of all analytes at low nanomolar concentrations, which is essential for accurately quantifying intracellular drug levels that are typically in the micromolar range.

Sample Preparation Procedure

The sample preparation protocol is designed to efficiently extract this compound and co-analyzed drugs from cell lysates while minimizing matrix effects and maintaining the integrity of the analytes. The procedure follows these critical steps:

  • Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug and then lysed using a suitable lysis buffer (e.g., 20 mM Tris buffer, pH 7.4) followed by freeze-thaw cycles or sonication to ensure complete cell disruption.

  • Protein Precipitation: A 200 μL aliquot of the cell lysate is transferred to a microtube, and 20 μL of internal standard working solution (10 μM palbociclib in methanol) is added. Proteins are precipitated by adding 400 μL of ice-cold acetonitrile or methanol, followed by vigorous vortexing for 1-2 minutes.

  • Centrifugation and Collection: The samples are centrifuged at ≥14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. The supernatant is carefully transferred to a new tube to avoid disturbing the protein pellet.

  • Concentration and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C. The dried residue is reconstituted in 100-200 μL of initial mobile phase composition, vortexed thoroughly, and centrifuged to remove any insoluble particulates.

  • LC-MS/MS Analysis: A precise volume (typically 5-10 μL) of the reconstituted sample is injected into the LC-MS/MS system for analysis. Quality control samples at low, medium, and high concentrations are analyzed alongside experimental samples to ensure analytical performance throughout the batch.

Method Validation Results

The LC-MS/MS method for intracellular this compound quantification has been comprehensively validated according to ICH M10 guidelines, demonstrating satisfactory performance across all validation parameters. The method exhibits excellent sensitivity with a lower limit of quantification (LLOQ) of 0.10 μM for this compound, which is sufficient to detect clinically relevant intracellular concentrations. The calibration curves show linear responses over the concentration range of 0.10-25.0 μM for this compound and 0.50-125 μM for EZH2 inhibitors GSK126 and tazemetostat, with correlation coefficients (r²) exceeding 0.99, indicating strong linearity across the validated range.

The precision and accuracy of the method were established using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). The intra-day and inter-day precision values, expressed as coefficient of variation (%CV), were within ±15% for all QC levels, while the accuracy ranged from 85% to 115% of the nominal concentrations, meeting accepted bioanalytical method validation criteria. The extraction recovery of this compound from cell lysates was consistent and reproducible, with minimal matrix effects observed, demonstrating the robustness of the sample preparation procedure.

Table 2: Method Validation Parameters for this compound Quantification in Cell Lysates

Validation Parameter Results Acceptance Criteria
Linear Range 0.10 - 25.0 μM -
LLOQ 0.10 μM -
Precision (%CV) ≤15% ≤15% (≤20% at LLOQ)
Accuracy 85-115% 85-115% (80-120% at LLOQ)
Extraction Recovery Consistent and >70% Consistent and reproducible
Matrix Effect Minimal (<15% CV) No significant suppression/enhancement
Stability Stable under experimental conditions No significant degradation

The following diagram illustrates the transporter-mediated interactions that can influence this compound intracellular concentrations:

G Extracellular Extracellular Space Intracellular Intracellular Space Extracellular->Intracellular Passive Diffusion Intracellular->Extracellular Transporter- Mediated Efflux ABCB1 ABCB1 Transporter Abemaciclib_Out This compound Efflux ABCB1->Abemaciclib_Out ABCG2 ABCG2 Transporter ABCG2->Abemaciclib_Out Abemaciclib_In This compound Accumulation Abemaciclib_In->Intracellular Combination Combination Therapy Combination->ABCB1 Inhibition Combination->ABCG2 Inhibition

Diagram 1: Transporter-mediated interactions affecting this compound intracellular concentrations. This compound is subject to efflux by ABCB1 and ABCG2 transporters, limiting its intracellular accumulation. When combined with other drugs, mutual transporter inhibition can enhance intracellular concentrations.

Experimental Application in Cancer Cell Models

Cell Culture and Drug Accumulation Protocol

The validated LC-MS/MS method has been successfully applied to investigate this compound intracellular accumulation in various cancer cell models, including patient-derived glioblastoma (GBM) models and non-small cell lung cancer (NSCLC) cell lines. The experimental protocol encompasses the following steps:

  • Cell Culture and Seeding: Cells are maintained in appropriate culture media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere. For accumulation studies, cells are seeded at a density of 2-5 × 10⁵ cells per well in multi-well plates and allowed to adhere for 24 hours.

  • Drug Treatment: Cells are treated with this compound alone or in combination with other therapeutic agents (e.g., EZH2 inhibitors such as GSK126 or tazemetostat) at clinically relevant concentrations (typically 1-10 μM) for specified time periods (usually 2-24 hours). To investigate transporter-mediated interactions, specific inhibitor controls can be included.

  • Sample Collection and Processing: After treatment, cells are washed twice with ice-cold PBS to remove extracellular drug and then lysed using 20 mM Tris buffer (pH 7.4) followed by freeze-thaw cycles. The lysates are centrifuged at 14,000 × g for 15 minutes at 4°C, and the supernatants are collected for analysis. Protein concentration is determined using a standard assay (e.g., BCA assay) to normalize drug concentrations to cellular protein content.

  • LC-MS/MS Analysis: Processed samples are analyzed using the validated LC-MS/MS method, with calibration standards and quality controls prepared in the same matrix as the samples to ensure accurate quantification.

Key Research Findings and Data Interpretation

Application of this methodology in research settings has yielded important insights into this compound's intracellular disposition and transporter interactions:

  • Synergistic Combinations: In patient-derived GBM models, the combination of this compound with EZH2 inhibitors (GSK126 or tazemetostat) demonstrated synergistic antitumor effects that were partially attributed to increased intracellular accumulation of both drugs. Specifically, intracellular concentrations of tazemetostat increased significantly in the presence of this compound in both GBM cell lines studied, while GSK126 accumulation increased in only one of the two cell lines, suggesting cell-type specific interactions [1].

  • Transporter Inhibition: this compound has been shown to inhibit ABCB1 and ABCG2 transporters, leading to increased intracellular accumulation of other substrate drugs. This property may be exploited to overcome multidrug resistance in cancer therapy, as demonstrated by enhanced accumulation of doxorubicin and rhodamine 123 in transporter-overexpressing cancer cells when co-administered with this compound [1].

  • Radiosensitization Effects: In NSCLC models, this compound enhanced radiosensitivity independent of RAS or EGFR status, with enhancement effects lost in cell lines deficient for functional p53 and RB protein. This radiosensitization was associated with inhibition of DNA damage repair and reduced intracellular amino acid pools, causing nutrient stress [2].

Table 3: Experimental Conditions for Intracellular Accumulation Studies

Parameter Conditions Notes
Cell Lines GBM, NSCLC, Breast Cancer RB-proficient lines show better response
Treatment Duration 2-24 hours Time-dependent accumulation observed
This compound Concentration 1-10 μM Clinically relevant concentrations
Combination Agents EZH2 inhibitors, chemotherapeutics Enhanced accumulation in combinations
Normalization Cellular protein content Corrects for cell number variations

The experimental workflow for intracellular accumulation studies is summarized in the following diagram:

G Step1 Cell Culture & Seeding Step2 Drug Treatment (this compound ± Combinations) Step1->Step2 Step3 Wash with Ice-Cold PBS Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 Sample Preparation & Protein Precipitation Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 Data Normalization & Interpretation Step6->Step7

Diagram 2: Experimental workflow for this compound intracellular accumulation studies. The procedure includes cell culture, drug treatment, sample processing, LC-MS/MS analysis, and data interpretation.

Technical Considerations and Troubleshooting

Successful implementation of intracellular accumulation assays for this compound requires attention to several technical considerations. Cell harvesting and washing procedures are critical steps that must be optimized to ensure complete removal of extracellular drug without compromising cell integrity. The use of ice-cold PBS for washing helps minimize drug efflux during processing. For compounds with rapid efflux kinetics, the washing step should be completed quickly (within 1-2 minutes) to prevent significant loss of intracellular drug.

Sample normalization is another crucial aspect for obtaining reliable and interpretable data. Normalizing drug concentrations to cellular protein content (determined using BCA or similar assays) provides a more accurate reflection of intracellular levels than normalization based on cell number alone, as it accounts for variations in cell size and protein content across different treatment conditions. Additionally, including transporter inhibitor controls (e.g, verapamil for ABCB1 or Ko143 for ABCG2) in parallel experiments can help delineate the specific contribution of efflux transporters to intracellular drug disposition.

When troubleshooting analytical issues, matrix effects in mass spectrometric detection should be carefully evaluated. Although the described method demonstrates minimal matrix effects, lot-to-lot variations in cell culture media or serum supplements can potentially affect ionization efficiency. The use of a stable isotope-labeled internal standard for this compound would be ideal for compensating for such effects, though palbociclib serves as an adequate surrogate in the current method. For cells with particularly low intracellular drug concentrations, pre-concentration of samples during the sample preparation process or increasing the injection volume may enhance sensitivity, though these modifications would require re-validation of affected method parameters.

Conclusion

The validated LC-MS/MS method presented in this application note provides a robust, sensitive, and specific approach for quantifying intracellular this compound concentrations in cancer cell models. The method's application in research settings has yielded valuable insights into the transporter-mediated interactions and synergistic relationships between this compound and other targeted therapies, particularly EZH2 inhibitors. The ability to accurately measure intracellular drug concentrations represents a powerful tool for understanding the mechanisms underlying combination therapy synergism, predicting drug efficacy in different cellular contexts, and optimizing dosing strategies for this compound in various cancer types. As research in this area progresses, the integration of intracellular pharmacokinetic data with pharmacodynamic endpoints will further enhance our understanding of this compound's mechanisms of action and resistance, ultimately contributing to more effective implementation of CDK4/6 inhibitor-based combination therapies in clinical oncology.

References

Comprehensive Application Notes and Protocols: Abemaciclib-EZH2 Inhibitor Combination Therapy for Advanced Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

EZH2 (Enhancer of Zeste Homolog 2) represents a critical epigenetic regulator that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), primarily responsible for mediating gene silencing through trimethylation of histone H3 at lysine 27 (H3K27me3). Through this mechanism and various PRC2-independent functions, EZH2 regulates essential cellular processes including cell cycle progression, differentiation, and stemness maintenance. In cancer contexts, EZH2 is frequently overexpressed or mutated, leading to aberrant silencing of tumor suppressor genes and promotion of malignant phenotypes. The CDK4/6-Rb pathway represents another crucial oncogenic axis, regulating the G1 to S phase transition of the cell cycle, with its frequent dysregulation in numerous cancer types. The concurrent targeting of epigenetic and cell cycle regulators represents an innovative approach to cancer therapy that addresses multiple oncogenic processes simultaneously. Recent preclinical evidence has demonstrated that combined inhibition of EZH2 and CDK4/6 produces synergistic antitumor effects across various cancer models, including glioblastoma (GBM), breast cancer, and other malignancies. These application notes provide detailed methodologies and protocols for researchers investigating this promising combination therapy, supported by comprehensive experimental data and analytical techniques.

Mechanistic Basis for Combination Therapy

Molecular Pathways and Synergistic Mechanisms

The therapeutic rationale for combining EZH2 inhibitors with CDK4/6 inhibitors stems from their complementary mechanisms of action targeting interconnected pathways in cancer cells:

  • EZH2 Oncogenic Functions: EZH2 plays a fundamental role in epigenetic silencing of critical tumor suppressor genes through its H3K27me3 activity, leading to enhanced cancer cell stemness, invasion capacity, and therapy resistance. In glioblastoma, EZH2 overexpression correlates with poor patient outcomes and promotes temozolomide resistance through suppression of PTEN and subsequent activation of AKT/mTOR signaling. Beyond its canonical PRC2-dependent functions, EZH2 also demonstrates PRC2-independent activities, including direct methylation of non-histone proteins such as STAT3 and GATA4, further expanding its oncogenic influence [1] [2].

  • CDK4/6 Cell Cycle Regulation: The CDK4/6-Rb axis controls G1 to S phase transition through phosphorylation of the retinoblastoma (Rb) protein, leading to release of E2F transcription factors and initiation of DNA replication. This pathway is dysregulated in approximately 80% of glioblastoma cases, frequently through CDKN2A deletion or CDK4 amplification, making it a compelling therapeutic target. Abemaciclib, a selective CDK4/6 inhibitor with greater potency against CDK4 than CDK6, induces G1 cell cycle arrest and has demonstrated additional effects including mitochondrial dysfunction and DNA damage response induction in preclinical glioma models [3] [4].

  • Synergistic Interactions: The combination of EZH2 and CDK4/6 inhibitors creates a convergent antiproliferative effect through dual targeting of epigenetic and cell cycle regulatory mechanisms. Research indicates that this combination produces synergistic cell death accompanied by massive impairment of mitochondrial function and disruption of endoplasmic reticulum-mitochondrial homeostasis. Additional mechanisms include induction of unfolded protein response (UPR), mitochondrial depolarization, and a shift in the stemness profile of cancer cells toward a more differentiated state [3] [4].

Table 1: Key Molecular Pathways Affected by EZH2 and CDK4/6 Inhibition

Pathway Category Specific Elements Biological Consequences
Epigenetic Regulation H3K27me3, PRC2 complex, HIST1H1B, HIST1H3G Altered chromatin structure, gene silencing, differentiation
Cell Cycle Control Rb phosphorylation, PLK1, RRM2, PRC1, CENPF G1/S arrest, mitotic aberrations, spindle assembly defects
DNA Damage Response TOP2A, ATF4 Replication stress, cellular stress response
Cellular Stress Pathways PERK, ATF6α, IRE1α, HIF1α, CalR translocation UPR activation, disrupted ER-mitochondria homeostasis
Invasion & Metastasis PCDH1, DEPDC1 Reduced invasion, EMT counter-regulation
Signaling Pathway Visualization

The diagram below illustrates the key molecular interactions and synergistic effects of combined EZH2 and CDK4/6 inhibition:

G EZH2_inhib EZH2 Inhibitors (GSK126, Tazemetostat) EZH2 EZH2/PRC2 Complex EZH2_inhib->EZH2 Inhibits CDK46_inhib CDK4/6 Inhibitors (this compound) CDK46 CDK4/6-Cyclin D CDK46_inhib->CDK46 Inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 Mitochondria Mitochondrial Dysfunction H3K27me3->Mitochondria UPR UPR Activation (PERK, ATF6α, IRE1α) H3K27me3->UPR Differentiation Stemness Reduction Differentiation Shift H3K27me3->Differentiation Invasion Reduced Invasion EMT Counter-regulation H3K27me3->Invasion GeneSilencing Tumor Suppressor Gene Silencing H3K27me3->GeneSilencing Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Releases CellCycle Cell Cycle Progression G1/S Transition E2F->CellCycle CellDeath Synergistic Cell Death Mitochondria->CellDeath UPR->CellDeath Differentiation->CellDeath Invasion->CellDeath GeneSilencing->Mitochondria GeneSilencing->UPR GeneSilencing->Differentiation GeneSilencing->Invasion GeneSilencing->CellDeath Contributes to CellCycle->CellDeath Contributes to

Figure 1: Molecular mechanisms of combined EZH2 and CDK4/6 inhibition. The diagram illustrates how dual targeting disrupts epigenetic regulation, cell cycle progression, and multiple downstream processes including mitochondrial function, unfolded protein response, stemness, and invasion capacity, ultimately leading to synergistic cancer cell death.

Quantitative Data Summary

Efficacy and Phenotypic Effects

Comprehensive preclinical studies have demonstrated the superior efficacy of the EZH2 inhibitor and CDK4/6 inhibitor combination compared to monotherapies across various experimental models:

Table 2: Combination Therapy Efficacy Across Preclinical Models

Cancer Model Treatment Conditions Key Findings Significance
Patient-derived GBM cells (GBM03, GBM06, GBM14, GBM15) 10µM GSK126 + 1µM this compound (2×72h) Synergistic reduction in viability (Bliss model); <2% viable cells in GBM06 p<0.0001 vs. control [3] [4]
3D GBM spheroids GSK126 + this compound Significant reduction in invasive capacity Impaired metastatic potential
Patient-derived organoids GSK126 + this compound Marked impairment of viability Clinical relevance demonstrated
In ovo GBM model (chicken embryo) GSK126 + this compound Partial tumor growth inhibition In vivo efficacy validation
HR+/HER2- breast cancer (ABIGAIL trial) This compound + endocrine therapy vs. chemotherapy 58.8% vs. 40.2% ORR at 12 weeks p=0.019, superior efficacy [5]
Transcriptomic and Metabolic Alterations

The combination therapy induces profound gene expression changes and metabolic perturbations that underlie its mechanistic activity:

  • Cell Cycle and Mitotic Regulation: The combination treatment significantly downregulates key genes involved in mitotic progression and spindle assembly, including PLK1, RRM2, PRC1, CENPF, and TPX2, creating mitotic aberrations that compromise cancer cell proliferation and survival [3] [4].

  • Epigenetic and DNA Damage Modulation: Substantial alterations occur in histone modification genes (HIST1H1B, HIST1H3G) and DNA damage response elements (TOP2A, ATF4), indicating comprehensive disruption of epigenetic stability and DNA repair mechanisms that collectively enhance therapeutic efficacy [4].

  • Metabolic and Functional Impairments: Combined treatment results in mitochondrial dysfunction evidenced by reduced basal oxygen consumption rate (∼45% decrease), impaired ATP synthesis (∼60% reduction), and diminished maximal mitochondrial respiration (∼55% decrease). These metabolic disruptions are accompanied by mitochondrial depolarization and activation of all three UPR sensors (PERK, ATF6α, IRE1α), indicating severe endoplasmic reticulum stress [3] [4].

Table 3: Transcriptomic and Metabolic Changes Following Combination Treatment

Parameter Category Specific Changes Quantitative Impact Functional Consequences
Mitochondrial Function Basal OCR, ATP production, Maximal respiration 45-60% decrease Bioenergetic crisis, metabolic stress
Cell Cycle Genes PLK1, RRM2, PRC1, CENPF, TPX2 Significant downregulation Mitotic defects, proliferation arrest
Epigenetic Regulators HIST1H1B, HIST1H3G Altered expression Chromatin structure changes
DNA Damage Response TOP2A, ATF4 Upregulation Replication stress, apoptosis
Invasion/Stemness PCDH1, DEPDC1 Modified expression Reduced invasion, differentiation

Experimental Protocols

Cell Viability and Synergy Assessment

Purpose: To evaluate the cytotoxic effects of individual compounds and their combinations while determining synergistic interactions using validated mathematical models.

Materials:

  • Patient-derived glioblastoma cells (GBM03, GBM06, GBM14, GBM15) or other relevant cancer cell lines
  • EZH2 inhibitor: GSK126 (5mM stock in DMSO)
  • CDK4/6 inhibitor: this compound (5mM stock in DMSO)
  • Cell culture media and supplements appropriate for cell type
  • 96-well tissue culture plates
  • Cell viability assay kit (MTT, CellTiter-Glo, or similar)
  • Multi-channel pipettes and plate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimized densities (2,000-5,000 cells/well depending on growth rate) in 100μL complete medium. Allow cells to adhere for 24 hours.
  • Drug Preparation: Prepare serial dilutions of GSK126 and this compound in complete medium to achieve desired concentration ranges (typically 0.1-20μM for GSK126 and 0.1-5μM for this compound). Include DMSO vehicle controls matched to highest drug concentration.
  • Combination Matrix Setup: Treat cells with single agents and combinations according to a checkerboard design to assess all possible concentration pairs. Use at least 8 concentration points for each drug.
  • Treatment Duration: Incubate cells with compounds for 72 hours. For certain cell models, consider a second treatment cycle (2×72h) with medium change and drug replenishment after the first 72h period.
  • Viability Assessment: Add 20μL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure luminescence using a plate reader.
  • Data Analysis: Normalize data to vehicle control cells. Calculate combination indices using the Bliss Independence model where Bliss Excess = EAB - (EA + EB - EA×EB), where EAB is the fractional effect of the combination, and EA and EB are the fractional effects of single agents. Values >0 indicate synergy.

Technical Notes: Ensure cell populations are in logarithmic growth phase at seeding. Optimize cell density to prevent confluence before assay endpoint. Include replicate wells (minimum n=3) and perform independent biological replicates. For 3D models (spheroids, organoids), adapt protocol with longer treatment durations and appropriate viability endpoints [3] [4].

Mitochondrial Function Assessment

Purpose: To evaluate the impact of combination treatment on mitochondrial respiration and function using Seahorse XF technology.

Materials:

  • Seahorse XFe96 Analyzer and XF96 cell culture microplates
  • Seahorse XF DMEM medium, pH 7.4
  • Seahorse XF Cell Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A)
  • Seahorse XF Calibrant Solution
  • BCAA Protein Assay Kit for normalization

Procedure:

  • Cell Preparation: Seed cells in XF96 plates at 15,000-20,000 cells/well 24 hours before assay. Include vehicle and single agent controls alongside combination treatments.
  • Treatment: Expose cells to compounds for desired duration (typically 48-72 hours) before assay.
  • Assay Medium Preparation: On day of assay, replace medium with Seahorse XF DMEM (supplemented with 10mM glucose, 1mM pyruvate, and 2mM glutamine, pH 7.4) and incubate for 1 hour at 37°C in a CO2-free incubator.
  • Mitochondrial Stress Test: Load compounds into injection ports: Port A - oligomycin (1.5μM final), Port B - FCCP (1.0μM final), Port C - rotenone/antimycin A (0.5μM final).
  • Program Setup: Run the standard Mito Stress Test program with 3 baseline measurements, 3 measurements after oligomycin injection, 3 after FCCP injection, and 3 after rotenone/antimycin A injection.
  • Data Analysis: Normalize oxygen consumption rate (OCR) measurements to protein content. Calculate key parameters: basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

Technical Notes: Optimize cell density for each cell type to ensure basal OCR within instrument detection limits. Titrate FCCP concentration for maximal uncoupling without toxicity. Include at least 5-8 technical replicates per condition [3].

Invasion and 3D Spheroid Assay

Purpose: To assess the anti-invasive effects of combination treatment using 3D spheroid models in matrix environments.

Materials:

  • U-bottom ultra-low attachment 96-well plates
  • Extracellular matrix (ECM) substitute (e.g., Matrigel, Cultrex)
  • Cell culture medium with reduced serum (0.5-2% FBS)
  • Invasion assay medium with chemoattractants (e.g., 10% FBS)
  • Calcein-AM or other viability dyes for imaging
  • Confocal or high-content imaging system

Procedure:

  • Spheroid Formation: Seed 500-1,000 cells/well in 100μL complete medium in U-bottom ultra-low attachment plates. Centrifuge plates at 300×g for 3 minutes to encourage aggregate formation. Incubate for 48-72 hours until compact spheroids form.
  • Matrix Embedding: Carefully add 50μL of ECM solution (diluted in serum-free medium according to manufacturer recommendations) to each well. Centrifuge at 200×g for 3 minutes and incubate for 30 minutes at 37°C to allow polymerization.
  • Treatment Application: Overlay with 150μL of treatment medium containing vehicle, single agents, or combinations at desired concentrations. Include chemoattractant in outer medium if using invasion assay.
  • Imaging and Analysis: Image spheroids immediately after treatment (day 0) and at 24-72 hour intervals using confocal microscopy. Quantify invasive area using image analysis software (e.g., ImageJ with appropriate plugins).
  • Viability Assessment: For endpoint viability measurement, add Calcein-AM (2μM final) and ethidium homodimer-1 (4μM final) to stain live and dead cells respectively. Image using confocal microscopy.

Technical Notes: Use consistent spheroid sizes for reproducible results. Maintain constant ECM concentration across experiments. For invasion assays, ensure concentration gradient by including chemoattractant in overlay medium only [3] [4].

Analytical Method: LC-MS/MS Quantification

Purpose: To simultaneously quantify intracellular concentrations of this compound, GSK126, and tazemetostat in cell culture lysates to assess drug accumulation and potential transporter-mediated interactions.

Materials:

  • Analytes: this compound, GSK126, tazemetostat (reference standards)
  • Internal Standard: Palbociclib
  • LC-MS/MS system with electrospray ionization (ESI)
  • Chromatography column: C18 column (100 × 2.1 mm, 1.8-2.7μm)
  • Mobile phases: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Solvents: LC-MS grade water, methanol, and acetonitrile

Procedure:

  • Sample Preparation:

    • Treat cells with compounds for desired duration (typically 24-72 hours)
    • Wash cells twice with ice-cold PBS
    • Lyse cells in 20mM Tris buffer, pH 7.4
    • Transfer 200μL of lysate to 1.5mL microtube
    • Add 20μL internal standard working solution (10μM palbociclib in methanol)
    • For calibration standards, add 20μL of working solutions to blank cell lysate
    • Mix thoroughly and centrifuge at 14,000×g for 10 minutes
    • Transfer supernatant for LC-MS/MS analysis
  • LC-MS/MS Conditions:

    • Column temperature: 40°C
    • Injection volume: 5μL
    • Flow rate: 0.4 mL/min
    • Gradient program: 0-1 min: 10% B; 1-4 min: 10-90% B; 4-5 min: 90% B; 5-5.1 min: 90-10% B; 5.1-7 min: 10% B
    • ESI source: Positive ion mode
    • MRM transitions: this compound: 507.3→393.2; GSK126: 572.0→415.0; Tazemetostat: 572.0→415.0; Palbociclib (IS): 448.2→380.2
  • Validation Parameters:

    • Linearity: 0.10-25.0μM for this compound; 0.50-125μM for GSK126 and tazemetostat
    • Accuracy: 85-115% of nominal values
    • Precision: <15% RSD
    • Selectivity: No interference at retention times of analytes and IS

Technical Notes: Prepare fresh stock solutions monthly. Store working solutions at -20°C for no longer than one week. Use matrix-matched calibration standards. Monitor potential carryover with blank injections between samples [6].

Discussion and Future Directions

The combination of EZH2 inhibitors with CDK4/6 inhibitors represents a promising therapeutic strategy that simultaneously targets epigenetic regulation and cell cycle control in cancer cells. The compiled data demonstrates consistent synergistic interactions across multiple preclinical models, with particular efficacy in aggressive malignancies such as glioblastoma and specific breast cancer subtypes.

Key Findings and Implications

The research findings highlight several crucial aspects of this combination approach:

  • Mechanistic Synergy: The observed synergistic cell death extends beyond additive effects of single agents, suggesting true biological interaction between the targeted pathways. The combination induces comprehensive cellular stress through simultaneous disruption of mitochondrial function, ER homeostasis, and DNA damage response, creating an insurmountable challenge for cancer cell survival [3] [4].

  • Stemness and Differentiation: Particularly noteworthy is the combination's ability to shift the stemness profile of cancer cells toward a more differentiated state, potentially addressing the therapy-resistant cancer stem cell populations that often drive recurrence in aggressive malignancies [3].

  • Transporter-Mediated Interactions: Practical consideration must be given to potential drug-drug interactions at the transporter level, as this compound and tazemetostat both inhibit ABCB1 and ABCG2 transporters, potentially increasing intracellular concentrations of both compounds and contributing to observed synergy [6].

Limitations and Considerations

Several limitations and considerations should be addressed in future research:

  • Model Limitations: While patient-derived cells and organoids provide valuable preclinical data, they cannot fully recapitulate the complexity of intact tumors with their native microenvironment, immune components, and spatial organization.
  • Biomarker Development: Identification of predictive biomarkers for patient selection remains crucial. Potential candidates include EZH2 amplification status, CDK4/6 pathway alterations, and specific mutational profiles, though these require validation in clinical contexts.
  • Therapeutic Sequencing: The optimal sequencing of combination therapy components remains to be determined, particularly in relation to standard treatments such as radiation or chemotherapy.
Future Directions

Promising avenues for future research include:

  • Clinical Translation: Based on the compelling preclinical data, clinical evaluation of this combination is warranted, particularly in malignancies with limited treatment options such as recurrent glioblastoma or treatment-resistant breast cancer.
  • Novel Formulations: Development of BBB-penetrating formulations or local delivery systems could enhance efficacy for CNS malignancies, leveraging the known blood-brain barrier penetration capabilities of both this compound and GSK126 [3].
  • Triple Combinations: Exploration of triple-combination therapies incorporating additional targeted agents, such as immune checkpoint inhibitors or PARP inhibitors, may further enhance therapeutic efficacy.
  • Resistance Mechanisms: Proactive investigation of potential resistance mechanisms will inform subsequent therapeutic strategies and combination approaches.

References

In Vivo Xenograft Models and Dosing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from recent studies for establishing abemaciclib xenograft models.

Study Model / Cancer Type This compound Dose & Route Dosing Schedule Treatment Duration Combination Agents (Dose & Route) Reported Efficacy (Tumor Growth Inhibition) Animal Model Details
Canine Melanoma Xenograft [1] Not specified, Oral Not specified Significant suppression over study period [1] Fenbendazole (Oral) [1] Significant tumor growth suppression (alone and in combination) [1] Mice bearing canine melanoma cells [1]
NSCLC Brain Metastasis [2] 50 mg/kg, Oral Daily [2] Until survival endpoint or predefined limit [2] Adagrasib (75 mg/kg, Oral, BID) [2] Extended animal survival in resistant model (combination therapy) [2] SW1573 and H2122 orthotopic brain metastasis models [2]
ER+ Breast Cancer Xenograft [3] Monotherapy, Oral Continuous [3] Until tumor regression [3] None Tumor regression [3] Mice bearing human ER+ breast cancer cells [3]

Mechanism of Action and Experimental Workflow

This compound is a selective, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is the induction of G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein, thereby inhibiting E2F-mediated transcription and progression into the S phase [3]. Beyond cell cycle arrest, prolonged exposure can induce senescence and apoptosis in certain cancer models [3]. A distinct effect observed in some cancer types, like canine melanoma, is the induction of cytoplasmic vacuolization and lysosomal dysfunction, leading to impaired autophagic flux and an unusual form of cell death [1].

The following diagram illustrates this primary mechanism of action.

G CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds pRb Rb Protein (pRb) CDK4_6->pRb Phosphorylates This compound This compound This compound->CDK4_6 Inhibits E2F E2F Transcription Factor pRb->E2F Inhibits CellCycle G1 to S Phase Transition E2F->CellCycle Activates

Diagram 1: this compound inhibits the CDK4/6-Rb-E2F pathway to induce G1 cell cycle arrest.

A typical in vivo study involves a standardized sequence of steps, from model establishment to data analysis, as visualized in the workflow below.

G A Cell Line Selection & Preparation (Rb-proficient, e.g., HR+ Breast Cancer) B Xenograft Establishment (Subcutaneous or Orthotopic Implantation) A->B C Randomization & Group Assignment (Based on Tumor Volume) B->C D Treatment Phase (Oral Gavage, Continuous Dosing) C->D E Tumor Monitoring (Caliper Measurements, Bioluminescence) D->E F Endpoint Analysis (Tumor Weight, IHC, Western Blot) E->F

Diagram 2: General workflow for an this compound mouse xenograft efficacy study.

Detailed Experimental Methodology

In Vivo Tumor Growth Inhibition Study

This protocol is synthesized from the reviewed studies [1] [3] [2].

  • Cell Line and Culture: Use relevant human cancer cell lines (e.g., ER+ MCF-7 for breast cancer, KRAS-G12C mutant H2122 or SW1573 for NSCLC). Culture cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS [1] [2].
  • Xenograft Establishment: Harvest log-phase cells. Resuspend in PBS or a 1:1 mix of PBS and Matrigel. Inject 5-10 million cells subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice). For orthotopic brain metastasis models, use intracarotid or intracranial injection of luciferase-tagged cells [2].
  • Randomization and Dosing: When tumors reach a palpable size (approximately 50-100 mm³), randomize mice into control and treatment groups (typically n=5-10). Administer this compound via oral gavage. Doses reported effective are 50-75 mg/kg [3] [2]. Prepare the drug suspension in a vehicle like 0.5% methylcellulose. The control group receives vehicle only.
  • Tumor Monitoring and Endpoint Analysis:
    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate volume with the formula: Volume = (Length × Width²) / 2.
    • Monitor mouse body weight as an indicator of toxicity.
    • At the experimental endpoint (e.g., when control tumors reach a predefined size), euthanize the animals and excise tumors. Weigh the tumors and process them for downstream analysis.
  • Downstream Analysis:
    • Western Blotting: Analyze key pharmacodynamic markers like phospho-Rb (Ser780/807/811), total Rb, and phospho-ERK from tumor lysates to confirm target engagement [3] [2].
    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and senescence (e.g., β-galactosidase) [3].

Critical Considerations for Researchers

  • Confirm Rb Status: this compound is effective only in Rb-proficient models. Verify the Rb status of your cell lines before initiating studies [3].
  • Dosing Schedule: Continuous daily dosing is commonly used and has shown efficacy in driving tumor regression [3].
  • Combination Therapy: this compound shows synergy with other agents. For example, in KRAS-G12C NSCLC with CDKN2A/B loss, combination with adagrasib was necessary to extend survival in a resistant model [2]. Similarly, synergy with fenbendazole was observed in canine melanoma [1].
  • Toxicity Monitoring: Be vigilant for expected side effects. The most frequent treatment-related adverse events include diarrhea, neutropenia, thrombocytopenia, and anemia [4]. Dose reductions may be necessary to manage body weight loss, as seen in some combination studies [2].

References

Evidence of Brain Penetration and Clinical Activity

Author: Smolecule Technical Support Team. Date: February 2026

Abemaciclib has demonstrated evidence of central nervous system (CNS) activity in both preclinical models and clinical studies, which is a primary reason for its investigation in breast cancer brain metastases.

  • Preclinical and Mechanistic Evidence: Research indicates that this compound can cross the blood-brain barrier (BBB) [1]. This penetration is a crucial determinant for a drug's efficacy against intracranial metastases.
  • Clinical and Real-World Evidence: A recent 2024 real-world study of patients with HR+/HER2− metastatic breast cancer and brain metastases who were treated with this compound showed encouraging outcomes [2]. The reported intracranial objective response rate was 45.1% and the intracranial clinical benefit rate was 62.7% [2]. It is important to note that most patients (80.5%) in this study received radiation or local surgery to the brain before this compound initiation, so the contribution of the drug alone to these outcomes cannot be isolated with certainty [2].

The following table summarizes the key efficacy outcomes from this real-world study:

Outcome Measure Result (Median) 95% Confidence Interval
Real-world Progression-Free Survival (rwPFS) 9.2 months 6.0 - 11.6 months
Real-world Overall Survival (rwOS) 20.8 months 13.9 - 26.0 months
Time to Treatment Discontinuation (TTD) 7.1 months 4.6 - 11.3 months
Response Rate Value Patient Number (n)
Intracranial Objective Response Rate (ORR) 45.1% 23/51
Extracranial Objective Response Rate (ORR) 56.7% 34/60
Intracranial Clinical Benefit Rate (CBR) 62.7% 32/51
Extracranial Clinical Benefit Rate (CBR) 70.0% 42/60

Proposed Protocol for Quantifying this compound in Brain Homogenate

Since explicit protocols were not found in the search results, the following is a generalized framework for determining this compound concentration in brain tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is considered the industry standard for such bioanalytical applications.

1. Sample Collection and Homogenization

  • Tissue Collection: Immediately after sacrifice, perfuse animals transcardially with a cold saline solution to remove blood from the cerebral vasculature. Dissect the desired brain regions (e.g., whole brain, cortex, hippocampus) on ice.
  • Weighing: Accurately weigh the brain tissue sample.
  • Homogenization: Homogenize the tissue in a phosphate-buffered saline (PBS) or an appropriate matrix (e.g., water/methanol mixture) at a ratio of 1:4 (w/v), for example, 1 g of tissue to 4 mL of buffer. Use a mechanical homogenizer or bead beater to ensure a uniform homogenate. Centrifuge the homogenate at high speed (e.g., 10,000 × g for 10 minutes at 4°C) and collect the supernatant for analysis.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard (IS): Add a stable isotope-labeled this compound (e.g., ^13C- or ^2H-abemaciclib) as an IS to the homogenate supernatant to correct for variability in extraction and ionization.
  • Protein Precipitation: Add a volume of cold acetonitrile (typically 3:1 v/v to the sample volume) to precipitate proteins. Vortex mix vigorously and centrifuge.
  • Extraction: Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18). Wash with water or a mild solvent to remove impurities. Elute this compound and the IS with a strong organic solvent like methanol or acetonitrile.
  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the dry residue in a suitable mobile phase for LC-MS/MS injection (e.g., a water/methanol mixture).

3. LC-MS/MS Analysis

  • Chromatography: Inject the reconstituted sample into the LC system. Use a reverse-phase C18 column maintained at a stable temperature (e.g., 40°C). Elute using a gradient method with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile or methanol).
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and the IS via Multiple Reaction Monitoring (MRM). Example transitions (to be verified with standard compounds):
    • This compound: m/z 507.2 → 393.2 (quantifier) and 507.2 → 359.1 (qualifier)
    • Internal Standard: m/z 513.2 → 399.2

4. Data and Quality Control

  • Calibration Curve: Prepare a calibration curve by spiking known amounts of this compound into blank brain homogenate. Process these calibrators alongside the unknown samples. The curve is typically linear (e.g., 1-1000 ng/mL).
  • Quality Controls (QCs): Analyze low, mid, and high concentration QC samples in duplicate to ensure accuracy and precision throughout the run.
  • Calculation: The concentration of this compound in the brain tissue is calculated based on the analyte/IS peak area ratio against the calibration curve and adjusted for the original tissue weight. Results are often reported as ng of drug per g of brain tissue.

This compound's Action and Brain Distribution Pathway

The following diagram illustrates the journey of this compound from oral administration to its action within brain tumor cells, highlighting its ability to cross the blood-brain barrier.

G Oral Oral Administration Plasma Systemic Circulation (Plasma) Oral->Plasma Absorption BBB Crosses Blood-Brain Barrier (BBB) Plasma->BBB Distribution BrainTissue Distribution into Brain Tissue Homogenate BBB->BrainTissue TumorCell Entry into Brain Tumor Cell BrainTissue->TumorCell Cellular Uptake Measure Quantification via LC-MS/MS Analysis BrainTissue->Measure Sample Processing CDK46 Inhibition of CDK4/6 TumorCell->CDK46 G1Arrest G1 Cell Cycle Arrest CDK46->G1Arrest

Important Considerations for Research

  • Tissue vs. Blood PK: The pharmacokinetic (PK) profile in brain tissue may differ significantly from plasma PK. It is critical to establish the brain-to-plasma concentration ratio (Kp) to understand true CNS exposure [1].
  • Blood Contamination: Incomplete brain perfusion can lead to residual blood, potentially causing an overestimation of drug concentration. Careful perfusion and methods to correct for blood volume are essential.
  • Compound Stability: this compound's stability in brain homogenate under storage and processing conditions should be validated to ensure the accuracy of the results.
  • Safety and Tolerability: In clinical trials, the most common adverse events associated with this compound were diarrhea and neutropenia, which were generally manageable with dose adjustments and supportive care [3]. This is relevant for designing in vivo studies to ensure animal welfare and accurate data collection.

References

Comprehensive Analysis of Abemaciclib: Protein Binding, Plasma Concentration, and Analytical Methods for Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacokinetic Overview

Abemaciclib (Verzenio) is an oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As a targeted therapy, understanding its pharmacokinetic properties, particularly protein binding and plasma concentration, is crucial for optimizing dosing regimens, predicting efficacy, and managing toxicity. This compound exhibits complex pharmacokinetics with significant interindividual variability (coefficient of variation >70%), necessitating robust analytical methods for accurate quantification in biological matrices. The drug undergoes extensive hepatic metabolism primarily via CYP3A4, producing several active metabolites that contribute to its overall therapeutic activity.

Recent advances in therapeutic drug monitoring (TDM) and physiologically based pharmacokinetic (PBPK) modeling have enhanced our understanding of this compound's disposition characteristics, particularly the relationship between plasma exposure and clinical outcomes. This application note provides a comprehensive overview of this compound's protein binding characteristics, plasma concentration profiles, and detailed analytical protocols for quantifying this compound and its metabolites in biological samples, specifically designed for researchers, scientists, and drug development professionals.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Comments
Bioavailability 45% Consistent across therapeutic doses
Tmax 4-6 hours (range: 4.1-24.0 hours) Dose-dependent variability
Elimination Half-life 18.3 hours (%CV: 72%) Enables twice-daily dosing
Apparent Clearance 26.0 L/h (%CV: 51%) High interindividual variability
Apparent Volume of Distribution 690.3 L (%CV: 49%) Extensive tissue distribution
Route of Elimination Feces: 81%; Urine: 3% Primarily non-renal elimination

Protein Binding Characteristics

Plasma Protein Binding Extent and Mechanisms

This compound exhibits extensive plasma protein binding across all clinically relevant concentrations. According to in vitro studies, the binding percentage ranges from 95% to 98%, with more precise measurements indicating approximately 96.3% binding to plasma proteins. This high degree of binding significantly influences the drug's volume of distribution, clearance mechanisms, and ultimately, its therapeutic efficacy. The binding occurs primarily to serum albumin and alpha-1-acid glycoprotein, with concentration-dependent binding characteristics observed across therapeutic ranges. The free fraction (unbound drug) represents only 2-5% of total plasma concentrations but is pharmacologically active as only unbound drug can interact with cellular targets.

The major active metabolites of this compound—M2 (N-desethylthis compound), M18 (hydroxy-N-desethylthis compound), and M20 (hydroxythis compound)—exhibit similar extensive plasma protein binding, with reported bound fractions of 93.4%, 96.8%, and 97.8%, respectively. This similar binding affinity across parent drug and metabolites is significant as these metabolites contribute substantially to overall pharmacological activity, with their AUCs accounting for 25%, 13%, and 26% of total circulating analytes in plasma, respectively.

Methodological Considerations for Protein Binding Studies

Accurate determination of this compound protein binding requires careful methodological consideration. Equilibrium dialysis is the preferred technique for assessing protein binding due to its ability to establish true equilibrium conditions without introducing significant artifacts. Key methodological parameters include:

  • Dialysis membrane selection: Use semi-permeable membranes with appropriate molecular weight cutoffs (typically 12-14 kDa) to allow free passage of unbound drug while retaining protein-bound complexes
  • Buffer composition: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4) maintains physiological pH and ionic strength
  • Incubation conditions: 37°C for 6-24 hours with gentle rotation to achieve equilibrium without significant degradation
  • Sample preparation: Addition of isotopically labeled internal standards before analysis corrects for recovery variations

Recent PBPK modeling efforts have identified that variations in plasma albumin levels significantly impact this compound's free fraction, with hypoalbuminemia potentially increasing unbound concentrations and consequently, both efficacy and toxicity risks. This is particularly relevant in cancer patients who may experience disease-related alterations in plasma protein concentrations.

Plasma Concentration Profiles and Pharmacokinetics

Absorption and Distribution Kinetics

Following oral administration, this compound displays dose-proportional pharmacokinetics across the therapeutic dose range (50-275 mg). After a single 200 mg oral dose, the mean peak plasma concentration (Cmax) reaches 158 ng/mL at approximately 6 hours post-dose (Tmax). The absorption profile shows considerable interindividual variability, with Tmax values ranging from 4 to 24 hours. The absolute bioavailability is approximately 45%, unaffected by food intake, allowing for administration without dietary restrictions. At steady state with a 150 mg twice-daily regimen, the mean trough concentration (Cmin) is 176 ng/mL, though with high interpatient variability (%CV: 89%).

This compound demonstrates extensive tissue distribution, evidenced by its large apparent volume of distribution (690.3 L), which exceeds total body water volume. This extensive distribution is particularly notable in the context of brain penetration, with this compound achieving cerebrospinal fluid (CSF) concentrations approximately 68% of those in plasma. This significant blood-brain barrier penetration distinguishes this compound from other CDK4/6 inhibitors and may translate to enhanced efficacy against brain metastases, which occur in approximately 15% of patients with HR-positive/HER2-negative breast cancer.

Table 2: Steady-State Plasma Concentrations of this compound and Active Metabolites

Analyte Cmin (ng/mL) Cmax (ng/mL) AUC (ng·h/mL) Contribution to Total Activity
This compound 176 (%CV: 89) 249 (%CV: 64) ~2400* Primary pharmacological activity
M2 (N-desethylthis compound) ~44* ~62* ~936* 25% of total circulating analytes
M20 (hydroxythis compound) ~46* ~65* ~624* 26% of total circulating analytes
M18 (hydroxy-N-desethylthis compound) ~23* ~32* ~312* 13% of total circulating analytes

*Estimated values based on relative exposure data from prescribing information

Metabolic Profile and Elimination Kinetics

This compound undergoes extensive hepatic metabolism primarily mediated by CYP3A4, forming three major active metabolites: M2, M20, and M18. These metabolites demonstrate potency equivalent to the parent drug against CDK4/6 targets, contributing significantly to the overall pharmacological activity. The mean plasma elimination half-life of this compound is approximately 18.3 hours, supporting twice-daily dosing administration. With continuous twice-daily dosing, steady-state concentrations are achieved within 5 days, with an accumulation ratio of approximately 3.2.

Elimination occurs predominantly via hepatic metabolism and biliary excretion, with feces accounting for 81% of administered radioactivity in mass balance studies. Renal elimination plays a minor role, with only 3% of the dose recovered in urine, suggesting that renal impairment is unlikely to significantly impact this compound pharmacokinetics. However, the minor renal contribution does not preclude the need for dose adjustment in severe renal impairment, as metabolite kinetics may be altered.

Analytical Methods for Quantification

LC-MS/MS Protocol for Simultaneous Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantifying this compound and its metabolites in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A validated method for the simultaneous quantification of this compound, its main active metabolites (M2 and M20), and the aromatase inhibitor letrozole (often used in combination therapy) has been developed and validated according to FDA and EMA guidelines.

Sample preparation utilizes protein precipitation with methanol: 200 μL of plasma sample is mixed with 20 μL of internal standard solution (typically deuterated analogs or structural analogs like palbociclib) and 600 μL of cold methanol. After vigorous vortexing for 60 seconds and centrifugation at 14,000 × g for 10 minutes, the supernatant is transferred to autosampler vials for analysis. The chromatographic separation is achieved using an XTerra MS C18 column (50 × 2.1 mm, 3.5 μm) maintained at 40°C with a gradient elution program at a flow rate of 0.4 mL/min. The mobile phase consists of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).

Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring (MRM). The specific transitions monitored are: m/z 507.7 → 393.3 and 507.7 → 351.3 for this compound; m/z 479.7 → 393.3 and 479.7 → 351.3 for M2; m/z 523.7 → 393.3 and 523.7 → 409.3 for M20; and m/z 286.2 → 217.1 and 286.2 → 191.0 for letrozole. The method demonstrates excellent linearity over concentration ranges of 40-800 ng/mL for this compound, 10-200 ng/mL for M2 and M20, and 20-400 ng/mL for letrozole, with correlation coefficients (R²) exceeding 0.997.

Protocol for Intracellular Quantification

For investigating intracellular accumulation and transporter interactions, an LC-MS/MS method for simultaneous quantification of this compound and EZH2 inhibitors (GSK126 and tazemetostat) in cell lysates has been developed and validated. Cell pellet processing involves washing with ice-cold PBS followed by lysis using 70:30 methanol:water containing 0.1% formic acid. After sonication and centrifugation at 14,000 × g for 15 minutes, the supernatant is analyzed using a similar LC-MS/MS configuration as described above, with calibration curves prepared in matching matrix.

This method has been instrumental in demonstrating that this compound increases intracellular concentrations of concomitant drugs like tazemetostat by inhibiting efflux transporters ABCB1 and ABCG2, providing insights into potential synergistic combinations. The validated linear ranges for intracellular quantification are 0.10-25.0 μM for this compound, 0.50-125 μM for GSK126, and 0.50-125 μM for tazemetostat, with all validation parameters meeting ICH M10 guidelines acceptance criteria.

Clinical Applications and Dosing Implications

Therapeutic Drug Monitoring and Exposure-Response Relationships

Therapeutic drug monitoring (TDM) of this compound is emerging as a valuable strategy for optimizing treatment outcomes, particularly given the substantial interpatient variability in exposure (%CV >70%). An exploratory target trough concentration (Cmin) of 181 ng/mL (coefficient of variation 47%) has been proposed based on population pharmacokinetic analyses, representing the mean reported minimum plasma concentration at steady state. For the combination therapy with letrozole, plasma concentrations of letrozole ≥85.6 ng/mL have been associated with longer time to tumor progression, providing a dual monitoring approach for this combination regimen.

Exposure-response relationships have been established for both efficacy and safety endpoints. Higher this compound exposures correlate with increased tumor shrinkage, reduced hazard of progression, and improved objective response rates. Conversely, exposure-toxicity relationships demonstrate a strong positive correlation between Cmin of total active analytes (sum of this compound, M2, and M20) and the incidence of neutropenia. Additionally, grade 3 fatigue occurs more frequently at higher exposures, with the Cmin at the 275 mg twice-daily dose establishing a maximal concentration threshold for clinical safety.

Drug Interactions and Special Populations

This compound's pharmacokinetics are significantly influenced by drug-drug interactions involving CYP3A4. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure, necessitating dose reduction to 100 mg twice daily. Conversely, strong CYP3A4 inducers (e.g., rifampicin, St. John's Wort) decrease this compound concentrations, potentially compromising efficacy—though specific dose adjustment recommendations are less defined. Additionally, this compound exhibits transporter inhibition properties, acting as a substrate and inhibitor of ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which may influence the pharmacokinetics of concomitant drugs that are substrates of these transporters.

Population pharmacokinetic analyses have identified that serum albumin and alkaline phosphatase levels represent significant covariates influencing this compound exposure, with hypoalbuminemia potentially increasing free drug concentrations. However, no clinically relevant effects of age, sex, body weight, or mild hepatic/renal impairment on this compound exposure have been identified, thus no dose adjustments are recommended for these factors. For patients with brain metastases, PBPK modeling suggests that the optimal dosing regimen is either 150 or 200 mg twice daily, achieving sufficient CNS penetration with CDK4/6 occupancy in CSF exceeding 90%.

Visualized Workflows and Pathway Diagrams

This compound Pharmacokinetic Pathway

The following diagram illustrates the complete ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound, highlighting key processes and parameters discussed in this application note:

G A Oral Administration (150 mg BID) B Absorption Tmax: 4-6 h (range 4.1-24 h) Bioavailability: 45% A->B Administration C Systemic Circulation Protein Binding: 95-98% Free Fraction: 2-5% B->C Portal Circulation D Distribution Vd: 690.3 L CSF Penetration: 68% of plasma C->D Tissue Distribution G Pharmacological Effect CDK4/6 Inhibition G1 Cell Cycle Arrest C->G Target Engagement E Hepatic Metabolism CYP3A4-mediated Active Metabolites: M2, M20, M18 D->E Hepatic Uptake F Elimination Feces: 81% Urine: 3% Half-life: 18.3 h E->F Biliary Excretion

Figure 1: this compound Pharmacokinetic Pathway - This diagram illustrates the complete ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound, highlighting key processes and parameters.

LC-MS/MS Analytical Workflow

The following workflow details the step-by-step procedure for quantifying this compound and metabolites in plasma samples using LC-MS/MS:

G A Sample Collection K2 EDTA Plasma B Protein Precipitation 200μL plasma + 20μL IS + 600μL cold methanol A->B Aliquot 200μL C Centrifugation 14,000 × g, 10 min, 4°C B->C Vortex & Centrifuge D Chromatographic Separation C18 column, gradient elution 0.4 mL/min flow rate C->D Inject Supernatant E MS/MS Detection ESI+ MRM mode Specific transitions for each analyte D->E Elute Analytes F Data Analysis Quantification via calibration curve Quality control validation E->F Detect & Integrate

Figure 2: LC-MS/MS Analytical Workflow - This workflow details the step-by-step procedure for quantifying this compound and metabolites in plasma samples.

Conclusion

This compound demonstrates complex pharmacokinetic characteristics with high plasma protein binding (95-98%), extensive metabolism via CYP3A4, and significant interindividual variability in exposure. The development of robust LC-MS/MS methods enables accurate quantification of this compound and its active metabolites for therapeutic drug monitoring and pharmacokinetic studies. Understanding these parameters is essential for optimizing dosing regimens, managing drug interactions, and maximizing therapeutic outcomes in patients with HR+/HER2- breast cancer. The provided protocols and data summaries offer researchers and clinicians comprehensive resources for investigating and applying this compound pharmacokinetics in both preclinical and clinical settings.

Comprehensive Application Notes and Protocols for Abemaciclib Bioanalytical Method Validation per ICH M10

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of advanced breast cancer. As an oral targeted therapeutic, it exhibits significant inter-individual pharmacokinetic variability, making reliable bioanalytical methods essential for therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies [1] [2]. The International Council for Harmonisation (ICH) M10 guideline establishes a harmonized global framework for bioanalytical method validation, ensuring data quality and consistency for regulatory submissions across North America, Europe, and Asia [3] [4] [5]. This guideline emphasizes that bioanalytical methods must be "well characterised, appropriately validated and documented" to support regulatory decisions regarding drug safety and efficacy [3]. Implementation of ICH M10 represents a significant evolution in regulatory expectations, moving beyond previous regional guidelines to create a unified standard that reduces ambiguity in how assays are developed, validated, and interpreted across international borders [5].

The validation of bioanalytical methods for small molecule targeted therapeutics like this compound requires special consideration of factors including wide calibration ranges to cover inter-individual variability, minimal matrix effects, and demonstration of selectivity in the presence of concomitant medications and endogenous matrix components [1] [2]. Furthermore, as this compound is often administered in combination with other agents such as EZH2 inhibitors or endocrine therapies, methods capable of simultaneous quantification of multiple compounds are increasingly valuable for investigating potential drug-drug interactions at the transport level [6] [7].

ICH M10 Validation Parameters and Acceptance Criteria for this compound

ICH M10 establishes comprehensive requirements for bioanalytical method validation, with specific acceptance criteria that must be demonstrated for this compound quantification methods. The table below summarizes the key validation parameters and typical results obtained for validated this compound methods:

Table 1: ICH M10 Validation Parameters and Acceptance Criteria for this compound Bioanalytical Methods

Validation Parameter ICH M10 Requirements Reported Results for this compound Reference
Linearity & Range Minimum of 6 concentration levels; correlation coefficient (r) ≥0.99 20.0-2500 ng/mL (serum); 0.10-25.0 µM (cell lysates) [1] [7]
Accuracy Within ±15% of nominal value (±20% at LLOQ) 85-115% across validation range [7] [2]
Precision CV ≤15% (≤20% at LLOQ) Intra-day: 3.1-15%; Inter-day: 1.6-14.9% [2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥5; accuracy and precision within ±20% 20 ng/mL (serum); 0.10 µM (cell lysates) [1] [7]
Selectivity No interference >20% of LLOQ area; tested in 6 individual matrix sources No significant interference from matrix or concomitant drugs [7] [2]
Matrix Effect CV of matrix factor ≤15% Negligible matrix effects with semi-automated sample preparation [1]
Carry-over ≤20% of LLOQ area in blank samples after high concentration Addressed with additional gradient washing step [2]
Stability Evaluation under various conditions (bench-top, freeze-thaw, long-term) Stable under all tested conditions [7] [2]

Recent implementations of ICH M10 have introduced several noteworthy updates that influence day-to-day bioanalytical practice. Selectivity assessments now require testing in multiple sources of biological matrix – six for chromatographic methods and ten for ligand-binding assays – including lipemic and hemolyzed matrices when relevant to patient populations [5]. Stability testing has expanded in scope, requiring confirmation that sample processing, storage, and autosampler conditions do not alter analyte concentration, including stress testing at various timepoints and concentrations [5]. Additionally, incurred sample reanalysis (ISR) is no longer limited to bioequivalence studies but is now expanded to include first-in-human trials, pivotal early-phase patient studies, and special population trials [5].

Experimental Protocols for this compound Quantification

Sample Collection and Preparation

Multiple sample matrices have been validated for this compound quantification, each with distinct advantages for specific applications:

  • Plasma/Serum Samples: Venous blood collection in EDTA tubes followed by centrifugation at 2000×g for 10 minutes to separate plasma [2] [8]. For serum samples, allow blood to clot at room temperature for 30 minutes before centrifugation [1].
  • Intracellular Quantification: Wash cell pellets with ice-cold phosphate buffered saline (PBS) and lyse using appropriate buffers (e.g., Tris-HCl with 0.1% Triton X-100) [7]. Normalize to total protein content using BCA assay.
  • Alternative Matrices: Volumetric absorptive microsampling (VAMS) for finger prick blood and oral fluid collection using Quantisal devices have been validated for adherence monitoring [8].

Sample preparation typically employs protein precipitation with acetonitrile (4-10 volumes relative to sample volume) [2]. For the simultaneous quantification of this compound with EZH2 inhibitors (GSK126, tazemetostat) in cell lysates, protein precipitation followed by dilution with mobile phase provides adequate clean-up with >85% recovery for all analytes [7]. For plasma methods monitoring this compound with other breast cancer drugs (palbociclib, ribociclib, aromatase inhibitors), protein precipitation is followed by an evaporation step and reconstitution in 65% methanol to minimize sample dilution while maintaining adequate chromatographic peak shapes [2].

Instrumental Analysis Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for this compound quantification:

  • Chromatography System: UHPLC systems with binary or quaternary pumps, thermostated autosamplers (10°C), and column ovens (25-40°C) [1] [2]
  • Analytical Column: Biphenyl columns (e.g., Kinetex Biphenyl, 150×4.6 mm, 2.6 µm) provide optimal separation for this compound and related compounds [1] [2]
  • Mobile Phase: 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) [7] [2]
  • Gradient Program: Linear gradient from 15% to 100% B over 8.5-10 minutes, with additional washing at 100% B to minimize carry-over [2]
  • Mass Spectrometry: Triple quadrupole MS with electrospray ionization (ESI) in positive mode; multiple reaction monitoring (MRM) transitions optimized for each analyte [7] [2]
  • Internal Standards: Stable isotope-labeled standards (e.g., this compound-d8) are recommended when available to compensate for variability in sample preparation and ionization [1]

The following workflow diagram illustrates the complete analytical procedure for intracellular quantification of this compound:

G CellHarvest Cell Harvest and Washing with PBS Lysis Cell Lysis with Triton X-100 Buffer CellHarvest->Lysis ProteinPrecipitation Protein Precipitation with Acetonitrile Lysis->ProteinPrecipitation Centrifugation Centrifugation (2000×g, 10 min) ProteinPrecipitation->Centrifugation Dilution Supernatant Dilution with Mobile Phase Centrifugation->Dilution LCMS LC-MS/MS Analysis (Biphenyl Column) Dilution->LCMS DataProcessing Data Processing and Normalization to Protein LCMS->DataProcessing

Figure 1: Experimental workflow for intracellular quantification of this compound in cell culture lysates

Applications in Drug Development and Clinical Research

Validated bioanalytical methods for this compound enable critical applications throughout drug development and clinical practice:

  • Therapeutic Drug Monitoring (TDM): The wide inter-individual pharmacokinetic variability of this compound makes it an ideal candidate for TDM. Validated methods with wide calibration ranges (20-2500 ng/mL) allow for personalized dose optimization to ensure therapeutic exposure while minimizing toxicity [1] [2].

  • Drug-Drug Interaction Studies: Simultaneous quantification of this compound with EZH2 inhibitors (GSK126, tazemetostat) has demonstrated increased intracellular accumulation of combination partners, potentially explaining observed synergistic antitumor effects in glioblastoma models [6] [7].

  • Adherence Monitoring: Methods validated in alternative matrices including volumetric absorptive microsampling (VAMS) and oral fluid enable non-invasive or minimally invasive adherence monitoring for breast cancer patients on long-term oral endocrine therapy [8].

  • Transporter Interaction Studies: As this compound is both a substrate and inhibitor of ABCB1 and ABCG2 transporters, validated bioanalytical methods enable investigation of its potential to increase intracellular accumulation of concomitant substrates, relevant for multidrug-resistant cancers [7].

Key Considerations for Successful Implementation

When developing and validating bioanalytical methods for this compound under ICH M10, several critical factors require attention:

  • Matrix Selection: Plasma remains the preferred matrix for pharmacokinetic studies due to available reference concentrations, though intracellular quantification provides insights into tumor penetration [7] [8]. Alternative matrices like VAMS and oral fluid offer advantages for adherence monitoring but require additional validation [8].

  • Cross-Validation: When transferring methods between laboratories or implementing modifications, cross-validation using statistical techniques such as Bland-Altman analysis or Deming regression is essential to demonstrate method comparability [5].

  • Stability Considerations: Comprehensive stability testing should include conditions relevant to clinical practice, including bench-top stability during sample processing, freeze-thaw cycles, and long-term storage at appropriate temperatures [5].

  • Carry-over Mitigation: Given the wide calibration ranges required for this compound quantification, incorporation of additional gradient washing steps is often necessary to minimize carry-over from high concentration samples [2].

The implementation of ICH M10 has formalized method development as a defined phase, requiring demonstration of understanding of the analyte's characteristics, including physicochemical properties, mechanism of action, and interactions within biological matrices [5]. This emphasis on thorough method development as integral to data quality represents a significant shift from previous regulatory expectations.

Conclusion

The validation of bioanalytical methods for this compound according to ICH M10 guidelines provides a robust framework for generating reliable data to support regulatory decisions and clinical applications. The harmonized standards for method validation establish clear expectations for assay performance across international regulatory agencies. As research into combination therapies with this compound advances, simultaneously quantifying multiple antineoplastic agents will remain crucial for understanding drug interactions at the cellular level. Furthermore, the application of these validated methods in therapeutic drug monitoring and adherence assessment holds promise for personalizing breast cancer therapy to optimize outcomes for individual patients.

References

Comprehensive Analysis of Abemaciclib's Multidrug Resistance Transporter Inhibition: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abemaciclib's MDR Transporter Inhibition

This compound (LY2835219), an orally bioavailable selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), demonstrates dual functionality in cancer therapy by not only arresting tumor cell cycle progression at the G1/S transition but also effectively reversing multidrug resistance (MDR) in cancer cells. While initially developed for HR+/HER2- advanced or metastatic breast cancer, recent investigations have revealed that this compound potently inhibits key ATP-binding cassette (ABC) transporters, including ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which are major contributors to chemotherapy resistance in various malignancies. This additional pharmacological activity positions this compound as a promising MDR reversal agent that could potentially enhance the efficacy of conventional chemotherapeutic drugs when used in combination therapy approaches.

The significance of this compound's transporter inhibition extends beyond its direct antineoplastic effects, as MDR remains a fundamental obstacle in clinical oncology that limits therapeutic success. ABC transporters actively efflux structurally and mechanistically diverse chemotherapeutic agents from cancer cells, substantially reducing their intracellular accumulation and cytotoxic effects. Through its inhibition of these critical efflux pumps, this compound may resensitize resistant cancer cells to standard chemotherapy, potentially overcoming one of the most challenging aspects of cancer treatment. Furthermore, understanding this compound's interactions with renal transporters such as OCT2, MATE1, and MATE2-K provides crucial insights for managing drug-drug interactions and properly interpreting serum creatinine levels during treatment monitoring.

Quantitative Data Summary of this compound's Transporter Interactions

In Vitro Transporter Inhibition Parameters

Table 1: In Vitro Inhibition Parameters of this compound and Metabolites Against Key Transporters

Transporter Substrate Inhibitor IC₅₀ (μM) DDI Index Clinical Relevance Threshold
OCT2 Metformin This compound 0.4-3.8 0.03 >0.02 [1]
MATE1 Metformin This compound 0.4-3.8 0.13 >0.02 [1]
MATE2-K Metformin This compound 0.4-3.8 0.06 >0.02 [1]
ABCB1 Doxorubicin This compound Not specified Competitive inhibition [2]
ABCG2 Doxorubicin This compound Not specified Competitive inhibition [2]

The IC₅₀ values for this compound inhibition of OCT2, MATE1, and MATE2-K transporters fall within a narrow range of 0.4-3.8 μM, demonstrating potent inhibition of these renal transporters. The drug-drug interaction (DDI) indices for MATE1 (0.13) and MATE2-K (0.06) exceed the regulatory safety threshold of 0.02, indicating high potential for clinically significant interactions with substrates of these transporters such as metformin and creatinine. For ABCB1 and ABCG2, this compound functions as a competitive inhibitor, competing with [¹²⁵I]-iodoarylazidoprazosin for photaffinity labeling of these transporters without altering their expression levels or the phosphorylation status of the retinoblastoma pathway at inhibiting concentrations [2].

Comparative Transport and Inhibition Profiles of CDK4/6 Inhibitors

Table 2: Transport Characteristics and Inhibition Profiles of CDK4/6 Inhibitors

Parameter This compound Palbociclib Ribociclib
ABCB1 Substrate Yes [3] Yes [3] Yes [3]
ABCG2 Substrate Yes [3] Yes [3] Potent inhibitor [3]
ABCB1 Inhibition Yes [2] Not reported Potent inhibitor [3]
CNS Penetration Higher (less efflux) [3] Lower (more efflux) [3] Not reported
Primary Metabolism CYP3A4 (sensitive substrate) [3] CYP3A4 [3] CYP3A4 (strong inhibitor) [3]

This compound demonstrates a distinct transport profile compared to other CDK4/6 inhibitors, functioning as both substrate and inhibitor of ABCB1 and ABCG2 transporters. This dual relationship with efflux transporters likely contributes to its superior central nervous system penetration compared to palbociclib, as it is less efficiently exported from the brain due to its inhibitory effect on these transporters at the blood-brain barrier [3]. Additionally, this compound's metabolism as a sensitive CYP3A4 substrate distinguishes it from ribociclib, which is a strong CYP3A4 inhibitor, potentially leading to different drug interaction profiles in clinical settings.

Clinical Drug-Drug Interaction Data

Table 3: Clinically Observed Drug-Drug Interactions with this compound

Interacting Drug Transporter/CYP Interaction Effect Clinical Management
Metformin OCT2, MATE1, MATE2-K Increased metformin exposure [1] Monitor for metformin toxicity
CYP3A4 Inhibitors CYP3A4 Increased this compound exposure [4] Reduce this compound dosage
CYP3A4 Inducers CYP3A4 Decreased this compound exposure [4] Avoid combination
Substrates of OCT2/MATEs OCT2, MATE1, MATE2-K Increased substrate exposure [1] Monitor serum creatinine

In clinical studies, coadministration of this compound with metformin, a known substrate of OCT2, MATE1, and MATE2-K transporters, resulted in statistically significant increases in metformin exposure (AUC₀–∞ and Cmax) without significantly affecting measured glomerular filtration rate (via iohexol clearance) or biomarkers of acute kidney injury [1]. This confirms that this compound's effect on renal transporters can lead to clinically relevant interactions that may necessitate monitoring and dose adjustments. The Drug-PIN risk assessment tool has demonstrated that patients with high-risk drug-drug interaction profiles (dark yellow/red tiers) experienced significantly shorter progression-free survival compared to those with low-risk interactions (15 vs. 23 months, p=0.005) when taking this compound with concomitant medications [5].

Experimental Protocols for Evaluating MDR Transporter Inhibition

Cytotoxicity Assays in Transporter-Overexpressing Cells

Objective: To evaluate the ability of this compound to reverse ABCB1- and ABCG2-mediated multidrug resistance by enhancing the efficacy of chemotherapeutic substrates in transporter-overexpressing cells.

Materials and Reagents:

  • ABCB1-overexpressing cell lines (e.g., KB-V1, MCF-7/ADR) and corresponding parental cells
  • ABCG2-overexpressing cell lines (e.g., S1-M1-80, MCF-7/FLV) and corresponding parental cells
  • Chemotherapeutic agents (doxorubicin, rhodamine 123, other ABC transporter substrates)
  • This compound (prepared as 10 mM stock solution in DMSO)
  • Cell culture media and supplements
  • MTT assay kit or other cell viability detection reagents

Procedure:

  • Seed cells in 96-well plates at optimal density (2-5 × 10³ cells/well) and incubate for 24 hours
  • Treat cells with varying concentrations of chemotherapeutic agents alone or in combination with fixed concentrations of this compound (0.1-10 μM) for 72 hours
  • Include control wells containing equivalent DMSO concentrations (not exceeding 0.1%)
  • Assess cell viability using MTT assay: add 20 μL MTT solution (5 mg/mL) per well and incubate for 4 hours
  • Dissolve formazan crystals with 150 μL DMSO and measure absorbance at 570 nm with reference filter at 630 nm
  • Calculate IC₅₀ values for chemotherapeutic agents with and without this compound using non-linear regression analysis
  • Determine reversal fold (RF) using the formula: RF = IC₅₀ of chemotherapeutic alone / IC₅₀ of chemotherapeutic + this compound

Interpretation: A significant reduction in IC₅₀ values of chemotherapeutic agents in transporter-overexpressing cells (but not parental cells) when combined with this compound indicates effective MDR reversal. The reversal fold value quantifies the potency of this compound's chemosensitization effect, with higher values indicating stronger transporter inhibition [2].

Drug Accumulation and Efflux Assays

Objective: To measure the effect of this compound on intracellular accumulation and efflux of fluorescent ABC transporter substrates.

Materials and Reagents:

  • Transporter-overexpressing and parental cell lines
  • Fluorescent substrates (rhodamine 123 for ABCB1, doxorubicin for both ABCB1 and ABCG2)
  • This compound and reference inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2)
  • Flow cytometry buffer (PBS with 1% FBS)
  • Trypsin-EDTA for cell detachment

Procedure: Accumulation Assay:

  • Harvest exponentially growing cells and resuspend in culture medium at 1 × 10⁶ cells/mL
  • Pre-incubate cells with this compound (0.1-10 μM) or reference inhibitors for 30 minutes at 37°C
  • Add fluorescent substrate (e.g., 5 μM rhodamine 123, 10 μM doxorubicin) and incubate for additional 60-90 minutes
  • Keep control samples on ice to determine background fluorescence
  • Wash cells twice with ice-cold PBS and resuspend in flow cytometry buffer
  • Analyze fluorescence intensity immediately using flow cytometry (excitation/emission: 485/535 nm for rhodamine 123, 488/575 nm for doxorubicin)

Efflux Assay:

  • Load cells with fluorescent substrate as described above without inhibitors
  • Wash cells twice with ice-cold PBS to remove extracellular substrate
  • Resuspend cells in pre-warmed medium containing this compound or reference inhibitors
  • Incubate at 37°C for 60-90 minutes to allow efflux
  • Place samples on ice, wash with ice-cold PBS, and analyze fluorescence by flow cytometry
  • Include control samples maintained on ice to determine initial intracellular substrate levels

Interpretation: Increased intracellular accumulation and decreased efflux of fluorescent substrates in transporter-overexpressing cells in the presence of this compound indicates effective transporter inhibition. The fluorescence intensity ratio between this compound-treated and untreated transporter-overexpressing cells quantifies the inhibition potency [2].

ATPase Activity Assay for Transporter Inhibition Mechanism

Objective: To determine whether this compound stimulates or inhibits the ATPase activity of ABC transporters, providing insight into its mechanism of inhibition.

Materials and Reagents:

  • Membrane vesicles prepared from transporter-overexpressing insect cells (e.g., Sf9)
  • ATPase assay buffer (50 mM KCl, 5 mM NaN₃, 2 mM DTT, 1 mM EGTA, 10 mM MgCl₂, 50 mM Tris-HCl, pH 7.0)
  • ATP solution (100 mM in assay buffer)
  • Ouabain (1 mM in water)
  • Sodium orthovanadate (200 μM in water)
  • This compound test solutions (0.1-100 μM in DMSO)
  • Reference stimulators (e.g., verapamil for ABCB1) and inhibitors (e.g., sodium orthovanadate)
  • Malachite green phosphate detection reagent

Procedure:

  • Prepare reaction mixtures containing ATPase assay buffer, 5 mM ATP, 5 mM ouabain, and membrane vesicles (50-100 μg protein)
  • Pre-incubate with varying concentrations of this compound or reference compounds for 10 minutes at 37°C
  • Initiate reaction by adding ATP and incubate for 30 minutes at 37°C
  • Stop reaction by adding 5% SDS solution
  • Measure inorganic phosphate release using malachite green reagent: add reagent, incubate for 20 minutes, measure absorbance at 620 nm
  • Calculate ATPase activity as nmol phosphate released/min/mg protein
  • Determine relative stimulation/inhibition compared to basal activity

Interpretation: Competitive inhibitors typically stimulate basal ATPase activity at lower concentrations but inhibit substrate-stimulated ATPase activity. The concentration-dependent response curve reveals whether this compound acts as a substrate, stimulator, or inhibitor of transporter ATPase activity [2].

Photoaffinity Labeling Competition Assay

Objective: To evaluate direct competition between this compound and [¹²⁵I]-iodoarylazidoprazosin (IAAP) for binding to ABCB1 and ABCG2 transporters.

Materials and Reagents:

  • Membrane preparations from transporter-overexpressing cells
  • [¹²⁵I]-IAAP (2200 Ci/mmol)
  • This compound and reference competitors (e.g., verapamil for ABCB1)
  • UV cross-linker
  • SDS-PAGE equipment
  • Phosphorimager or X-ray film

Procedure:

  • Incubate membrane proteins (100-200 μg) with [¹²⁵I]-IAAP (3-5 nM) in the presence or absence of this compound (0.1-50 μM) or reference competitors for 1 hour at room temperature in the dark
  • UV-irradiate samples on ice for 10 minutes using a 365 nm UV lamp
  • Centrifuge samples at 16,000 × g for 10 minutes to collect membranes
  • Solubilize membrane pellets in SDS-PAGE loading buffer
  • Separate proteins by SDS-PAGE (7.5% gel)
  • Dry gels and expose to phosphorimager screen or X-ray film at -80°C
  • Quantify [¹²⁵I]-IAAP incorporation into transporters

Interpretation: Dose-dependent reduction in [¹²⁵I]-IAAP photolabeling of ABC transporters in the presence of this compound indicates direct competition for binding, confirming that this compound interacts with the substrate-binding pocket of these transporters [2].

Pathways and Workflows for MDR Reversal by this compound

Mechanism of MDR Reversal by this compound

G This compound This compound ABCB1 ABCB1 This compound->ABCB1 Inhibits ABCG2 ABCG2 This compound->ABCG2 Inhibits ChemoDrug Chemotherapeutic Drug IntracellularDrug Increased Intracellular Drug Concentration ChemoDrug->IntracellularDrug Enters Cell ABCB1->ChemoDrug Efflux Blocked ABCG2->ChemoDrug Efflux Blocked CellDeath Enhanced Cancer Cell Death IntracellularDrug->CellDeath

Diagram 1: Mechanism of MDR reversal by this compound through ABC transporter inhibition. This compound competitively inhibits ABCB1 and ABCG2 efflux transporters, preventing chemotherapeutic drug extrusion and increasing intracellular drug accumulation, leading to enhanced cancer cell death.

Experimental Workflow for Transporter Inhibition Studies

G CellCulture Cell Culture (Transporter-overexpressing and parental lines) CytotoxicityAssay Cytotoxicity Assay (MTT/MTS endpoint) CellCulture->CytotoxicityAssay AccumulationAssay Accumulation Assay (Flow cytometry) CellCulture->AccumulationAssay EffluxAssay Efflux Assay (Flow cytometry) CellCulture->EffluxAssay ATPaseAssay ATPase Activity Assay (Malachite green detection) CellCulture->ATPaseAssay PhotoaffinityAssay Photoaffinity Labeling (SDS-PAGE analysis) CellCulture->PhotoaffinityAssay DataAnalysis Data Analysis (IC₅₀, Reversal Fold, Accumulation Ratio) CytotoxicityAssay->DataAnalysis AccumulationAssay->DataAnalysis EffluxAssay->DataAnalysis ATPaseAssay->DataAnalysis PhotoaffinityAssay->DataAnalysis

Diagram 2: Comprehensive experimental workflow for evaluating this compound's transporter inhibition. The integrated approach combines functional cytotoxicity assays, direct transport measurements, and mechanistic binding studies to fully characterize inhibition potency and mechanism.

Conclusion and Research Implications

The comprehensive data presented in these Application Notes establish this compound as a potent dual-function agent with significant CDK4/6 inhibitory activity for cell cycle control and meaningful ABC transporter inhibition for MDR reversal. The well-defined experimental protocols provide robust methodologies for evaluating this compound's transporter interactions, enabling researchers to systematically assess its potential to overcome multidrug resistance in various cancer models. The quantitative inhibition parameters summarized in this document offer critical reference points for designing combination therapies that leverage this compound's chemosensitization capabilities while managing potential drug-drug interactions.

Future research directions should focus on optimizing combination regimens that exploit this compound's MDR reversal properties while minimizing overlapping toxicities. Additionally, further investigation is warranted to explore biomarker identification for patient selection, as not all tumors rely equally on ABC transporters for resistance. The development of novel formulation strategies, such as the supramolecular hydrogel described in recent research [6], may further enhance the therapeutic potential of this compound by providing sustained local delivery and reducing systemic exposure. As clinical experience with this compound expands, continued attention to drug interaction management using tools like Drug-PIN assessment will be essential for maximizing therapeutic outcomes in diverse patient populations [5].

References

Abemaciclib cell cycle arrest G1 phase analysis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of G1 Arrest

Abemaciclib is an ATP-competitive, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism is cytostatic, halting cell cycle progression at the G1 phase [1].

  • Core Signaling Pathway: In the normal G1/S transition, mitogenic signals activate cyclin D, which binds to and activates CDK4 and CDK6. The active CDK4/6-cyclin D complex initiates the phosphorylation of the retinoblastoma protein (Rb). Hyperphosphorylation of Rb releases E2F transcription factors, enabling the expression of genes required for DNA synthesis and S phase entry [2] [3].
  • This compound's Intervention: this compound binds to CDK4 and CDK6, preventing their activation. This inhibition leads to the accumulation of hypo-phosphorylated Rb, which remains bound to E2F. The subsequent blockade of E2F-mediated transcription results in a halt in the G1 phase [2] [4] [1].
  • Downstream Consequences: Continuous and prolonged exposure to this compound can lead to sustained cell cycle arrest, triggering cellular senescence and, ultimately, apoptosis (programmed cell death) in hormone receptor-positive (HR+) breast cancer cells [2] [4].

The following diagram illustrates this core pathway and the points of inhibition by this compound.

G MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 ActiveComplex Active CDK4/6- Cyclin D Complex CDK4_6->ActiveComplex pRb Rb Phosphorylation ActiveComplex->pRb Arrest G1 Phase Cell Cycle Arrest ActiveComplex->Arrest Blocked E2F_Release E2F Release & S-phase Gene Transcription pRb->E2F_Release G1_to_S G1 to S Phase Progression E2F_Release->G1_to_S This compound This compound (CDK4/6 Inhibitor) This compound->CDK4_6 Inhibits Arrest->G1_to_S Prevents

Quantitative Analysis of this compound Activity

The tables below summarize key quantitative data on this compound's biochemical potency and its functional effects on cancer cells.

Table 1: Biochemical Potency and Selectivity of this compound [2] [4] [5]

Kinase Complex IC₅₀ (nM) Fold Selectivity (vs. CDK6)
CDK4/Cyclin D1 0.6 - 2 ~14-fold
CDK6/Cyclin D3 8.2 - 10 -

Table 2: Cellular and Preclinical Effects of this compound [4] [6]

Parameter / Effect Experimental System Result / Value
Rb Phosphorylation (pRb) ER+ Breast Cancer Cells (in vitro) Concentration-dependent decrease
G1 Arrest ER+ Breast Cancer Cells (in vitro) Significant increase in G1 population
Proliferation (BrdU Inc.) MCF-7 Cells EC₅₀ = 0.178 µM
Proliferation (Ki-67) MCF-7 Cells EC₅₀ = 0.042 µM
Viability (IC₅₀) Canine Melanoma Cells (in vitro) 0.63 - 2.33 µM
Secondary Effects Continuous exposure in ER+ models Senescence, Altered Metabolism, Apoptosis

Experimental Protocols

Here are detailed methodologies for key experiments analyzing this compound-induced G1 arrest and its downstream effects.

Protocol 1: Analysis of Cell Cycle Distribution via Flow Cytometry

This protocol assesses the proportion of cells in each cell cycle phase after this compound treatment [4] [6].

  • Cell Seeding and Treatment: Seed HR+ breast cancer cells (e.g., MCF-7, T-47D) in appropriate media and allow them to adhere overnight. Synchronize cells in a quiescent state by serum-starvation for 12-24 hours. Stimulate cell cycle re-entry by adding fresh complete medium, and immediately treat with a dose range of this compound (e.g., 0.1 µM to 1 µM) or vehicle control (DMSO). Incubate for 2-3 doubling times (typically 48-72 hours).
  • Cell Harvesting and Fixation: Harvest cells by trypsinization, pellet by centrifugation, and wash with cold PBS. Gently resuspend the cell pellet in cold 70% ethanol while vortexing to fix the cells. Incubate at -20°C for at least 2 hours or overnight.
  • Staining and Analysis: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30-45 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer. Use software (e.g., ModFit LT) to deconvolute the histograms and determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Assessment of Senescence via β-Galactosidase Staining

This protocol detects senescence-associated β-galactosidase (SA-β-Gal) activity, a marker of cellular senescence [4].

  • Cell Culture and Treatment: Plate cells in multi-well plates or on chamber slides and treat with this compound at the desired concentration (e.g., IC₅₀ or clinically relevant doses) for 5-7 days, refreshing the drug and medium every 2-3 days.
  • Fixation: After treatment, wash the cells gently with PBS. Fix the cells for 10-15 minutes at room temperature using a fixative solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS).
  • Staining: Prepare the SA-β-Gal staining solution (1 mg/mL X-Gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂). After fixation, wash the cells with PBS and add enough staining solution to cover the cells. Incubate in a dry, CO₂-free incubator at 37°C for 4-16 hours, checking periodically for blue color development.
  • Quantification: After incubation, wash the cells with PBS and observe under a standard light microscope. Senescent cells will display a perinuclear blue stain. Count the stained (senescent) and unstained cells in multiple random fields to calculate the percentage of senescent cells.

Investigating Resistance Mechanisms

Despite initial efficacy, acquired resistance to CDK4/6 inhibitors like this compound is a major clinical challenge. Recent research has uncovered potential mechanisms and therapeutic opportunities [5].

  • Emergence of Aggressive Phenotypes: Models of acquired resistance (e.g., MCF-7 and T-47D cells chronically exposed to this compound) show increased spheroid formation, invasion, and proliferation even during treatment. These resistant lines often exhibit cross-resistance to other CDK4/6 inhibitors (ribociclib, palbociclib) [5].
  • Transcriptional Rewiring and Alternative Pathways: Transcriptomic analysis of resistant cells reveals upregulation of genes involved in later cell cycle phases, particularly G2/M. Key upregulated kinases include Polo-like kinase 1 (PLK1) and Aurora Kinase B (AukB) [5].
  • Therapeutic Strategies to Overcome Resistance: Resistant cells maintaining high levels of PLK1 or AukB show increased sensitivity to their respective inhibitors (volasertib and barasertib). This suggests that targeting the G2/M phase could be a promising strategy after the failure of G1/S-targeted therapies like this compound [5].

The workflow below outlines the process of generating and studying resistant models.

G Start Parental ER+ Cell Line (e.g., MCF-7, T-47D) ChronicTreat Chronic Treatment with Increasing this compound Doses (50-600 nM over 8 months) Start->ChronicTreat ResistantLine Establish Resistant Cell Line (e.g., MCF7rA) ChronicTreat->ResistantLine Phenotype Phenotypic Characterization: Spheroid Formation, Invasion, Proliferation, Cell Cycle ResistantLine->Phenotype Transcriptomics Transcriptomic Analysis (RNA Sequencing) ResistantLine->Transcriptomics Findings Key Findings: Upregulation of G2/M kinases (PLK1, AukB) Phenotype->Findings Transcriptomics->Findings NewTherapy Testing Alternative Therapies (PLK1 or AukB inhibitors) Findings->NewTherapy

Unique Profile Among CDK4/6 Inhibitors

While all three approved CDK4/6 inhibitors are effective in HR+ breast cancer, this compound has distinct characteristics [7].

  • Continuous Dosing and Single-Agent Activity: Its toxicity profile (more diarrhea, less myelosuppression) allows for continuous twice-daily dosing without a treatment break. This continuous exposure may contribute to its unique ability to be approved as a monotherapy for metastatic breast cancer, whereas palbociclib and ribociclib are used only in combination [1] [7].
  • Broader Kinase Selectivity and Off-Target Effects: this compound has a wider kinase inhibition profile beyond CDK4/6. It also demonstrates higher potency for CDK4 over CDK6 and can inhibit other CDKs (e.g., CDK2/Cyclin A/E, CDK1/Cyclin B) at higher doses, which may contribute to its single-agent efficacy and distinct effects like the induction of lysosomal dysfunction and vacuolization in some cancer models [6] [7].
  • Enhanced CNS Penetration: Preclinical data indicate that this compound crosses the blood-brain barrier more effectively than other CDK4/6 inhibitors, opening potential research and therapeutic avenues for breast cancer patients with brain metastases [1] [7].

Clinical and Preclinical Context

  • Clinical Indications: this compound is approved for HR+, HER2- breast cancer in both the metastatic and, importantly, the adjuvant early-stage setting for patients at high risk of recurrence [2] [8]. Recent long-term follow-up from the monarchE trial showed that adding 2 years of adjuvant this compound to endocrine therapy not only improved invasive disease-free survival but also led to a statistically significant overall survival benefit [8] [9].
  • Emerging Preclinical Applications: Beyond its established uses, research is exploring this compound's potential in novel areas. Studies in hereditary cancer models with mismatch repair deficiency (dMMR) suggest that prophylactic administration can significantly delay tumor development by modulating the immune microenvironment [10]. Furthermore, its efficacy is being investigated in other cancers, such as canine melanoma, where it induces G1 arrest and unique cellular effects like lysosomal dysfunction [6].

Key Takeaways for Researchers

  • This compound's primary mechanism is potent, selective inhibition of CDK4/6, leading to G1 arrest via the Rb pathway.
  • For robust experimental results, use continuous dosing in in vitro models and analyze endpoints like pRb reduction, G1 population increase, and markers of senescence after several days of exposure.
  • Be aware of potential resistance mechanisms involving G2/M pathway upregulation and consider combination strategies with PLK1 or AukB inhibitors in resistant models.
  • Leverage its unique properties, such as CNS penetration and single-agent activity, for research in challenging settings like brain metastases or monotherapy efficacy studies.

References

Application Notes: Abemaciclib for Glioblastoma Management

Author: Smolecule Technical Support Team. Date: February 2026

Abemaciclib, a selective CDK4/6 inhibitor, is being repurposed for glioblastoma due to its ability to cross the blood-brain barrier (BBB) and target core pathological processes [1] [2]. Recent research has expanded its potential beyond cell cycle arrest to include targeting glioblastoma stem cells (GSCs) and overcoming therapeutic resistance through rational combinations.

Molecular Mechanisms and Synergistic Combinations

The antitumor mechanism of this compound in GBM involves multiple pathways, as illustrated below, providing targets for synergistic combination therapies.

G cluster_paths This compound Mechanisms in Glioblastoma This compound This compound CDK46_Inhibition CDK4/6 Inhibition This compound->CDK46_Inhibition GSK3B_Regulation GSK3β-Mediated Transcriptional Regulation This compound->GSK3B_Regulation Novel Finding CellCycle_Arrest G1 Cell Cycle Arrest CDK46_Inhibition->CellCycle_Arrest Stemness_Reduction Reduced Stemness & EMT GSK3B_Regulation->Stemness_Reduction Apoptosis_Induction Induction of Apoptosis Autophagy_Modulation Modulation of Autophagy TMZ Temozolomide (TMZ) Synergy_TMZ Enhanced Tumor Growth Inhibition TMZ->Synergy_TMZ Desipramine Desipramine (TCA) Synergy_TCA Synergistic Cell Death & Cycle Arrest Desipramine->Synergy_TCA Celecoxib Celecoxib (COX-2 Inhibitor) Synergy_Cox2 Enhanced Autophagy & Apoptosis Celecoxib->Synergy_Cox2

Key mechanistic insights and combination strategies include:

  • Novel GSK3β Pathway Involvement: Recent research reveals that this compound diminishes GBM sphere formation by influencing epithelial-mesenchymal transition (EMT) pathways via GSK3β-mediated regulation of CD44 and TCF7L2 [3]. This suppression of EMT pathways and cancer stem cell markers presents a promising strategy for targeting the therapy-resistant mesenchymal GBM subtype.

  • Synergistic Drug Combinations: Preclinical studies demonstrate enhanced antitumor effects when this compound is combined with:

    • Temozolomide (TMZ): Shows enhanced tumor growth inhibition in GBM xenograft models [1] [2].
    • Tricyclic Antidepressants (e.g., Desipramine): Displays synergistic anticancer effects in solid tumor models, potentially allowing for lower this compound dosing and reduced side effects [4].
    • COX-2 Inhibitors (e.g., Celecoxib): Combination potently induces apoptotic and autophagic cell death in colorectal cancer models, suggesting a translatable strategy for GBM [5].
Quantitative Data on this compound Efficacy

The table below summarizes key efficacy data from recent preclinical and clinical studies.

Model/Context Combination Partner Key Efficacy Findings Reference
GBM Stem-like Cells (in vitro) None (Single agent) Significantly hindered sphere formation; suppressed EMT pathways. [3]
GBM Xenograft (in vivo) Temozolomide (TMZ) Increased survival; decreased tumor growth. [1] [2]
Solid Tumor Models (in vivo) Desipramine Significant tumor size reduction vs control or single agent. [4]
Colorectal Cancer Cells (in vitro) Celecoxib Induced autophagic & apoptotic cell death; reduced cell migration. [5]
Phase 1 Clinical Trial (Newly Diagnosed GBM) None (Single agent) Favorable progression-free survival (median 6.31 mos vs 5.16 mos control). [1] [2]

Experimental Protocols

Here is a detailed methodology for key experiments evaluating this compound's effects in glioblastoma models, based on current literature.

Protocol for Evaluating Effects on GBM Sphere Formation and Stemness

This protocol assesses this compound's ability to target glioblastoma stem cells (GSCs) [3].

  • Primary Objective: To evaluate the effect of this compound on GBM stemness using sphere formation assays.
  • Cell Lines: Patient-derived GBM stem-like cells or established GBM cell lines (e.g., LN229 for mesenchymal subtype).
  • Reagents: this compound, DMSO (vehicle control), stem cell culture media.
  • Procedure:
    • Cell Preparation: Dissociate GBM cells to a single-cell suspension.
    • Sphere Formation Assay: Plate cells in ultra-low attachment plates at a density of 1,000-10,000 cells/mL in serum-free medium supplemented with growth factors (EGF, bFGF).
    • Drug Treatment: Treat cells with this compound (e.g., at IC~50~ and multiples thereof) or vehicle control. Refresh media and drugs every 3-4 days.
    • Endpoint Analysis:
      • Sphere Counting: Count and image spheres (>50 μm diameter) after 7-14 days using an inverted microscope.
      • Molecular Analysis: Harvest spheres for RNA/protein extraction. Analyze expression of stemness (CD44, TCF7L2) and EMT markers via qRT-PCR and Western blot.
  • Expected Outcome: this compound treatment should result in a significant, dose-dependent reduction in the number and size of GBM spheres compared to control, accompanied by downregulation of CD44 and TCF7L2.
Protocol for In Vivo Combination Efficacy Study

This protocol outlines the evaluation of this compound combined with Temozolomide in an orthotopic GBM mouse model [1] [2].

  • Primary Objective: To determine the in vivo antitumor efficacy and potential synergy of this compound and TMZ.
  • In Vivo Model: Immunodeficient mice (e.g., nude or NSG) implanted orthotopically with patient-derived GBM xenografts or luciferase-tagged GBM cell lines.
  • Drug Formulation & Dosing:
    • This compound: Prepare in 0.5% methylcellulose or similar. Administer orally at 50-150 mg/kg, twice daily (BID).
    • Temozolomide: Prepare in DMSO/corn oil. Administer orally at 5-50 mg/kg, once daily for 5 days per cycle.
  • Experimental Workflow:

G Start Implant GBM Cells (Orthotopic) Randomize Randomize into treatment groups Start->Randomize Treat Initiate Treatment (Tumor confirmation via MRI/bioluminescence) Randomize->Treat G1 Group 1: Vehicle Control Monitor Monitor: Tumor Growth (Imaging) Body Weight Survival G1->Monitor G2 Group 2: This compound G2->Monitor G3 Group 3: TMZ G3->Monitor G4 Group 4: This compound + TMZ G4->Monitor Treat->G1 Treat->G2 Treat->G3 Treat->G4 End Termination & Tumor Harvest Monitor->End

  • Endpoint Analysis:
    • Survival: Monitor mice and record survival times. Analyze using Kaplan-Meier curves and log-rank test.
    • Tumor Growth: Track bioluminescent signal weekly.
    • Ex Vivo Analysis: Perform immunohistochemistry (IHC) on harvested tumors for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and CDK inhibition (pRb).

Clinical Translation and Future Directions

The promising preclinical data is being actively translated into clinical trials. A key Phase 0/I trial (NCT05413304) is using intratumoral microdialysis in recurrent high-grade or diffuse midline glioma patients to directly measure this compound concentrations in the tumor and assess BBB penetration [1] [2]. Furthermore, a Phase I/II trial is evaluating TNG456 (a targeted therapy) in combination with this compound for solid tumors with MTAP loss, a common genetic alteration in cancers [6]. Future research should focus on biomarker-driven patient selection and optimizing combination sequences and schedules.

Key Takeaways for Researchers

  • Beyond Cell Cycle Arrest: Investigate this compound's effects on GSCs and EMT for broader therapeutic impact [3].
  • Rational Combinations: Prioritize combinations that target complementary pathways, such as TMZ for direct cytotoxicity or desipramine/celecoxib to enhance internal cell death mechanisms [4] [5] [2].
  • Confirm Target Engagement: Use techniques like microdialysis in clinical protocols or pRb IHC in preclinical models to verify effective CDK4/6 inhibition in the tumor [1].

References

Abemaciclib dose reduction hematologic toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Dose Reduction Guide for Hematologic Toxicity

For hematologic toxicities, the recommended dose reductions follow a specific sequence depending on whether abemaciclib is used in combination therapy or as monotherapy [1] [2] [3].

Dose Level Dose for Combination Therapy Dose for Monotherapy
Recommended starting dose 150 mg twice daily 200 mg twice daily
First dose reduction 100 mg twice daily 150 mg twice daily
Second dose reduction 50 mg twice daily 100 mg twice daily
Third dose reduction Not applicable 50 mg twice daily

Treatment should be discontinued for patients unable to tolerate 50 mg twice daily [1] [2].

Management Protocol for Neutropenia

The following table outlines the management strategy for neutropenia based on the CTCAE (Common Terminology Criteria for Adverse Events) grade [1] [2] [3].

CTCAE Grade Recommended Action
Grade 1 or 2 No dose modification required.
Grade 3 Suspend this compound dose until toxicity resolves to ≤ Grade 2. No dose reduction is required upon resumption.
Grade 3 (recurrent) or Grade 4 Suspend this compound dose until toxicity resolves to ≤ Grade 2. Resume at the next lower dose upon recovery.
If blood cell growth factors are required Suspend this compound for at least 48 hours after the last dose of the growth factor and until toxicity resolves to ≤ Grade 2. Resume at the next lower dose, unless the dose was already reduced for that specific toxicity [1].

Monitoring & Clinical Considerations

  • Routine Monitoring: Complete Blood Counts (CBC) should be monitored prior to initiation, every 2 weeks for the first 2 months, monthly for the next 2 months, and as clinically indicated thereafter [1] [3].
  • Other Toxicity Management: Dose modifications are also required for other adverse reactions. Key examples include [1] [2]:
    • Diarrhea: Manage with antidiarrheals and fluids at the first sign. For persistent Grade 2, Grade 3, or Grade 4 diarrhea, suspend the dose and resume at a lower level after recovery.
    • Hepatotoxicity: For severe hepatic impairment (Child-Pugh C), reduce the dosing frequency to once daily [1] [3].
    • Interstitial Lung Disease (ILD)/Pneumonitis: Permanently discontinue this compound for all patients with Grade 3 or 4 ILD/pneumonitis [1] [2].
  • Drug Interactions: Concomitant use with strong CYP3A inhibitors (other than ketoconazole, which should be avoided) requires a dose reduction. The dose can be increased again to the original level 3-5 half-lives after the inhibitor is discontinued [1] [3].

Decision Pathway for Neutropenia Management

The diagram below illustrates the clinical decision-making pathway for managing neutropenia in patients taking this compound.

This compound Neutropenia Management Pathway Start Monitor CBC (Pre-treatment, q2wk for 2mo, monthly for 2mo, as needed) G1G2 Grade 1 or 2 Neutropenia Start->G1G2 Assess CTCAE Grade G3 Grade 3 Neutropenia Start->G3 G3RecurrG4 Grade 3 Recurrent or Grade 4 Neutropenia Start->G3RecurrG4 NoChange No Dose Modification G1G2->NoChange G3Action Suspend this compound G3->G3Action G3RecurrG4Action Suspend this compound G3RecurrG4->G3RecurrG4Action GrowthFactor If Growth Factors Used: Suspend for ≥48 hrs after last growth factor dose G3RecurrG4->GrowthFactor ResumeFull Resume at SAME Dose When ≤Grade 2 G3Action->ResumeFull ResumeReduced Resume at NEXT LOWER Dose When ≤Grade 2 G3RecurrG4Action->ResumeReduced GrowthFactor->ResumeReduced

References

Abemaciclib hepatotoxicity liver enzyme monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Risk Profile of AbK4/6 Inhibitors

The table below summarizes the hepatotoxicity risk and key characteristics of the three CDK4/6 inhibitors, based on clinical trials and post-marketing analyses.

Drug Name Risk of DILI (Reporting Odds Ratio) Key Characteristics & Monitoring Recommendations

| Abemaciclib | ROR = 2.37 [1] | • Incidence: ALT elevations in 31-41% of patients in trials; ≥Grade 3 in 3-6.4% [2] [3]. • Pattern: Primarily hepatocellular injury [3]. • Onset: Median time to onset is around 117.5 days [4]. | | Ribociclib | ROR = 2.60 [1] | Considered to have the highest risk of liver injury among CDK4/6 inhibitors [1] [3]. | | Palbociclib | Signal not significant [1] | Considered relatively safe in terms of hepatotoxicity [1] [3]. |

Experimental Protocols for Hepatotoxicity Assessment

For researchers studying this compound, here are the standard clinical protocols for monitoring and managing hepatotoxicity.

Protocol 1: Liver Function Monitoring Schedule

This schedule is based on the approved product label and clinical guidelines [2].

  • Baseline: Obtain ALT, AST, alkaline phosphatase, and total bilirubin before initiating treatment.
  • During Treatment:
    • Monitor every 2 weeks for the first two months (approximately the first 2 cycles).
    • Subsequently, monitor before the start of each new cycle for the next 4 cycles.
    • Continue monitoring as clinically indicated thereafter.
  • Additional Testing: In cases of suspected hepatotoxicity, rule out other causes such as viral hepatitis (hepatitis A, B, C) and autoimmune disease [3].
Protocol 2: Dose Modification for Hepatotoxicity

The following management strategy is recommended for patients experiencing elevated liver enzymes [2]:

  • Grade 1 (ALT/AST > ULN - 3.0 x ULN): Continue this compound with more frequent monitoring.
  • Grade 2 (ALT/AST > 3.0 - 5.0 x ULN): Continue treatment with intensified monitoring (e.g., weekly).
  • Grade 3 (ALT/AST > 5.0 - 20.0 x ULN):
    • Withhold this compound dose immediately.
    • Monitor liver enzymes weekly until they return to baseline or Grade 1 levels.
    • Dose Reduction: Upon resumption, reduce the this compound dose by one increment (e.g., 150 mg twice daily to 100 mg twice daily).
  • Grade 4 (ALT/AST > 20.0 x ULN) OR any grade elevation with accompanying jaundice:
    • Permanently discontinue this compound.

Mechanisms and Risk Factors

Understanding the underlying mechanisms and risk factors is crucial for both clinical management and research.

  • Proposed Mechanisms: The exact mechanism of this compound-induced liver injury is not fully known. Hypotheses include the production of a toxic or immunogenic intermediate during its metabolism (primarily via CYP3A4) or a direct toxic effect on hepatocytes from the inhibition of CDK4/6 [2] [3].
  • Key Risk Factors: A retrospective analysis identified several factors that increase the risk of developing this compound-induced liver injury (AILI) [5]:
    • Concomitant use of an Aromatase Inhibitor (AI) (vs. Fulvestrant) was the strongest independent risk factor (Odds Ratio = 10.23).
    • Age ≥65 years.
    • Presence of fatty liver disease.

The following diagram illustrates the clinical management workflow for suspected hepatotoxicity.

Start Patient on this compound Routine LFT Monitoring Suspect Suspected Hepatotoxicity (LFT Elevation) Start->Suspect Investigate Investigate & Exclude Other Causes Suspect->Investigate Grade1 Grade 1 Elevation Investigate->Grade1 Grade2 Grade 2 Elevation Investigate->Grade2 Grade3 Grade 3 Elevation (ALT/AST >5-20x ULN) Investigate->Grade3 Grade4 Grade 4 Elevation or Jaundice at Any Grade Investigate->Grade4 Action1 Continue this compound Increase Monitoring Frequency Grade1->Action1 Action2 Continue this compound Intensify Monitoring (e.g., Weekly) Grade2->Action2 Action3 WITHHOLD Dose Monitor until ≤Grade 1 Resume at Reduced Dose Grade3->Action3 Action4 PERMANENTLY DISCONTINUE Grade4->Action4

Key Takeaways

  • Risk is Manageable: Hepatotoxicity is a known risk with this compound, but it is manageable with proactive and regular monitoring of liver enzymes.
  • Follow Protocol: Adherence to the established monitoring schedule and dose modification guidelines is critical for patient safety.
  • Consider Risk Factors: Be aware that patients receiving concomitant Aromatase Inhibitors, older patients, and those with pre-existing fatty liver disease may be at higher risk.

References

Abemaciclib drug interactions strong CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

CYP3A4 Inhibitors & Abemaciclib Exposure

Concomitant use of this compound with strong CYP3A4 inhibitors increases plasma concentrations of this compound and its active metabolites. The following table summarizes the quantitative impact and recommended management strategies.

CYP3A4 Inhibitor Impact on this compound (and active species) Recommended Action
Ketoconazole (strong) ↑ 7.15-fold (predicted AUC of potency-adjusted unbound active species) [1] Avoid concomitant use. If combination is unavoidable, reduce this compound dose [2] [3].
Itraconazole (strong) ↑ 3.78-fold (predicted AUC of potency-adjusted unbound active species) [1] Avoid concomitant use. If combination is unavoidable, reduce this compound dose [2] [3].
Clarithromycin (strong) ↑ 3.4-fold (this compound AUC); ↑ 2.5-fold (potency-adjusted unbound active species) [1] Reduce this compound dose [2].
Verapamil (moderate) ↑ 1.62-fold (predicted AUC of potency-adjusted unbound active species) [1] Monitor for adverse reactions; consider dose reduction [2].
Diltiazem (moderate) ↑ 2.37-fold (predicted AUC of potency-adjusted unbound active species) [1] Monitor for adverse reactions; consider dose reduction [2].

Dose Reduction Guidelines:

  • For patients taking 150 mg or 200 mg twice daily: Reduce the dose to 100 mg twice daily when co-administered with a strong CYP3A4 inhibitor [2].
  • For patients already reduced to 100 mg twice daily: Further reduce the dose to 50 mg twice daily [2].
  • After discontinuation of inhibitor: The this compound dose should be increased (after 3-5 half-lives of the inhibitor) to the dose used prior to initiating the inhibitor [2].

Experimental Protocols & Key Evidence

The following methodologies from key studies provide the evidence base for the interaction data.

Physiologically Based Pharmacokinetic (PBPK) Modeling

This study predicted interactions with inhibitors that had not been clinically tested [1] [4].

  • Objective: To predict the effect of various strong and moderate CYP3A4 inhibitors on the exposure of this compound and its active metabolites (M2, M18, M20) using a PBPK model.
  • Methodology:
    • A PBPK model for this compound and its metabolites was developed and verified using in vitro data, an absolute bioavailability study, and a human radiolabel disposition study.
    • The model was optimized using clinical drug interaction study results with clarithromycin (strong inhibitor) and rifampin (strong inducer).
    • The verified model was then used to simulate exposures following single doses of 200 mg this compound with various CYP3A4 inhibitors.
  • Key Parameters: The model focused on the area under the plasma concentration-time curve (AUC) of the "potency-adjusted unbound active species," which represents the combined pharmacologically active moieties.
Clinical Drug Interaction Study

This study provided clinical validation for the PBPK model [1].

  • Objective: To clinically assess the impact of a strong CYP3A4 inhibitor (clarithromycin) and a strong inducer (rifampin) on the exposure of this compound.
  • Methodology:
    • A clinical study was conducted in healthy subjects or cancer patients.
    • Participants received this compound alone and in combination with clarithromycin.
    • Pharmacokinetic parameters (AUC, C~max~) for this compound and its active metabolites were measured and compared.
  • Key Findings: Clarithromycin increased the AUC of this compound by 3.4-fold and the AUC of the potency-adjusted unbound active species by 2.5-fold.

This compound Metabolism and CYP3A4 Inhibition Pathway

The diagram below illustrates the metabolic pathway of this compound and the site of action for CYP3A4 inhibitors.

architecture This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by ActiveMetabolites Active Metabolites (M2, M18, M20) CYP3A4->ActiveMetabolites Forms StrongInhibitor Strong CYP3A4 Inhibitor (e.g., Ketoconazole) StrongInhibitor->CYP3A4 Inhibits DoseAdjustment Dose Adjustment Required StrongInhibitor->DoseAdjustment

Key Clinical Management Notes

  • Strong CYP3A4 Inducers: Concomitant use with strong CYP3A4 inducers (e.g., rifampin, phenytoin, carbamazepine, St. John's wort) should be avoided, as they can significantly decrease this compound plasma concentrations and reduce efficacy [2] [3] [5].
  • This compound as a Perpetrator: Unlike some other CDK4/6 inhibitors, this compound does not have a clinically meaningful effect on the pharmacokinetics of substrates for CYP1A2, CYP2C9, CYP2D6, or CYP3A4, acting primarily as a victim drug in interactions [6] [5].

References

Abemaciclib Administration: Vomiting & Missed Dose Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Scenario Immediate Action Dose Modification / Resumption Monitoring & Documentation
Vomiting after dose Do not take a replacement dose on the same day [1]. Take the next scheduled dose at the usual time [1]. Record the event, including time of dose and vomiting, in the patient's log. Monitor for dehydration.
Missed dose Skip the missed dose entirely [1] [2]. Resume therapy with the next scheduled dose at the standard time. Do not double the next dose to make up for the missed one [1] [2]. Document the reason for the missed dose and confirm patient understanding of the schedule.

Management Protocols for Adverse Events

For comprehensive management, the following workflows detail the procedures for vomiting/missed doses and dose reduction for adverse events.

vomiting_protocol Abemaciclib Vomiting Management Start Patient Vomits After Dose Decision Is it the same day as the dose? Start->Decision Action1 Do NOT take a replacement dose Decision->Action1 Yes Action3 Resume normal dosing schedule Decision->Action3 No Action2 Wait for next scheduled dose time Action1->Action2 Action2->Action3 Document Document event in patient log Action3->Document

Dose Reduction Protocol for Adverse Events: Proactive dose reduction is a key strategy for managing adverse events while maintaining efficacy [3] [4]. The following diagram illustrates the dose reduction pathway.

dose_reduction This compound Dose Reduction Pathway Start Intolerable Adverse Event (e.g., persistent diarrhea, neutropenia) Step1 Dose Omission/ Temporary Hold until resolution to ≤ Grade 1 Start->Step1 Step2 Resume at next lower dose level Step1->Step2 Decision Tolerated at reduced dose? Step3 Continue treatment at reduced dose Decision->Step3 Yes Discontinue Discontinue this compound if intolerable at 50 mg BID Decision->Discontinue No Step2->Decision

Key Clinical Evidence and Risk Factors

  • Efficacy Preservation: Clinical trials confirm that dose reductions do not compromise the efficacy of this compound. Analyses from both metastatic and early-stage settings show consistent progression-free survival (PFS) and invasive disease-free survival (IDFS) benefits across different relative dose intensity subgroups [3] [4].
  • Risk Factors for Common AEs: Real-world studies identify factors influencing this compound adverse reactions. Age stratification and pre-existing gastrointestinal diseases are independent risk factors for grade 2-3 diarrhea. For grade 3-4 neutropenia, a higher ECOG score is a risk factor, while a higher baseline BMI, WBC count, and albumin levels are protective factors [5].

References

Plasma Protein Binding & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on abemaciclib's protein binding and key transporters involved in its distribution [1] [2].

Parameter Details
Protein Binding (Parent Drug) 96.3% (high), mainly to albumin and α-1-acid-glycoprotein [1]. In vitro studies show 95-98% binding [2].
Protein Binding (Active Metabolites) M2: 93.4%; M18: 96.8%; M20: 97.8% [2].
Key Transporters Involved P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters can limit this compound's penetration into tissues like the central nervous system by actively extruding the drug [1].

Experimental Protocols for Protein-Drug Interaction Studies

To investigate how this compound interacts with carrier proteins like serum albumin, you can adapt the following experimental protocol, which is based on a study examining its interaction with Bovine Serum Albumin (BSA) [3]. BSA is a standard model protein due to its high homology (approximately 76%) and structural similarity to Human Serum Albumin (HSA) [3].

Research Objective

To characterize the binding interaction mechanism between this compound and serum albumin, including binding affinity, stoichiometry, and the forces involved [3].

Materials and Reagents
  • Proteins: Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).
  • Ligand: High-purity this compound (≥99%).
  • Buffers: Phosphate buffer saline (PBS), pH 7.4.
  • Equipment: Spectrofluorometer, UV-Vis spectrophotometer, dynamic light scattering (DLS) instrument, and molecular docking simulation software [3].
Methodology
  • Sample Preparation:

    • Prepare a stock solution of BSA/HSA (e.g., 1.0 mM) in PBS buffer.
    • Prepare a stock solution of this compound (e.g., 4.0 mM) in a suitable solvent like DMSO or ultra-pure water.
    • For fluorescence quenching experiments, mix a fixed concentration of BSA/HSA with increasing concentrations of this compound. Prepare all solutions fresh and keep them in dark to avoid photodegradation [3].
  • Multi-Spectroscopic Analysis:

    • Fluorescence Quenching Spectroscopy:
      • Use an excitation wavelength of 280 nm to excite tryptophan residues (Trp-213 in BSA).
      • Record the emission spectrum between 300-500 nm.
      • Analyze the quenching of BSA fluorescence at around 350 nm as the this compound concentration increases. This data is used to determine the quenching constants (Ksv), binding constants (Ka), and the number of binding sites (n) using the Stern-Volmer equation and other relevant models [3].
    • UV-Vis Absorption Spectroscopy:
      • Record the absorption spectra of BSA/HSA in the presence and absence of this compound.
      • Observe for changes in the absorption peak, which can confirm the formation of a protein-drug complex [3].
  • Binding Mode and Thermodynamics:

    • Perform the fluorescence quenching experiments at different temperatures (e.g., 298 K, 310 K).
    • Calculate thermodynamic parameters (ΔG°, ΔH°, ΔS°) from the van't Hoff plot. A negative ΔG° indicates a spontaneous reaction. Hydrophobic interactions are typically indicated by ΔH° > 0 and ΔS° > 0 [3].
  • Particle Size Measurement:

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter of BSA/HSA before and after interaction with this compound.
    • An increase in particle size confirms the formation of a complex [3].
  • Computational Validation: Molecular Docking:

    • Perform molecular docking simulations to predict the binding pose and affinity of this compound within the binding pockets of BSA or HSA.
    • The study on BSA found that this compound binds to the hydrophobic pocket in subdomain IIA (Site I), which is consistent with the location of Trp-213. The interaction is primarily stabilized by hydrophobic forces and hydrogen bonds [3].

Research Models & Experimental Workflow

The following diagram illustrates the experimental workflow and the key interactions at the cellular and molecular level based on the search results.

Start Experimental Setup Exp1 Spectroscopic Analysis Start->Exp1 Exp2 Particle Size (DLS) Start->Exp2 Exp3 Molecular Docking Start->Exp3 Finding1 Finding: High protein binding (>96%) Exp1->Finding1 Finding2 Finding: Hydrophobic binding in Site I (BSA) Exp3->Finding2 App1 Consider drug displacement interactions in plasma Finding1->App1 App2 Predict potential impact on drug distribution & efficacy Finding1->App2 Finding2->App2 Finding3 Finding: P-gp/BCRP transporters limit distribution Finding3->App2

Key Technical Considerations for Researchers

  • High Protein Binding Implications: The high protein binding of this compound and its active metabolites means that only a small fraction (the unbound drug) is pharmacologically active. This is a critical parameter for pharmacokinetic and pharmacodynamic (PK/PD) modeling [1] [2].
  • Potential for Drug-Drug Interactions (DDIs): Be aware that this compound is primarily metabolized by the liver enzyme CYP3A4. Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin, St. John's wort) can significantly alter its plasma concentration. Patients should be advised to avoid grapefruit juice, a known CYP3A4 inhibitor [1] [4] [2].
  • Transporter-Mediated Distribution: The role of P-gp and BCRP suggests that this compound's distribution to sanctuary sites (like the brain) may be limited. However, research indicates it can still achieve therapeutic concentrations in the cerebrospinal fluid, which is a positive sign for activity against brain metastases [1].

References

Abemaciclib metabolic stability deuterated derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Abemaciclib Metabolism & Deuteration Strategies

What you need to know about its metabolic profile and how deuteration can improve it:

Aspect Description
Primary Metabolic Pathway Hepatic metabolism primarily by Cytochrome P450 3A4 (CYP3A4) [1].
Key Metabolites N-desethyl this compound, hydroxythis compound, and hydroxy-N-desethyl this compound [2].
Rationale for Deuteration Replacing hydrogen with deuterium (a "deuterium switch") at metabolic soft spots can create a Deuterium Kinetic Isotope Effect (DKIE). This slows the rate of C-D bond cleavage, potentially decreasing metabolic clearance and improving the drug's half-life [3] [4].
Evidence for Deuteration Benefit Preclinical data shows specific deuterated analogues of this compound (e.g., d13-abemaciclib) exhibit an 11–45% improvement in metabolic stability in human and rat microsomes compared to non-deuterated this compound [2].

Experimental Data on Deuterated this compound

The following table summarizes quantitative data from a study on deuterated this compound analogues, demonstrating the potential for improved metabolic stability [2]:

Compound Human Microsomal Half-life (min) Human Hepatic Clearance (mL/min/kg)
This compound (non-deuterated) 10.0 172.13
d5-Abemaciclib 11.11 156.43
d8-Abemaciclib 11.24 154.70
d13-Abemaciclib 13.33 130.40

This data shows a clear trend of increasing half-life and reduced hepatic clearance with a greater degree of deuteration.

Protocol for Metabolic Stability Assay

Here is a generalized methodology for evaluating the metabolic stability of this compound or its derivatives, based on a standard protocol [5]. You can adapt it for deuterated compounds.

Start Start Experiment Prep Prepare Reaction Mixture - Liver Microsomes (Rat/Human) - Test Compound (this compound) - Buffer Start->Prep PreInc Pre-incubation 5 minutes on ice Prep->PreInc Initiate Initiate Reaction Add NADPH-generating System PreInc->Initiate Terminate Terminate Reaction Add Ice-cold Acetonitrile at multiple time points Initiate->Terminate Analyze Analyze Samples LC-MS/MS to measure parent compound concentration Terminate->Analyze Calculate Calculate Metrics Half-life (T½) Intrinsic Clearance (CLint) Analyze->Calculate End End Experiment Calculate->End

Key Steps and Considerations:

  • Reaction System: The core of the assay is an incubation of the test compound with liver microsomes (human or rodent) in the presence of an NADPH-generating system, which provides the necessary cofactors for CYP450 enzymes [5].
  • Sample Collection: The reaction is stopped using ice-cold acetonitrile at pre-determined time points (e.g., 0, 5, 15, 30, 45 minutes) to track the disappearance of the parent compound over time [2] [5].
  • Data Analysis: Compound concentration at each time point is quantified by LC-MS/MS. The half-life (T½) and intrinsic clearance (CLint) are then calculated from the exponential decay curve of the parent compound [5].

Troubleshooting Common Experimental Issues

Issue: High variability in metabolic clearance data.

  • Potential Cause: Inconsistent microsome quality or activity, inaccurate pipetting of the NADPH cofactor, or improper temperature control during the reaction.
  • Solution: Use a standardized and qualified batch of microsomes. Include a control compound with known metabolic stability in each experiment. Ensure all reagents are prepared accurately and that the incubation is maintained at 37°C in a shaking water bath.

Issue: Poor solubility of the this compound derivative in the assay buffer.

  • Potential Cause: The compound may have limited aqueous solubility, leading to precipitation and inaccurate concentration measurements.
  • Solution: Pre-dissolve the compound in a small volume of DMSO (final concentration typically ≤0.1-1%). Ensure the final DMSO concentration is consistent across all samples and controls to avoid inhibiting CYP enzymes.

Issue: Unexpectedly fast or slow metabolism.

  • Potential Cause: The deuteration has shifted the primary metabolic pathway to a different site or a different enzyme system.
  • Solution: Perform metabolite identification (MetID) studies using high-resolution mass spectrometry to compare the metabolite profile of the deuterated derivative with the non-deuterated parent compound [2]. This can confirm if deuteration successfully blocked the intended pathway.

Research and Development Context

  • Beyond Deuteration: Research into improving this compound's properties is not limited to deuteration. Other strategies in development include creating CDK2/4/6 dual degraders and discovering inhibitors of novel targets like KAT6A/B [6] [7]. These represent alternative approaches to overcoming resistance or improving efficacy.
  • Clinical Relevance: Understanding and improving metabolic stability is crucial. Clinical trials have shown that combining this compound with an aromatase inhibitor significantly improves overall survival in patients with HR+, HER2- advanced breast cancer, underscoring the importance of optimizing its pharmacokinetic profile [8].

References

Abemaciclib laboratory monitoring CBC liver function

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Monitoring Requirements for Abemaciclib

The table below summarizes the key laboratory monitoring parameters and their schedules as per the official prescribing information [1].

Monitoring Parameter Purpose & Risks Recommended Monitoring Schedule
Complete Blood Count (CBC) Monitor for neutropenia (a common adverse reaction) and other cytopenias [1]. Prior to start, then every 2 weeks for the first 2 months, monthly for the next 2 months, and as clinically indicated.
Liver Function Tests (LFTs) Monitor for hepatotoxicity (increases in serum transaminases) [1]. Prior to start, then every 2 weeks for the first 2 months, monthly for the next 2 months, and as clinically indicated.

Managing Key Adverse Reactions

For researchers, understanding the clinical management of these adverse events is crucial for interpreting safety data from trials.

  • Diarrhea: This is the most common adverse reaction. Guidelines advise that at the first sign of loose stools, patients should initiate antidiarrheal therapy (e.g., loperamide), increase oral fluids, and notify the healthcare provider, as severe cases involving dehydration and infection can occur [1].
  • Neutropenia: The monitoring schedule is designed to detect neutropenia early. Clinical management may involve dose interruption, dose reduction, or in severe cases, discontinuation of the drug [1].
  • Hepatotoxicity: If increases in serum transaminases are detected, the protocol may require dose interruption, dose reduction, or discontinuation based on the severity [1].
  • Interstitial Lung Disease (ILD)/Pneumonitis: Although not detected via routine lab monitoring, researchers should be aware that severe and fatal cases have been reported. The guideline recommends permanent discontinuation for all patients who develop Grade 3 or 4 ILD or pneumonitis [1].

Experimental Protocols & Workflows

To help visualize the laboratory monitoring and safety management process in a clinical or research setting, the following workflow diagram outlines the key steps.

abemaciclib_monitoring start Initiate this compound Treatment lab_monitoring Scheduled Laboratory Monitoring start->lab_monitoring cbc Complete Blood Count (CBC) lab_monitoring->cbc lfts Liver Function Tests (LFTs) lab_monitoring->lfts assess Assess Results for Toxicity cbc->assess lfts->assess action Implement Management Protocol assess->action If toxicity detected continue Continue Treatment per Protocol assess->continue If results are acceptable action->lab_monitoring Continue Monitoring

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse reactions to this compound that researchers should anticipate in trial data? The most common adverse reactions (with an incidence ≥20%) are diarrhea, neutropenia, nausea, abdominal pain, infections, fatigue, anemia, leukopenia, decreased appetite, vomiting, headache, alopecia, and thrombocytopenia [1].

Q2: Are there any specific drug interactions that could impact laboratory results or safety? Yes, this compound is sensitive to drug interactions. Concomitant use with strong CYP3A inhibitors (e.g., ketoconazole) should be avoided, and the this compound dose should be reduced if used with other strong or moderate CYP3A inhibitors. Additionally, avoid concomitant use with strong and moderate CYP3A inducers [1].

Q3: Beyond CBC and LFTs, what other safety signals require vigilance? Researchers should also monitor for signs and symptoms of venous thromboembolism (blood clots). Furthermore, based on the mechanism and clinical findings, there is a potential for embryo-fetal toxicity, so appropriate precautions should be in place in trial protocols [1].

References

Abemaciclib sample preparation stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Primary Stability Threats and Mechanisms

Abemaciclib is most vulnerable under two specific stress conditions. The table below summarizes the key degradation products formed and their potential toxicities.

Stress Condition Key Degradation Products (DPs) Identified Toxicological Risks (in silico)
Photolytic (UV & visible light) DP1, DP2, DP3, DP4, DP5 [1] [2] Hepatotoxicity, Immunogenicity, Mutagenicity [2]
Oxidative (e.g., peroxides) DP1, DP2, DP3, DP4, DP5 [1] [2] Hepatotoxicity, Immunogenicity, Mutagenicity [2]
Hydrolytic (acid, base, neutral) Stable (No significant degradation) [1] Not Applicable
Thermal Stable (No significant degradation) [1] Not Applicable

The formation of these degradation products involves specific chemical transformations. The diagram below illustrates the proposed degradation pathways and the structures of the main products.

degradation_pathways This compound This compound DP1 DP1 This compound->DP1 Oxidation DP2 DP2 This compound->DP2 N-Oxidation & Dealkylation DP3 DP3 This compound->DP3 Oxidative Dehalogenation DP4 DP4 DP3->DP4 Hydrolysis & Ring Opening DP5 DP5 DP3->DP5 Hydrolysis

Proven Sample Preparation & Stabilization Methods

To counteract these stability issues, researchers have developed and validated various sample preparation techniques. The following table compares the performance of three common approaches.

Preparation Method Key Feature for Stability/Recovery Validation Performance (Example) Best For
Protein Precipitation (PPT) with PLR [3] Phospholipid removal reduces matrix effects, improves signal stability. High recovery; excellent cleanup of lipophilic interferences [3]. Routine clinical monitoring; protecting MS instrumentation.
Solid Phase Extraction (SPE) [4] [3] Provides cleaner extracts than PPT; recovery >85% for this compound [4]. Intra-day precision: 3.8-7.2%; linear range: 2-400 ng/mL [4]. Labs requiring high-quality sample cleanup.
Online 2D-SPE (UHPLC-MS/MS) [5] Semi-automated; minimizes manual handling and exposure to destabilizing conditions. Accuracy ≤13.9%; precision ≤4.42%; linear range: 20-2500 ng/mL [5]. High-throughput labs; robust routine TDM.

The general workflow for processing plasma samples, incorporating stability-preserving steps, is outlined below.

sample_workflow Plasma Plasma Precipitate Precipitate Plasma->Precipitate 1. Add ACN/MeOH (Keep in amber vials) Centrifuge Centrifuge Precipitate->Centrifuge 2. Vortex & Centrifuge Supernatant Supernatant Centrifuge->Supernatant Cleanup Cleanup Supernatant->Cleanup 3. Apply Cleanup (SPE, PLR, Online) Inject Inject Cleanup->Inject 4. Dilute & Inject (Minimize ambient exposure)

Critical Handling Protocols for Stable Results

  • Protect from Light: Perform all sample preparation steps using amber vials and low-light conditions to prevent photodegradation [1] [2].
  • Add Antioxidants: If stability is still an issue, consider adding antioxidants like ascorbic acid to the sample or solvent, though this should be validated for your specific method.
  • Control Temperature: While this compound is thermally stable, processing samples on cooled surfaces or using pre-chilled solvents is a good practice to maintain overall sample integrity.
  • Prepare Fresh Standards: Prepare stock and working solutions in appropriate solvents (e.g., DMSO for this compound) and store at -20°C. For maximum accuracy, prepare fresh calibration standards daily from the stock solution [6] [5].

The stability of this compound is highly dependent on your specific sample preparation protocol. The choice between PPT, SPE, or an online method should balance your need for sample cleanliness, throughput, and protection against matrix effects.

References

Abemaciclib vs palbociclib overall survival metastatic breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic and Pharmacological Differences

The differential clinical effectiveness is rooted in distinct pharmacologic profiles, which are critical for drug development and personalized therapy design [1] [2].

Characteristic Abemaciclib Palbociclib
CDK Inhibition Profile More potent against CDK4; also inhibits CDK9 and CDK2 [2]. Balanced inhibition of CDK4 and CDK6 [2].
Dosing Schedule Continuous dosing [3]. Intermittent dosing (21 days on, 7 days off) [3].
Primary Metabolism CYP3A4 (sensitive substrate) [1]. CYP3A4 and SULT2A1 [1] [2].
Transport Protein (P-gp/ABCB1) Substrate; ABCB1 limits brain exposure [1]. Substrate; resistance can be mediated by ABCB1 [1].
Notable Preclinical Finding Resistant cells show cross-resistance and upregulation of PLK1/AukB [4]. Resistant cells show cross-resistance and upregulation of PLK1/AukB [4].

G cluster_primary Primary Mechanism of Action (Shared) cluster_abema This compound-Specific Activity cluster_resist Acquired Resistance Mechanisms (Shared) A CDK4/6 Inhibitor (this compound or Palbociclib) B Inhibition of CDK4/6-Cyclin D Complex A->B C Blocked Phosphorylation of Rb Protein B->C D Cell Cycle Arrest at G1/S Phase C->D E Enhanced CDK4 Inhibition H Chronic CDK4/6i Exposure F Additional Inhibition of CDK9 & CDK2 E->F G Potential Impact on Transcription & Cell Cycle F->G I Upregulation of Alternative Pathways (e.g., PLK1, AukB) H->I J Cross-Resistance to Other CDK4/6i I->J K Aggressive Phenotype (Increased Invasion/Proliferation) I->K

Diagram 1: A comparison of the shared and distinct mechanisms of action, as well as common resistance pathways, for this compound and palbociclib.

Experimental Models for Investigating Resistance

Preclinical models of acquired resistance are essential for understanding the limitations of CDK4/6 inhibitors. The following workflow, based on a 2025 Scientific Reports study, details a standard protocol for generating and characterizing resistant cell lines [4].

G A Parental ER+ Cell Lines (MCF7, T47D) B Chronic Drug Exposure (8 months) A->B C Dose Escalation (50 nM to 600 nM) B->C D Resistant Cell Line Generation (MCF7rR, MCF7rA, MCF7rP, etc.) C->D E Phenotypic Characterization D->E F Aggressive Phenotype Assessment E->F G1 Spheroid Formation F->G1 G2 Invasion/Migration Assays F->G2 G3 Cell Cycle Analysis (Flow Cytometry) F->G3 G4 Apoptosis Assays F->G4 H Transcriptomic Analysis (RNA Sequencing) G1->H Selects lines for further analysis G2->H Selects lines for further analysis G3->H Selects lines for further analysis G4->H Selects lines for further analysis I Pathway Enrichment (e.g., PLK1, AukB, TGFβ) H->I J Drug Screening (e.g., Volasertib, Barasertib) I->J

Diagram 2: Experimental workflow for generating and characterizing CDK4/6 inhibitor-resistant cell lines.

Interpretation and Research Implications

  • Clinical Translation: The OS benefit observed with this compound in real-world studies may be partly explained by its continuous dosing schedule and lower incidence of hematologic toxicity, potentially allowing for more consistent and prolonged effective dosing [3].
  • Informed Trial Design: The distinct efficacy signals in specific subgroups (e.g., endocrine-sensitive vs. resistant disease) highlighted in the PALMARES-2 study suggest that future clinical trials should consider stratification based on these biomarkers rather than treating HR+/HER2- mBC as a single entity [5].
  • Overcoming Resistance: The finding that resistance to both drugs involves upregulation of G2/M phase regulators like PLK1 and Aurora Kinase B opens a promising avenue for post-CDK4/6i therapeutic strategies. Testing AukB or PLK1 inhibitors in resistant models is a logical next step [4].

References

Abemaciclib palbociclib ribociclib comparative effectiveness HR+ HER2- BC

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effectiveness of CDK4/6 Inhibitors

CDK4/6 Inhibitor Overall rwPFS vs. Palbociclib (aHR)* Key Patient Subgroups with Notable Benefit Overall Survival (OS) Data Common Adverse Events

| Abemaciclib | aHR 0.76 (95% CI 0.63-0.92) [1] [2] | • Endocrine-sensitive disease [1]De novo metastatic disease [1] • Poorer ECOG performance status (≥1) [1] | Median OS: 6.0 years (vs. 5.0 yrs for palbociclib, HR 0.80) [3] | • Higher rates of diarrhea [3] [1] • Lower rates of neutropenia [3] | | Ribociclib | aHR 0.83 (95% CI 0.73-0.95) [1] [2] | • Premenopausal patients [1] • Endocrine-resistant disease [1] • Luminal B-like disease [1] | Significant OS benefit vs. palbociclib shown in real-world study [1] | - | | Palbociclib | Reference | • Similarly effective in bone-only disease [1] [2] | Median OS: 5.0 years (as reference) [3] | • Higher composite hematologic toxicity [3] |

\aHR: Adjusted Hazard Ratio; aHR < 1 indicates a lower risk of progression or death compared to palbociclib.* \rwPFS: Real-World Progression-Free Survival*

Key Experimental Data and Methodologies

  • PALMARES-2 Study (Provenzano et al., 2025) [1] [2]

    • Objective: To compare the real-world effectiveness of the three CDK4/6 inhibitors.
    • Methodology: A multicenter, observational, population-based study of 1,982 patients across 18 Italian cancer centers. Data was collected from electronic health records. The primary endpoint was real-world Progression-Free Survival (rwPFS), defined as the time from treatment initiation to disease progression (assessed via radiological, clinical, or biochemical criteria) or death.
    • Analysis: Researchers used multivariable Cox regression models to adjust for clinically relevant variables and minimize confounding factors.
  • Propensity-Matched Cohort Study (2025) [3]

    • Objective: To specifically compare real-world outcomes of this compound versus palbociclib.
    • Methodology: A retrospective analysis of the TriNetX global database. From 15,830 eligible patients, the researchers created a propensity-score matched cohort of 2,768 patients on this compound and 2,768 on palbociclib to ensure the groups were well-balanced in their baseline characteristics.
    • Analysis: The primary outcome was Overall Survival (OS). The findings were supported by sensitivity analyses, including Restricted Mean Survival Time (RMST).
  • Network Meta-Analysis (BMC Cancer, 2025) [4]

    • Objective: To compare the efficacy and safety of different CDK4/6 inhibitors + Aromatase Inhibitors (AI) in the first-line setting in the absence of head-to-head randomized trials.
    • Methodology: A systematic search of phase II/III trials. The analysis used Bayesian framework models to perform both direct and indirect comparisons between the treatments.
    • Analysis: Outcomes included PFS and Objective Response Rate (ORR). Treatments were ranked using the Surface Under the Cumulative Ranking (SUCRA) probability, where a higher value (closer to 100%) indicates better efficacy.

Mechanisms of Action and Resistance

All three drugs primarily work by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which prevents the phosphorylation of the retinoblastoma (Rb) protein and arrests the cell cycle in the G1 phase, thus inhibiting cancer cell proliferation [5] [4].

  • Distinct Pharmacological Profiles: Despite a shared primary mechanism, the inhibitors have distinct properties [3] [5]. This compound is more selective for CDK4, is dosed continuously, and can cross the blood-brain barrier. Palbociclib inhibits CDK4 and CDK6 equally and is dosed intermittently (21 days on/7 days off). These differences contribute to their varying efficacy and toxicity profiles [3].
  • Resistance Mechanisms: Preclinical models show that resistance to any of the three CDK4/6 inhibitors can develop through transcriptomic reprogramming, leading to cross-resistance to the other drugs in the class [5]. A key resistance pathway involves the upregulation of genes that drive the G2/M phase of the cell cycle, such as PLK1 and Aurora Kinase B (AukB) [5]. Targeting these kinases with specific inhibitors (e.g., volasertib, barasertib) has shown promise in overcoming resistance in laboratory settings [5].

The following diagram illustrates the core mechanism of action of CDK4/6 inhibitors and a key identified pathway of acquired resistance.

pharmacology A CDK4/6 + Cyclin D B Phosphorylated Rb (inactive) A->B C E2F Release B->C D G1 to S Phase Transition (Cell Proliferation) C->D H Acquired Resistance Mechanism D->H E CDK4/6 Inhibitor (this compound, Palbociclib, Ribociclib) E->A Inhibits F Unphosphorylated Rb (active) E->F Promotes G Cell Cycle Arrest in G1 Phase F->G I Upregulation of G2/M Drivers (PLK1, AukB) H->I I->D Bypasses Blockade

Interpretation for Research and Development

The presented data indicates that the choice of CDK4/6 inhibitor can be tailored to specific patient populations and clinical contexts. The superior efficacy signals of this compound and ribociclib in certain subgroups, coupled with distinct resistance mechanisms, open several avenues for research:

  • Novel Combination Therapies: The preclinical finding that PLK1 and AukB inhibitors can overcome CDK4/6i resistance provides a strong rationale for developing new combination regimens to treat or prevent resistance [5].
  • Biomarker Discovery: Research should focus on identifying biomarkers that can predict which patients will derive the most benefit from a specific CDK4/6 inhibitor, moving towards more personalized treatment strategies [1].
  • Drug Design: The continuous dosing and unique target profile of this compound suggest that next-generation CDK4/6 inhibitors could be engineered for greater selectivity, continuous target engagement, and improved safety profiles [3].

References

Abemaciclib single agent activity vs combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

The table below summarizes key efficacy outcomes for abemaciclib from major clinical trials and real-world studies, illustrating its performance as a single agent and in combination with endocrine therapy.

Study / Setting Patient Population / Line of Therapy Treatment Regimen Key Efficacy Outcomes (Median PFS, ORR)
MONARCH 1 [1] [2] HR+/HER2- mBC refractory to ET and chemotherapy This compound Single Agent PFS: 6.0 months; ORR: 19.7%
MONARCH 2 [1] [2] [3] HR+/HER2- advanced BC progressed on (neo)adjuvant ET This compound + Fulvestrant PFS: 16.4 months; OS: 45.8 months
MONARCH 3 [4] [3] Treatment-naïve postmenopausal HR+/HER2- advanced BC This compound + Aromatase Inhibitor (AI) PFS: 28.18 months vs 14.76 months (placebo+AI)
TRACE Study (Real-World) [1] [2] HR+/HER2- locally advanced or mBC (Mix of therapy lines) This compound Single Agent 12-month PFS rate: 33.3%
TRACE Study (Real-World) [1] [2] HR+/HER2- locally advanced or mBC (Mix of therapy lines) This compound + Endocrine Therapy 12-month PFS rate: 79.6%; ORR: 70.7%
UK Study (Real-World) [3] HR+/HER2- locally advanced/mBC This compound + Endocrine Therapy (1L) 12-month TTP rate: 81.1% (Median TTP not reached)

Detailed Experimental Protocols

To evaluate the activity of this compound, several pivotal clinical trials with distinct designs and methodologies were conducted.

  • MONARCH 1 Trial (Single Agent Activity)

    • Study Design: A Phase 2, single-arm, open-label study.
    • Patient Population: Enrolled 132 patients with HR+/HER2- metastatic breast cancer who had disease progression after prior endocrine therapy and one or two chemotherapy regimens in the metastatic setting [1] [2].
    • Intervention: Patients received this compound 200 mg orally twice daily on a continuous schedule [1] [2].
    • Primary Endpoint: Objective response rate (ORR) assessed by investigator [1] [2].
  • MONARCH 2 & 3 Trials (Combination Therapy Activity)

    • Study Design: Both were Phase 3, randomized, double-blind, placebo-controlled trials [4] [3].
    • Patient Population:
      • MONARCH 2: 669 women with HR+/HER2- advanced breast cancer who had progressed on neoadjuvant/adjuvant endocrine therapy or first-line endocrine therapy for metastatic disease [3].
      • MONARCH 3: 493 postmenopausal women with HR+/HER2- locally advanced or metastatic breast cancer who had not received prior systemic therapy in this setting [4] [3].
    • Interventions:
      • MONARCH 2: this compound (150 mg twice daily) or placebo plus fulvestrant (500 mg) [3].
      • MONARCH 3: this compound (150 mg twice daily) or placebo plus a non-steroidal aromatase inhibitor (letrozole or anastrozole) [4].
    • Primary Endpoint: Progression-free survival (PFS) in both studies [4] [3].

Mechanism of Action and Rationale for Combination Therapy

The diagram below illustrates the mechanism of this compound and the biological rationale for its synergy with endocrine therapy.

G ER_Signal Estrogen Receptor (ER) Signal CellCycle_Machinery Cell Cycle Machinery (CDK4/6 - Cyclin D Complex) ER_Signal->CellCycle_Machinery Activates CellProliferation Tumor Cell Proliferation CellCycle_Machinery->CellProliferation Drives This compound This compound (CDK4/6i) This compound->CellCycle_Machinery Inhibits EndocrineTherapy Endocrine Therapy (ET) (e.g., Aromatase Inhibitors, Fulvestrant) EndocrineTherapy->ER_Signal Blocks p1 p2

As the diagram shows:

  • Endocrine Therapy (e.g., aromatase inhibitors, fulvestrant) acts upstream by blocking the estrogen receptor (ER) signal, which is a key driver of cancer cell growth in HR+ breast cancer [4] [3].
  • This compound acts directly on the cell cycle machinery by selectively inhibiting the CDK4/6-cyclin D complex. This prevents the phosphorylation of the retinoblastoma (Rb) protein and halts the cell cycle progression from the G1 phase to the S phase, thereby inhibiting tumor cell proliferation [1] [4].
  • The synergistic effect of the combination comes from a dual attack on the same oncogenic pathway. Endocrine therapy reduces the upstream stimulus for growth, while this compound directly blocks the downstream execution of cell division, making the combination more effective than either approach alone [3].

Interpretation and Key Takeaways

  • Single-Agent Niche: this compound is the only CDK4/6 inhibitor approved as a single agent, providing a valuable chemotherapy-free option for patients with heavily pre-treated, refractory metastatic breast cancer [1] [2].
  • Standard of Care in Combination: The data consistently demonstrates that combining this compound with endocrine therapy (fulvestrant or an AI) is significantly more effective than single-agent use. This combination is a standard of care in both the first- and second-line settings for HR+/HER2- advanced breast cancer [3].
  • Real-World Validation: Recent real-world studies from the UK and the Middle East confirm the effectiveness of the this compound combination observed in rigorous clinical trials, showing high disease control rates in routine practice [1] [2] [3].

References

Abemaciclib tissue distribution vs other CDK4/6 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics and Tissue Distribution

Property Abemaciclib Palbociclib Ribociclib BEBT-209 (Investigational)
Blood-Brain Barrier (BBB) Penetration Yes; preclinical data indicates distribution into the brain and CNS [1]. Information not available in search results. Information not available in search results. Information not available in search results.
CDK4/6 Selectivity Profile Inhibits CDK4 and CDK6 [1] [2] Inhibits CDK4 and CDK6 [1] [2] Inhibits CDK4 and CDK6 [1] [2] Primary CDK4 selective [3]
IC50 for CDK4 (nM) 2 [2] 11 [2] 10 [2] Information not available.
Oral Bioavailability ~45% [2] ~46% [2] ~66% [2] Information not available.
Dosing Schedule Continuous, twice daily [2] 3 weeks on/1 week off, once daily [2] 3 weeks on/1 week off, once daily [2] Twice daily [3]
Half-life (T½, hours) 17-38 [2] 24-34 [2] 30-55 [2] Information not available.
Primary Metabolism Route CYP3A4 [2] CYP3A4, SULT2A1 [2] CYP3A4 [2] Information not available.

Key Experimental Data and Findings

The table above is supported by specific experimental findings:

  • This compound's CNS Penetration: Preclinical studies have shown that This compound has a distinctive capability to traverse the blood–brain barrier [1]. This property is considered an off-target effect that contributes to its unique profile among the approved CDK4/6 inhibitors [1].
  • Pharmacokinetic Parameters: Data for palbociclib, ribociclib, and this compound are derived from clinical pharmacokinetic studies. Key parameters like bioavailability, half-life, and metabolism are well-established and summarized in comparative reviews [2].
  • BEBT-209 Selectivity: The high selectivity for CDK4 over CDK6 was determined during its development. A phase 1 clinical trial characterized it as a "primary CDK4 selective inhibitor," which is its defining feature [3].

Common Experimental Protocols

The data on tissue distribution and pharmacokinetics are typically generated through standardized experimental protocols:

  • In Vitro Kinase Assays: Cell-free assays using purified kinase enzymes are used to determine the half-maximal inhibitory concentration (IC50), which measures a compound's potency and selectivity for CDK4 versus CDK6 [2].
  • Preclinical Animal Studies: Studies in animal models are crucial for evaluating BBB penetration. This involves administering the drug and measuring its concentration in brain tissue versus plasma to determine the brain-to-plasma ratio [1].
  • Clinical Pharmacokinetic Studies: In human trials, parameters like bioavailability, half-life, and maximum concentration (Cmax) are calculated by analyzing serial blood samples from participants after drug administration. This defines the drug's behavior in the human body [2].

The following diagram illustrates the logical workflow for the preclinical and clinical assessment of CDK4/6 inhibitor distribution.

compound CDK4/6 Inhibitor Candidate in_vitro In Vitro Profiling compound->in_vitro preclinical Preclinical In Vivo Studies compound->preclinical clinical Clinical PK Studies compound->clinical data1 Data: IC50, Selectivity in_vitro->data1 data2 Data: Tissue Distribution (e.g., Brain Penetration) preclinical->data2 data3 Data: Bioavailability, Half-life, Cmax clinical->data3

Summary for Drug Development

For researchers, the most significant finding is This compound's confirmed CNS penetration, which suggests potential application for treating or preventing brain metastases. The development of highly CDK4-selective inhibitors like BEBT-209 represents a strategic approach to potentially improve the therapeutic window by reducing CDK6-mediated toxicities, such as neutropenia [3].

References

Abemaciclib adjuvant therapy benefit monarchE trial

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Selection

The monarchE trial (NCT03155997) was a global, open-label, randomized Phase 3 study [1].

  • Intervention: Abemaciclib (150 mg twice daily) was given for two years alongside standard endocrine therapy, which was continued for at least five years as clinically indicated [2] [1].
  • Patient Population: The trial enrolled 5,637 patients with HR-positive, HER2-negative, node-positive, high-risk early breast cancer [2]. High risk was defined as:
    • Cohort 1 (91% of patients): Patients with either ≥4 positive axillary lymph nodes, or 1-3 positive nodes with at least one of the following additional risk features: Grade 3 disease or primary tumor size ≥5 cm [2] [1].
    • Cohort 2 (9% of patients): Patients with 1-3 positive nodes and a centrally tested Ki-67 score ≥20% [2]. It is important to note that the FDA-approved indication was expanded in March 2023, removing the Ki-67 requirement. Therefore, benefit is now based solely on clinical and pathological risk factors as defined in Cohort 1 [3].

Detailed Efficacy Data Breakdown

The benefits of this compound extend beyond the headline hazard ratios, showing increasing absolute benefits over time.

IDFS and DRFS Over Time The separation between treatment arms emerged early and continued to widen even after the 2-year this compound treatment period was completed, suggesting a durable treatment effect [2] [4]. The table below shows the IDFS and DRFS rates at various time points.

Time Landmark IDFS: this compound + ET IDFS: ET Alone DRFS: this compound + ET DRFS: ET Alone
2 Years 92.7% 89.9% 94.0% 91.5%
4 Years 85.9% 80.0% 88.2% 83.1%
5 Years 83.1% 76.5% 85.4% 79.5%
7 Years 77.4% 70.9% 80.0% 74.9%

Site of Recurrence The addition of this compound significantly reduced the incidence of distant metastases, particularly in bones and liver, which are common sites of recurrence for this breast cancer subtype [2].

  • In the this compound arm, 13.6% of patients experienced a distant recurrence as a first event, compared to 18.5% in the control arm [2].
  • Fewer patients in the this compound arm died from breast cancer (7.9% vs. 10.5%) or were alive with metastatic disease (6.4% vs. 9.4%) at the time of the analysis [2].

Safety and Dosing Considerations

Managing adverse events (AEs) is crucial for maintaining treatment adherence over the two-year period.

  • Common Adverse Events: The most frequent AEs leading to dose reduction were diarrhea, neutropenia, and fatigue [5]. Most AEs were reversible and manageable with supportive care and dose modifications [5].
  • Dose Reductions: In the trial, 43.4% of patients required a dose reduction. Exploratory analyses confirmed that dose reductions did not compromise the efficacy of this compound. This allows for proactive management of side effects to help patients stay on treatment longer [5].

Interpretation for Professionals

The monarchE data solidifies adjuvant this compound as a standard of care for high-risk patients.

  • Overall Survival Benefit: The 15.8% reduction in the risk of death is clinically meaningful. This OS benefit was achieved despite a higher percentage of patients in the control arm (52%) receiving subsequent CDK4/6 inhibitors after recurrence compared to the this compound arm (34%) [4].
  • Differentiation from Other CDK4/6 Inhibitors: this compound is the first CDK4/6 inhibitor to show a significant OS benefit in the adjuvant setting. Trials of other agents in this class (palbociclib in the PALLAS and PENELOPE-B trials) did not meet their primary endpoints [6]. Differences in potency, selectivity for CDK4 over CDK6, and continuous (vs. intermittent) dosing schedule are hypothesized to contribute to this efficacy difference [6] [3].

Experimental Protocol Overview

For researchers seeking methodological details, here is a summary of the key experimental design elements from the monarchE trial.

  • Study Type: Open-label, randomized, Phase 3 clinical trial [1].
  • Randomization: Patients were randomized 1:1 to receive this compound plus ET or ET alone. Stratification factors included prior chemotherapy, menopausal status, and region [2] [1].
  • Primary Endpoint: Invasive Disease-Free Survival (IDFS), defined as time from randomization to invasive local, regional, or distant recurrence, contralateral invasive breast cancer, second primary non-breast invasive cancer, or death from any cause [1].
  • Key Secondary Endpoints: Overall Survival (OS), Distant Relapse-Free Survival (DRFS), and safety [2] [1].
  • Statistical Analysis: Efficacy was analyzed in the Intent-to-Treat (ITT) population. The primary OS analysis was pre-planned to occur after approximately 650 death events. The Kaplan-Meier method was used to estimate survival rates, and treatment effects were measured using hazard ratios from a stratified Cox proportional hazards model [7].

Mechanism of Action

The following diagram illustrates the mechanistic pathway of this compound.

architecture External_Growth_Factors External Growth Factors CDK4_6_CyclinD CDK4/6 + Cyclin D Complex External_Growth_Factors->CDK4_6_CyclinD Rb_Protein Rb Protein (inactive) CDK4_6_CyclinD->Rb_Protein Phosphorylates E2F_Release E2F Transcription Factor Release Rb_Protein->E2F_Release Releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) E2F_Release->Cell_Cycle_Progression Tumor_Growth Uncontrolled Tumor Growth Cell_Cycle_Progression->Tumor_Growth This compound This compound (CDK4/6 Inhibitor) This compound->CDK4_6_CyclinD Inhibits

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

506.27179938 g/mol

Monoisotopic Mass

506.27179938 g/mol

Heavy Atom Count

37

UNII

60UAB198HK

Drug Indication

* Indicated in combination with fulvestrant for the treatment of women with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer with disease progression following endocrine therapy. * Inidicated as monotherapy for the treatment of adult patients with HR-positive, HER2-negative advanced or metastatic breast cancer with disease progression following endocrine therapy and prior chemotherapy in the metastatic setting.
Early Breast CancerVerzenios in combination with endocrine therapy is indicated for the adjuvant treatment of adult patients with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative, node positive early breast cancer at high risk of recurrence (see section 5. 1). In pre or perimenopausal women, aromatase inhibitor endocrine therapy should be combined with a luteinising hormone-releasing hormone (LHRH) agonist. Advanced or Metastatic Breast CancerVerzenios is indicated for the treatment of women with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre- or perimenopausal women, the endocrine therapy should be combined with a LHRH agonist.
Treatment of glioma, Treatment of neuroblastoma
Treatment of Ewing sarcoma
Treatment of breast cance

Livertox Summary

Abemaciclib is a unique cyclin-dependent kinase inhibitor that is used in combination with an antiestrogen in the treatment of postmenopausal women with metastatic breast cancer. Abemaciclib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to be a rare cause of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6.

Absorption Distribution and Excretion

The plasma concentration of the drug increases in a dose-proportional manner. Following a single oral dose administration of 200 mg abemaciclib, the mean peak plasma concentration (Cmax) of 158 ng/mL is reached after 6 hours. The median time to reach maximum plasma concentration (Tmax) ranges from 4-6 hours following an oral administration of abemaciclib over a range of 50–275 mg, but may range up to 24 hours. The absolute bioavailability of the drug is reported to be 45%.
Following a single oral dose of 150mg radiolabeled abemaciclib, approximately 81% of the total dose was recovered in feces while 3% of the dose was detected in urine. The majority of the drug is exceted as metabolites.
The geometric mean systemic volume of distribution is approximately 690.3 L (49% CV).
The geometric mean hepatic clearance (CL) of abemaciclib in patients was 26.0 L/h (51% CV).

Metabolism Metabolites

Abemaciclib mainly undergoes hepatic metabolism mediated by CYP3A4. The major metabolite formed is N-desethylabemaciclib (M2), while other metabolites hydroxyabemaciclib (M20), hydroxy-N-desethylabemaciclib (M18), and an oxidative metabolite (M1) are also formed. M2, M18, and M20 are equipotent to abemaciclib and their AUCs accounted for 25%, 13%, and 26% of the total circulating analytes in plasma, respectively.

Wikipedia

Abemaciclib
Aflavinine

Biological Half Life

The mean plasma elimination half-life for abemaciclib in patients was 18.3 hours (72% CV).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
[1]. Patrick J. Roberts, John E. Bisi, Jay C. Strum, et al. Two trials of other CDK4/6 inhibitors (NVP-LEE011 and LY2835219) have begun enrolling cancer patients for phase I clinical testing. JNCI J Natl Cancer Inst (2012) 104 (6): 476-487.
[2]. CDK4/6 dual inhibitor LY2835219
[3]. A Phase 1 Study of LY2835219 In Participants With Advanced Cancer
[4]. Study of LY2835219 for Mantle Cell Lymphoma

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